molecular formula C5H11O8P B1219792 L-Ribulose 5-phosphate

L-Ribulose 5-phosphate

Cat. No.: B1219792
M. Wt: 230.11 g/mol
InChI Key: FNZLKVNUWIIPSJ-CRCLSJGQSA-N
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Description

L-Ribulose 5-phosphate is a crucial phosphorylated ketopentose that serves as a key metabolic intermediate in several specialized biological pathways. In bacteria, it is an intermediate in the catabolism of L-arabinose, allowing organisms to utilize this pentose as an energy source. The conversion of this compound to D-Xylulose 5-phosphate, a central metabolite of the pentose phosphate pathway, is catalyzed by the enzyme L-ribulose-5-phosphate 4-epimerase (AraD) . This enzyme employs a unique metal-dependent mechanism involving retro-aldol/aldol cleavage for epimerization, utilizing a zinc ion (Zn²⁺) to stabilize an enolate intermediate and specific catalytic residues (Tyr229 and Asp120) for proton transfer . Beyond its role in central metabolism, this compound is of significant research value for the biocatalytic production of rare sugars. This compound is a direct precursor to L-ribulose, which can be further isomerized to L-ribose—a rare sugar with recognized antiviral and anticancer properties . The study of its metabolic flux is also essential in the context of the pentose phosphate pathway, which supplies precursors for nucleotide and cofactor biosynthesis . This product is offered as a high-purity reagent to support these and other advanced biochemical and enzymology research applications. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11O8P

Molecular Weight

230.11 g/mol

IUPAC Name

[(2S,3S)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5+/m0/s1

InChI Key

FNZLKVNUWIIPSJ-CRCLSJGQSA-N

SMILES

C(C(C(C(=O)CO)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]([C@@H](C(=O)CO)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(=O)CO)O)O)OP(=O)(O)O

Synonyms

ibulose 5-phosphate
ribulose 5-phosphate, (D)-isomer
ribulose 5-phosphate, (L)-isome

Origin of Product

United States

Foundational & Exploratory

The Role of L-Ribulose 5-Phosphate: An Indirect Contributor to the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Ribulose 5-phosphate is not a canonical intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP exclusively utilizes D-isomers of sugar phosphates in its oxidative and non-oxidative branches. However, this compound plays a crucial indirect role by serving as a key metabolite in the L-arabinose catabolic pathway, which ultimately converges with the PPP. This guide elucidates the metabolic fate of this compound, its enzymatic conversion to a bona fide PPP intermediate, and the broader context of this intersection in cellular metabolism.

The Pentose Phosphate Pathway: A Brief Overview

The pentose phosphate pathway is a fundamental metabolic route that operates in parallel with glycolysis.[1] It has two primary functions: the production of NADPH, a crucial reducing agent for anabolic reactions and antioxidant defense, and the synthesis of pentose sugars, most notably D-ribose 5-phosphate, a precursor for nucleotide biosynthesis.[1][2] The pathway is divided into an oxidative phase, which generates NADPH, and a non-oxidative phase, which involves the interconversion of various sugar phosphates.[1][3] The key intermediates of the PPP are all D-enantiomers.

L-Arabinose Catabolism: The Gateway for this compound

In many bacteria and fungi, the pentose sugar L-arabinose is utilized as a carbon source through a specific catabolic pathway.[4][5] This pathway converts L-arabinose into D-xylulose 5-phosphate, an intermediate of the non-oxidative branch of the PPP. The central molecule in this conversion is this compound.

The bacterial pathway for L-arabinose catabolism involves three key enzymatic steps:

  • Isomerization: L-arabinose is converted to L-ribulose by L-arabinose isomerase .

  • Phosphorylation: L-ribulose is then phosphorylated to produce This compound by L-ribulokinase .

  • Epimerization: Finally, L-ribulose-5-phosphate 4-epimerase catalyzes the pivotal epimerization of this compound to D-xylulose 5-phosphate .[4]

It is this final step that provides the direct link between L-arabinose metabolism and the pentose phosphate pathway.

Signaling Pathways and Logical Relationships

The metabolic journey of L-arabinose to an intermediate of the pentose phosphate pathway can be visualized as a linear progression of enzymatic reactions.

L_Arabinose_Catabolism L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-arabinose isomerase L_Ribulose_5P This compound L_Ribulose->L_Ribulose_5P L-ribulokinase D_Xylulose_5P D-Xylulose 5-phosphate L_Ribulose_5P->D_Xylulose_5P L-ribulose-5-phosphate 4-epimerase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Figure 1: L-Arabinose Catabolism Pathway. This diagram illustrates the conversion of L-arabinose to D-xylulose 5-phosphate, which then enters the Pentose Phosphate Pathway.

Quantitative Data: Enzyme Kinetics

The efficiency of the L-arabinose catabolic pathway is determined by the kinetic parameters of its constituent enzymes. Below is a summary of available data for these enzymes from various organisms.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)Reference
L-arabinose isomerase Lactobacillus plantarumL-arabinose77.0 ± 4.011.0 ± 0.4
Bacillus coagulansL-arabinose31.4 ± 2.17.2
Klebsiella pneumoniaeL-arabinose47.6 ± 2.511.9 ± 0.3
L-ribulokinase Escherichia coliL-ribulose0.14-[6]
Escherichia coliMgATP (with L-ribulose)0.02-[6]
L-ribulose-5-phosphate 4-epimerase Escherichia coliThis compoundN/AN/A
D-ribulose-5-phosphate 3-epimerase *Saccharomyces cerevisiaeD-ribulose 5-phosphate1.5-[7]
Trypanosoma cruzi (TcRPE2)D-ribulose 5-phosphate2.21 ± 0.230.32 ± 0.02

Experimental Protocols

Assay for L-arabinose Isomerase Activity

A common method for determining L-arabinose isomerase activity is to measure the formation of the ketose product, L-ribulose, from the aldose substrate, L-arabinose.

Principle: The amount of L-ribulose produced is quantified colorimetrically using the cysteine-carbazole-sulfuric acid method. This method is sensitive to ketoses and allows for the determination of enzyme activity.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM L-arabinose, 1 mM CoCl2, 0.5 mM MnCl2, and an appropriate amount of purified L-arabinose isomerase in 50 mM sodium phosphate buffer (pH 6.0). The final volume is typically 0.5 mL.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 65°C) for a defined period (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by heating the mixture at 95°C for 5 minutes.

  • Quantification of L-ribulose: a. To the reaction mixture, add 0.1 mL of 1.5% (w/v) cysteine hydrochloride, followed by 3 mL of 70% (v/v) sulfuric acid. b. Vortex the mixture and then add 0.1 mL of 0.12% (w/v) carbazole (B46965) in ethanol. c. Incubate at 60°C for 10 minutes to allow for color development. d. Measure the absorbance at 560 nm. e. Determine the concentration of L-ribulose by comparing the absorbance to a standard curve prepared with known concentrations of L-ribulose.

  • Calculation of Activity: One unit of L-arabinose isomerase activity is defined as the amount of enzyme required to produce 1 µmol of L-ribulose per minute under the specified assay conditions.

Assay for L-ribulokinase Activity

The activity of L-ribulokinase is determined by measuring the rate of ADP formation, which is coupled to the oxidation of NADH in a multi-enzyme system.

Principle: The phosphorylation of L-ribulose by L-ribulokinase produces ADP. This ADP is then used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is subsequently reduced to lactate (B86563) by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the L-ribulokinase activity.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl2, 10 mM KCl, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 5 units of pyruvate kinase, 10 units of lactate dehydrogenase, and an appropriate amount of purified L-ribulokinase.

  • Initiation of Reaction: Start the reaction by adding the substrate, L-ribulose, to a final concentration of 5 mM.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for several minutes.

  • Calculation of Activity: The rate of NADH oxidation is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1). One unit of L-ribulokinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute.

Assay for L-ribulose-5-phosphate 4-epimerase Activity

A coupled-enzyme assay can be employed to measure the activity of L-ribulose-5-phosphate 4-epimerase by monitoring the consumption of NADH.

Principle: The product of the epimerase reaction, D-xylulose 5-phosphate, is used as a substrate by transketolase, along with D-ribose 5-phosphate, to produce glyceraldehyde 3-phosphate and sedoheptulose (B1238255) 7-phosphate. Glyceraldehyde 3-phosphate is then converted to dihydroxyacetone phosphate by triosephosphate isomerase. Finally, dihydroxyacetone phosphate is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the epimerase activity.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a final volume of 3.0 mL containing 58 mM glycylglycine (B550881) buffer (pH 7.7), 1.7 mM D-ribose 5-phosphate, 0.002% (w/v) cocarboxylase (B7798076) (thiamine pyrophosphate), 15 mM MgCl2, 0.13 mM NADH, 0.5 units of α-glycerophosphate dehydrogenase, 5 units of triosephosphate isomerase, and 0.5 units of transketolase.

  • Pre-incubation: Equilibrate the mixture to 25°C and monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiation of Reaction: Start the reaction by adding this compound to a final concentration of 1.7 mM and an appropriate amount of purified L-ribulose-5-phosphate 4-epimerase.

  • Spectrophotometric Monitoring: Immediately record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculation of Activity: Determine the rate of reaction from the linear portion of the curve. One unit of enzyme activity is defined as the amount of enzyme that converts 1 µmole of this compound to D-xylulose 5-phosphate per minute under these conditions.

Experimental Workflow

The general workflow for the purification and characterization of an enzyme from the L-arabinose catabolic pathway, such as L-ribulose-5-phosphate 4-epimerase, is outlined below.

Experimental_Workflow cluster_0 Gene Cloning and Protein Expression cluster_1 Protein Purification cluster_2 Enzyme Characterization Gene_Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Host Gene_Cloning->Transformation Protein_Expression Induction of Protein Expression Transformation->Protein_Expression Cell_Lysis Cell Lysis and Crude Extract Preparation Protein_Expression->Cell_Lysis Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Affinity_Chromatography Size_Exclusion Size-Exclusion Chromatography Affinity_Chromatography->Size_Exclusion SDS_PAGE Purity Analysis (SDS-PAGE) Size_Exclusion->SDS_PAGE Activity_Assay Enzyme Activity Assay SDS_PAGE->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Activity_Assay->Kinetic_Analysis pH_Optimum Determination of Optimal pH Activity_Assay->pH_Optimum Temp_Optimum Determination of Optimal Temperature Activity_Assay->Temp_Optimum

Figure 2: Experimental Workflow. This diagram outlines the key stages in the production and characterization of a recombinant enzyme from the L-arabinose catabolic pathway.

Conclusion

While this compound is not a direct participant in the pentose phosphate pathway, it holds a significant position as a critical intermediate in the L-arabinose catabolic pathway. The enzymatic conversion of this compound to D-xylulose 5-phosphate by L-ribulose-5-phosphate 4-epimerase represents a key metabolic intersection, allowing for the integration of L-arabinose-derived carbon into the central metabolic network. For researchers in drug development, understanding the enzymes involved in this pathway, particularly in pathogenic microorganisms that may rely on alternative carbon sources like L-arabinose, could unveil novel therapeutic targets. Further characterization of L-ribulose-5-phosphate 4-epimerase, including detailed kinetic analysis, will be instrumental in fully elucidating the regulation and flux through this important metabolic junction.

References

L-Ribulose 5-Phosphate Biosynthesis in Prokaryotes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-ribulose 5-phosphate (L-Ru5P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and is central to the metabolism of L-arabinose in many prokaryotes. The efficient conversion of L-arabinose to D-xylulose 5-phosphate, which then enters the central carbon metabolism, is facilitated by a series of enzymatic reactions. This technical guide provides an in-depth overview of the core biosynthetic pathways of L-Ru5P in prokaryotes, with a focus on the key enzymes, their kinetic properties, and the experimental protocols for their characterization. This document is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development who are interested in targeting these pathways.

Core Biosynthetic Pathway: The L-Arabinose Operon

In many prokaryotes, including the well-studied Escherichia coli, the primary pathway for L-Ru5P biosynthesis is from L-arabinose and is governed by the genes of the L-arabinose operon (ara). This operon typically includes the structural genes araA, araB, and araD, which encode the three key enzymes responsible for the conversion of L-arabinose to D-xylulose 5-phosphate.

The pathway proceeds in three sequential steps:

  • Isomerization: L-arabinose is isomerized to L-ribulose by L-arabinose isomerase (EC 5.3.1.4), the product of the araA gene.

  • Phosphorylation: L-ribulose is then phosphorylated to this compound by L-ribulokinase (EC 2.7.1.16), encoded by the araB gene.

  • Epimerization: Finally, this compound is epimerized to D-xylulose 5-phosphate by L-ribulose-5-phosphate 4-epimerase (EC 5.1.3.4), the product of the araD gene. D-xylulose 5-phosphate then enters the pentose phosphate pathway.

L_Arabinose_Pathway L-Arabinose L-Arabinose L-Ribulose L-Ribulose L-Arabinose->L-Ribulose L-arabinose isomerase (araA) This compound This compound L-Ribulose->this compound L-ribulokinase (araB) D-Xylulose 5-phosphate D-Xylulose 5-phosphate This compound->D-Xylulose 5-phosphate L-ribulose-5-phosphate 4-epimerase (araD) Pentose Phosphate Pathway Pentose Phosphate Pathway D-Xylulose 5-phosphate->Pentose Phosphate Pathway

Caption: The core L-arabinose catabolic pathway in prokaryotes.

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes in the L-arabinose catabolic pathway are crucial for understanding the efficiency and regulation of L-Ru5P biosynthesis. The following tables summarize the available quantitative data for these enzymes from various prokaryotic sources.

Table 1: Kinetic Parameters of L-Arabinose Isomerase (araA)
OrganismSubstrateK_m_ (mM)V_max_ (U/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Lactobacillus reuteriL-arabinose633 ± 69179 ± 10959 ± 551.5 x 10³[1]
D-galactose647 ± 10911 ± 159 ± 59.1 x 10¹[1]
Bacillus amyloliquefaciens CAAIL-arabinose92.8-72.57.8 x 10⁵
D-galactose251.6-9.83.9 x 10⁴
Bifidobacterium adolescentisL-arabinose40.2275.1-8.6 x 10³ (min⁻¹)[2]
D-galactose22.4489-9.3 x 10³ (min⁻¹)[2]
Table 2: Kinetic Parameters of L-Ribulokinase (araB)
OrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Escherichia coliL-ribulose0.14~402.9 x 10⁵[3]
D-ribulose0.39~401.0 x 10⁵[3]
L-xylulose3.4~401.2 x 10⁴[3]
D-xylulose16~402.5 x 10³[3]
Table 3: Kinetic Parameters of L-Ribulose-5-Phosphate 4-Epimerase (araD)

Quantitative kinetic data for L-ribulose-5-phosphate 4-epimerase is less readily available in a compiled format. The enzyme catalyzes a reversible reaction, and assays are often coupled, making direct kinetic measurements challenging. However, studies on the E. coli enzyme have provided insights into its function and mechanism.[4][5] Further research is required to populate a comprehensive table of its kinetic parameters from diverse prokaryotic sources.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Assay for L-Arabinose Isomerase (araA) Activity

This protocol is adapted from studies on L-arabinose isomerases from various bacterial sources.[1][2]

Principle:

The activity of L-arabinose isomerase is determined by measuring the formation of L-ribulose from L-arabinose. The concentration of the ketose product (L-ribulose) can be quantified colorimetrically using the cysteine-carbazole-sulfuric acid method.

Reagents:

  • Reaction Buffer: 50 mM Sodium Phosphate buffer, pH 7.0

  • Substrate Stock Solution: 1 M L-arabinose in deionized water

  • Cofactor Solution: 10 mM MnCl₂

  • Enzyme Solution: Purified L-arabinose isomerase diluted in reaction buffer to an appropriate concentration.

  • Cysteine-HCl Solution: 0.1% (w/v) Cysteine-HCl in deionized water (prepare fresh)

  • Carbazole Solution: 0.12% (w/v) Carbazole in absolute ethanol

  • Sulfuric Acid: Concentrated H₂SO₄

  • Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA)

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining:

    • 400 µL of Reaction Buffer

    • 50 µL of 1 M L-arabinose (final concentration 100 mM)

    • 5 µL of 10 mM MnCl₂ (final concentration 0.1 mM)

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 50 µL of the diluted enzyme solution.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

  • Stop the reaction by adding 100 µL of 10% TCA.

  • Centrifuge the mixture at high speed for 5 minutes to pellet any precipitated protein.

  • For the colorimetric assay, take 200 µL of the supernatant and add 1.2 mL of concentrated H₂SO₄. Mix well and cool on ice.

  • Add 40 µL of 0.1% Cysteine-HCl solution and mix.

  • Add 40 µL of 0.12% Carbazole solution, mix, and incubate at 37°C for 20 minutes.

  • Measure the absorbance at 540 nm.

  • Prepare a standard curve using known concentrations of L-ribulose to determine the amount of product formed.

Unit Definition:

One unit (U) of L-arabinose isomerase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of L-ribulose per minute under the specified assay conditions.

L_Arabinose_Isomerase_Assay cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Product Detection A Prepare Reaction Mixture (Buffer, L-arabinose, MnCl2) B Pre-incubate at Optimal Temperature A->B C Add Enzyme to Initiate B->C D Incubate for a Defined Time C->D E Stop Reaction with TCA D->E F Centrifuge to Remove Protein E->F G Mix Supernatant with H2SO4 F->G H Add Cysteine-HCl G->H I Add Carbazole and Incubate H->I J Measure Absorbance at 540 nm I->J

Caption: Experimental workflow for L-arabinose isomerase assay.

Assay for L-Ribulokinase (araB) Activity

This protocol is based on a coupled-enzyme spectrophotometric assay.[3]

Principle:

The activity of L-ribulokinase is determined by coupling the production of ADP to the oxidation of NADH. The kinase reaction produces ADP, which is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the kinase activity.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 50 mM KCl

  • Substrate Stock Solution: 100 mM L-ribulose in deionized water

  • ATP Stock Solution: 100 mM ATP in deionized water, pH adjusted to 7.0

  • Phosphoenolpyruvate (PEP) Stock Solution: 100 mM PEP in deionized water

  • NADH Stock Solution: 10 mM NADH in deionized water (prepare fresh and protect from light)

  • Coupling Enzymes:

    • Pyruvate Kinase (PK) solution (e.g., 1000 units/mL)

    • Lactate Dehydrogenase (LDH) solution (e.g., 1000 units/mL)

  • Enzyme Solution: Purified L-ribulokinase diluted in assay buffer.

Procedure:

  • Prepare the assay mixture in a 1 mL cuvette by combining:

    • 800 µL of Assay Buffer

    • 20 µL of 100 mM L-ribulose (final concentration 2 mM)

    • 20 µL of 100 mM ATP (final concentration 2 mM)

    • 20 µL of 100 mM PEP (final concentration 2 mM)

    • 20 µL of 10 mM NADH (final concentration 0.2 mM)

    • 2 µL of Pyruvate Kinase solution

    • 2 µL of Lactate Dehydrogenase solution

  • Mix gently by inversion and incubate in a spectrophotometer at 25°C for 5 minutes to obtain a stable baseline reading at 340 nm.

  • Initiate the reaction by adding 10 µL of the diluted L-ribulokinase solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of the reaction (ΔA₃₄₀/min) from the linear portion of the curve.

  • The activity of the enzyme can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Unit Definition:

One unit (U) of L-ribulokinase activity is defined as the amount of enzyme that catalyzes the phosphorylation of 1 µmol of L-ribulose per minute under the specified assay conditions.

L_Ribulokinase_Assay cluster_reaction Coupled Enzyme Reactions cluster_procedure Experimental Procedure A L-Ribulokinase: L-Ribulose + ATP -> L-Ru5P + ADP B Pyruvate Kinase: ADP + PEP -> ATP + Pyruvate A->B ADP C Lactate Dehydrogenase: Pyruvate + NADH -> Lactate + NAD+ B->C Pyruvate G Monitor Decrease in A340 C->G NADH Consumption D Prepare Assay Mixture (Buffer, Substrates, Cofactors, Coupling Enzymes) E Establish Stable Baseline at 340 nm D->E F Initiate with L-Ribulokinase E->F F->G

Caption: Coupled enzyme assay for L-ribulokinase activity.

Assay for L-Ribulose-5-Phosphate 4-Epimerase (araD) Activity

A direct, continuous spectrophotometric assay for L-ribulose-5-phosphate 4-epimerase is not straightforward. A common method is a coupled enzyme assay that measures the formation of D-xylulose 5-phosphate.

Principle:

The epimerization of this compound to D-xylulose 5-phosphate is coupled to the transketolase reaction. In the presence of a suitable acceptor aldehyde (e.g., D-ribose 5-phosphate), transketolase transfers a two-carbon unit from D-xylulose 5-phosphate to produce sedoheptulose (B1238255) 7-phosphate and glyceraldehyde 3-phosphate. The formation of glyceraldehyde 3-phosphate can then be monitored by coupling its reduction to glycerol (B35011) 3-phosphate with the oxidation of NADH by glycerol-3-phosphate dehydrogenase. The decrease in absorbance at 340 nm is proportional to the epimerase activity.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate Stock Solution: 20 mM this compound in deionized water

  • Acceptor Aldehyde: 20 mM D-ribose 5-phosphate in deionized water

  • Thiamine Pyrophosphate (TPP) Solution: 1 mg/mL TPP in deionized water (prepare fresh)

  • MgCl₂ Solution: 100 mM MgCl₂

  • NADH Stock Solution: 10 mM NADH in deionized water (prepare fresh and protect from light)

  • Coupling Enzymes:

    • Transketolase (TK)

    • Glycerol-3-phosphate dehydrogenase (G3PDH)

    • Triosephosphate isomerase (TPI)

  • Enzyme Solution: Purified L-ribulose-5-phosphate 4-epimerase diluted in assay buffer.

Procedure:

  • Prepare the assay mixture in a 1 mL cuvette containing:

    • 800 µL of Assay Buffer

    • 50 µL of 20 mM this compound (final concentration 1 mM)

    • 50 µL of 20 mM D-ribose 5-phosphate (final concentration 1 mM)

    • 10 µL of 1 mg/mL TPP

    • 10 µL of 100 mM MgCl₂

    • 20 µL of 10 mM NADH (final concentration 0.2 mM)

    • Sufficient units of TK, G3PDH, and TPI.

  • Mix and incubate at 25°C for 5 minutes to reach a stable baseline at 340 nm.

  • Initiate the reaction by adding 10 µL of the diluted L-ribulose-5-phosphate 4-epimerase solution.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the curve.

Unit Definition:

One unit (U) of L-ribulose-5-phosphate 4-epimerase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-xylulose 5-phosphate per minute under the specified assay conditions.

L_Ru5P_Epimerase_Assay cluster_reactions Coupled Enzyme Reactions cluster_proc Experimental Procedure Epi L-Ru5P 4-Epimerase: L-Ru5P -> D-Xu5P TK Transketolase: D-Xu5P + R5P -> S7P + G3P Epi->TK D-Xu5P TPI Triosephosphate Isomerase: G3P -> DHAP TK->TPI G3P G3PDH Glycerol-3-P Dehydrogenase: DHAP + NADH -> G3P + NAD+ TPI->G3PDH DHAP Mon Monitor Decrease in A340 G3PDH->Mon NADH Consumption Prep Prepare Assay Mixture Base Establish Baseline at 340 nm Prep->Base Init Initiate with Epimerase Base->Init Init->Mon

Caption: Coupled enzyme assay for L-ribulose-5-phosphate 4-epimerase.

Alternative Biosynthetic Pathways

While the L-arabinose operon represents the canonical pathway, some prokaryotes utilize alternative routes for the synthesis of L-Ru5P or related pentose phosphates.

The L-Fucose Pathway

Some bacteria can metabolize L-fucose, and the initial steps of this pathway share similarities with L-arabinose metabolism. L-fucose isomerase can convert L-fucose to L-fuculose, which is then phosphorylated to L-fuculose-1-phosphate. While this does not directly produce L-Ru5P, the promiscuity of some isomerases and kinases suggests potential crosstalk between these pathways.

Regulation of L-Ru5P Biosynthesis

The biosynthesis of L-Ru5P is tightly regulated at the transcriptional level, primarily through the control of the ara operon. In E. coli, the AraC protein acts as both a repressor and an activator. In the absence of L-arabinose, AraC forms a DNA loop that represses transcription. When L-arabinose is present, it binds to AraC, causing a conformational change that breaks the loop and, in the presence of cAMP-CAP, activates transcription of the araBAD genes.

Conclusion

The biosynthesis of this compound in prokaryotes is a well-characterized process, particularly the canonical pathway involving the enzymes of the L-arabinose operon. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to study these enzymes and pathways. A thorough understanding of the kinetics and regulation of L-Ru5P biosynthesis is essential for applications in metabolic engineering and for the development of novel antimicrobial agents targeting these essential metabolic routes. Further research into the diversity of these pathways across different prokaryotic species will undoubtedly reveal new insights and opportunities for biotechnological and therapeutic advancements.

References

An In-depth Technical Guide to the Discovery and History of L-Ribulose 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ribulose 5-phosphate (L-Ru5P) is a key metabolic intermediate in the bacterial catabolism of L-arabinose, linking it to the central pentose (B10789219) phosphate (B84403) pathway. Its discovery and the elucidation of its metabolic role were integral to understanding bacterial carbohydrate metabolism and the genetic regulation of metabolic pathways, exemplified by the well-studied ara operon. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to L-Ru5P, including detailed methodologies and quantitative data for the enzymes involved in its metabolism.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader effort to unravel the pathways of pentose metabolism in microorganisms. Seminal work in the mid-20th century, particularly from the laboratory of B. L. Horecker, was pivotal in elucidating the steps of the pentose phosphate pathway and related sugar interconversions.

While a singular definitive publication announcing the initial isolation of L-Ru5P is not readily apparent, its identification emerged from studies on the enzymatic breakdown of L-arabinose. In 1958, the work of Burma and Horecker on pentose fermentation by Lactobacillus plantarum led to the characterization of L-ribulose-5-phosphate 4-epimerase, the enzyme responsible for the interconversion of this compound and D-xylulose (B119806) 5-phosphate.[1] This work provided strong evidence for the existence of L-Ru5P as a distinct metabolic intermediate.

The broader context for this discovery was the intensive research into carbohydrate metabolism, including the elucidation of the pentose phosphate pathway, for which Horecker and his colleagues made significant contributions.[2][3] The study of the L-arabinose operon in Escherichia coli further solidified the importance of L-Ru5P, placing it as a central metabolite in a classic model system of gene regulation.[1]

Metabolic Significance

This compound is a critical intermediate in the catabolism of L-arabinose, a pentose sugar found in plant hemicelluloses. In bacteria such as Escherichia coli, the metabolism of L-arabinose is governed by the ara operon, which encodes the necessary transport proteins and catabolic enzymes.

The pathway proceeds as follows:

  • Transport: L-arabinose is transported into the cell.

  • Isomerization: L-arabinose is isomerized to L-ribulose by L-arabinose isomerase (araA).

  • Phosphorylation: L-ribulose is phosphorylated to this compound by ribulokinase (araB).

  • Epimerization: this compound is then epimerized to D-xylulose 5-phosphate by L-ribulose-5-phosphate 4-epimerase (araD) .[1][4]

D-xylulose 5-phosphate is an intermediate of the pentose phosphate pathway, thus linking L-arabinose metabolism to central cellular metabolic routes for the production of energy and biosynthetic precursors.[5]

Key Enzyme: L-Ribulose-5-Phosphate 4-Epimerase (AraD)

The enzyme responsible for the reversible conversion of this compound to D-xylulose 5-phosphate is L-ribulose-5-phosphate 4-epimerase (EC 5.1.3.4), the product of the araD gene in E. coli.[1][4]

Enzymatic Reaction and Mechanism

The epimerization reaction involves a change in the stereochemistry at the C4 position of the sugar phosphate. The proposed mechanism for L-ribulose-5-phosphate 4-epimerase involves a retro-aldol cleavage followed by an aldol (B89426) condensation. This mechanism is supported by the structural similarity of the enzyme to L-fuculose-1-phosphate aldolase.[1][4] The key steps are:

  • Abstraction of a proton from the hydroxyl group at C4.

  • Cleavage of the C3-C4 bond, forming a metal-stabilized enediolate and a glycolaldehyde (B1209225) phosphate fragment.

  • Rotation of the glycolaldehyde phosphate fragment by 180 degrees.

  • Reformation of the C3-C4 bond, resulting in the inversion of stereochemistry at C4 to produce D-xylulose 5-phosphate.[1][6]

Quantitative Data

Quantitative analysis of the enzymes and intermediates in the L-arabinose pathway is crucial for understanding its regulation and flux.

ParameterValueOrganismReference
L-Ribulose-5-Phosphate 4-Epimerase (AraD)
Molecular Mass102 kDa (tetramer of 25.5 kDa subunits)Escherichia coli[1]
Intracellular Metabolite Concentrations
Pentose Phosphates (combined pool)~1.3 mMEscherichia coli

Experimental Protocols

Purification of Recombinant L-Ribulose-5-Phosphate 4-Epimerase from E. coli

This protocol is based on the overexpression and purification of the araD gene product.

5.1.1. Overexpression

  • Clone the araD gene from E. coli into a suitable overexpression vector (e.g., a pET vector with an N-terminal His-tag).

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Continue to grow the culture for 3-4 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

5.1.2. Purification

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole).

  • Elute the His-tagged protein with elution buffer (lysis buffer containing 250-500 mM imidazole).

  • (Optional) Remove the His-tag by enzymatic cleavage (e.g., with TEV protease) followed by a second round of Ni-NTA chromatography to remove the cleaved tag and protease.

  • Perform size-exclusion chromatography to further purify the protein and exchange it into a suitable storage buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Assess purity by SDS-PAGE.

Enzymatic Assay for L-Ribulose-5-Phosphate 4-Epimerase Activity

This is a continuous spectrophotometric coupled enzyme assay.[7][8] The production of D-xylulose 5-phosphate is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

5.2.1. Principle

  • This compound is converted to D-xylulose 5-phosphate by L-ribulose-5-phosphate 4-epimerase.

  • D-Xylulose 5-phosphate and D-ribose 5-phosphate are converted by transketolase to glyceraldehyde 3-phosphate and sedoheptulose (B1238255) 7-phosphate.

  • Glyceraldehyde 3-phosphate is converted to dihydroxyacetone phosphate by triosephosphate isomerase.

  • Dihydroxyacetone phosphate is reduced to glycerol-3-phosphate by α-glycerophosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+.

5.2.2. Reagents

  • Assay Buffer: 50-100 mM Glycylglycine or Tris-HCl, pH 7.7

  • This compound (substrate)

  • D-Ribose 5-phosphate

  • NADH

  • Thiamine pyrophosphate (TPP, cocarboxylase)

  • MgCl₂

  • Transketolase

  • Triosephosphate isomerase (TPI)

  • α-Glycerophosphate dehydrogenase (α-GDH)

  • Purified L-Ribulose-5-Phosphate 4-Epimerase

5.2.3. Procedure

  • Prepare a reaction mixture in a quartz cuvette containing assay buffer, D-ribose 5-phosphate, NADH, TPP, MgCl₂, transketolase, TPI, and α-GDH.

  • Incubate the mixture at 25°C for 5-10 minutes to allow any contaminating substrates to react and to establish a stable baseline.

  • Initiate the reaction by adding this compound.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of the reaction is proportional to the activity of the L-ribulose-5-phosphate 4-epimerase.

  • A blank reaction without the epimerase or without the this compound substrate should be run as a control.

Preparation of this compound Substrate

This compound can be prepared enzymatically from the more readily available L-ribulose.

5.3.1. Principle L-ribulose is phosphorylated by a kinase, such as ribulokinase (araB), in the presence of ATP to yield this compound.

5.3.2. Reagents

  • L-ribulose

  • ATP

  • MgCl₂

  • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Purified ribulokinase (AraB)

5.3.3. Procedure

  • Incubate L-ribulose with a molar excess of ATP and MgCl₂ in the reaction buffer.

  • Add purified ribulokinase to initiate the reaction.

  • Incubate the reaction at 37°C for a sufficient time to allow for complete conversion (this can be monitored by thin-layer chromatography or an enzymatic assay for the product).

  • Terminate the reaction by heat inactivation of the enzyme (e.g., 10 minutes at 80°C).

  • The resulting solution containing this compound can be used directly in enzyme assays after appropriate dilution, or it can be further purified using ion-exchange chromatography if necessary.

Signaling Pathways and Experimental Workflows

L-Arabinose Catabolic Pathway

L_Arabinose_Catabolism L-Arabinose L-Arabinose L-Ribulose L-Ribulose L-Arabinose->L-Ribulose L-arabinose isomerase (araA) L-Ribulose 5-P L-Ribulose 5-P L-Ribulose->L-Ribulose 5-P Ribulokinase (araB) D-Xylulose 5-P D-Xylulose 5-P L-Ribulose 5-P->D-Xylulose 5-P L-ribulose-5-P 4-epimerase (araD) Pentose Phosphate Pathway Pentose Phosphate Pathway D-Xylulose 5-P->Pentose Phosphate Pathway

L-Arabinose catabolic pathway in bacteria.
Experimental Workflow for AraD Purification

AraD_Purification cluster_0 Cell Culture and Lysis cluster_1 Purification Overexpression Overexpression Cell Harvest Cell Harvest Overexpression->Cell Harvest Cell Lysis Cell Lysis Cell Harvest->Cell Lysis Clarification Clarification Cell Lysis->Clarification Ni-NTA Affinity Ni-NTA Affinity Clarification->Ni-NTA Affinity Apply Lysate Elution Elution Ni-NTA Affinity->Elution Size Exclusion Size Exclusion Elution->Size Exclusion Pure AraD Pure AraD Size Exclusion->Pure AraD AraD_Assay L-Ru5P L-Ribulose 5-P D-Xu5P D-Xylulose 5-P L-Ru5P->D-Xu5P AraD G3P_S7P Glyceraldehyde 3-P + Sedoheptulose 7-P D-Xu5P->G3P_S7P Transketolase DHAP Dihydroxyacetone-P G3P_S7P->DHAP TPI Glycerol3P Glycerol 3-P DHAP->Glycerol3P α-GDH NAD NAD NADH NADH NADH->NAD Monitored at 340 nm

References

An In-depth Technical Guide on L-Ribulose 5-Phosphate: A Key Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribulose 5-phosphate (L-Ru5P) is a critical metabolic intermediate primarily involved in the bacterial L-arabinose catabolic pathway.[1][2] This pathway allows certain microorganisms to utilize L-arabinose, a major component of plant hemicellulose, as a carbon and energy source. The enzymatic conversion of L-arabinose to D-xylulose 5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP), is facilitated by a set of enzymes encoded by the ara operon.[2][3] Understanding the intricacies of L-Ru5P metabolism is crucial for advancements in metabolic engineering, biofuel production, and the development of novel antimicrobial agents. This guide provides a comprehensive overview of L-Ru5P, including its metabolic context, the kinetics of key enzymes, detailed experimental protocols, and its relevance as a potential drug target.

Metabolic Pathway of L-Arabinose Utilization

The catabolism of L-arabinose to D-xylulose 5-phosphate in bacteria such as Escherichia coli is a well-characterized phosphorylative pathway involving three key enzymes encoded by the araBAD operon.[1][2]

  • L-Arabinose Isomerase (AraA): Converts L-arabinose to L-ribulose.[3]

  • L-Ribulokinase (AraB): Phosphorylates L-ribulose to produce this compound.[3][4]

  • L-Ribulose-5-phosphate 4-epimerase (AraD): Catalyzes the epimerization of this compound to D-xylulose 5-phosphate.[3][5]

D-xylulose 5-phosphate then enters the pentose phosphate pathway, linking the metabolism of five-carbon sugars to that of six-carbon sugars.[2]

L_Arabinose_Metabolism L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase (AraA) L_Ru5P This compound L_Ribulose->L_Ru5P L-Ribulokinase (AraB) ATP -> ADP D_Xu5P D-Xylulose 5-phosphate L_Ru5P->D_Xu5P L-Ribulose-5-phosphate 4-epimerase (AraD) PPP Pentose Phosphate Pathway D_Xu5P->PPP

Figure 1: L-Arabinose catabolic pathway.

Key Enzymes and Quantitative Data

The efficiency of the L-arabinose pathway is dictated by the kinetic properties of its constituent enzymes.

L-Ribulokinase (AraB)

L-Ribulokinase is a phosphotransferase that catalyzes the ATP-dependent phosphorylation of L-ribulose.[4] It exhibits broad substrate specificity, phosphorylating all four 2-ketopentoses.[6]

SubstrateKm (mM)kcatReference
L-Ribulose0.14Nearly the same for all 2-ketopentoses[6]
D-Ribulose0.39Nearly the same for all 2-ketopentoses[6]
L-Xylulose3.4Nearly the same for all 2-ketopentoses[6]
D-Xylulose16Nearly the same for all 2-ketopentoses[6]
L-Arabitol4-[6]
Ribitol5.5-[6]
MgATP (with L-ribulose)0.02-[6]
MgATP (with D-ribulose)0.027-[6]
MgATP (with L-xylulose)0.027-[6]

Table 1: Kinetic parameters of E. coli L-Ribulokinase.

The kinetic mechanism of L-ribulokinase is random, with a strong preference for the sugar substrate binding first.[6]

L-Ribulose-5-phosphate 4-epimerase (AraD)

This enzyme catalyzes the reversible epimerization of L-Ru5P to D-xylulose 5-phosphate.[5] The reaction proceeds through a retro-aldol cleavage mechanism.[5][7] The molecular mass of the enzyme is approximately 102 kDa, and it is composed of four identical subunits.[5]

Intracellular Concentrations of Related Metabolites

Metabolite48h Starved (nmol/g)Ad Libitum Fed (nmol/g)Low-fat Meal Fed (nmol/g)Reference
Xylulose 5-phosphate3.8 ± 0.38.6 ± 0.366.3 ± 8.3[8]
Ribulose 5-phosphate3.4 ± 0.35.8 ± 0.237.1 ± 5.3[8]
Ribose 5-phosphate + Sedoheptulose (B1238255) 7-phosphate29.3 ± 0.338.2 ± 1.2108.2 ± 14.5[8]

Table 2: Pentose Phosphate Concentrations in Rat Liver.

Experimental Protocols

Assay for L-Ribulokinase Activity

A common method to assay L-Ribulokinase activity is a coupled spectrophotometric assay. The production of ADP is coupled to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

Principle:

  • L-Ribulose + ATP --(L-Ribulokinase)--> this compound + ADP

  • ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate

  • Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+

The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 50 mM KCl)

  • L-Ribulose

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Enzyme sample (L-Ribulokinase)

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-ribulose, ATP, PEP, NADH, PK, and LDH.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the enzyme sample.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.

Ribulokinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Mix Prepare Reaction Mixture (Buffer, L-Ribulose, ATP, PEP, NADH, PK, LDH) Equilibrate Equilibrate to Temperature Prep_Mix->Equilibrate Add_Enzyme Initiate with L-Ribulokinase Equilibrate->Add_Enzyme Monitor_A340 Monitor Absorbance at 340 nm Add_Enzyme->Monitor_A340 Calculate_Activity Calculate Enzyme Activity Monitor_A340->Calculate_Activity

Figure 2: L-Ribulokinase assay workflow.

Assay for L-Ribulose-5-phosphate 4-epimerase Activity

The activity of L-Ribulose-5-phosphate 4-epimerase can be determined by a coupled enzyme assay that measures the formation of D-xylulose 5-phosphate.

Principle:

  • This compound --(L-Ru5P 4-epimerase)--> D-Xylulose 5-phosphate

  • D-Xylulose 5-phosphate + Ribose 5-phosphate --(Transketolase)--> Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate

  • Glyceraldehyde 3-phosphate --(Triosephosphate Isomerase)--> Dihydroxyacetone phosphate

  • Dihydroxyacetone phosphate + NADH + H+ --(α-Glycerophosphate Dehydrogenase)--> α-Glycerophosphate + NAD+

The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

  • Buffer (e.g., 250 mM Glycylglycine, pH 7.7)

  • This compound (substrate)

  • Ribose 5-phosphate

  • Thiamine (B1217682) pyrophosphate (cocarboxylase for Transketolase)

  • MgCl2

  • NADH

  • Transketolase (TK)

  • Triosephosphate Isomerase (TPI)

  • α-Glycerophosphate Dehydrogenase (α-GDH)

  • Enzyme sample (L-Ru5P 4-epimerase)

Procedure:

  • Combine buffer, ribose 5-phosphate, thiamine pyrophosphate, MgCl2, NADH, TK, TPI, and α-GDH in a cuvette.

  • Incubate to allow the system to stabilize.

  • Initiate the reaction by adding this compound.

  • Monitor the change in absorbance at 340 nm.

  • The activity is proportional to the rate of NADH oxidation.

This compound Pathway as a Drug Target

The enzymes of the L-arabinose metabolic pathway, particularly those not present in humans, represent potential targets for the development of novel antimicrobial agents. For instance, targeting enzymes in the pentose phosphate pathway of parasites like Leishmania infantum is an active area of research.[9][10] Ribose 5-phosphate isomerase B (RpiB), which is structurally different from the human counterpart, has been identified as a potential drug target.[9][10] While L-Ru5P itself is not a direct target, the enzymes that produce and consume it are viable candidates for inhibitor screening and drug design.

Drug_Target_Logic cluster_host Host (Human) cluster_pathogen Pathogen (e.g., Bacteria, Parasite) Arabinose_Pathway L-Arabinose Pathway L_Ru5P_Enzymes L-Ru5P Enzymes (e.g., AraB, AraD) Arabinose_Pathway->L_Ru5P_Enzymes Pathogen_Growth Pathogen Growth & Survival L_Ru5P_Enzymes->Pathogen_Growth Inhibitor Enzyme Inhibitor (Drug Candidate) Inhibitor->L_Ru5P_Enzymes Inhibits

Figure 3: Rationale for targeting L-Ru5P pathway enzymes.

Conclusion

This compound is a pivotal intermediate in a metabolic pathway that is essential for the survival of many microorganisms. A thorough understanding of its enzymatic production and consumption, supported by robust quantitative data and detailed experimental protocols, is fundamental for researchers in microbiology, biochemistry, and drug development. The unique nature of the L-arabinose catabolic pathway in prokaryotes presents a promising avenue for the discovery of novel therapeutic agents. Further research into the structure and mechanism of the enzymes involved will undoubtedly accelerate these efforts.

References

The Crossroads of Sugar Metabolism: An In-depth Analysis of L-Ribulose 5-Phosphate and its Link to the Calvin Cycle

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of metabolic pathways within living organisms presents a landscape of interconnected biochemical reactions essential for life. While core pathways like the Calvin cycle are well-established as central to carbon fixation in photosynthetic organisms, the roles and connections of less common sugar isomers, such as L-sugars, are often less understood. This technical guide delves into the biochemistry of L-Ribulose 5-phosphate, a key intermediate in the catabolism of L-arabinose, and elucidates its indirect, yet significant, connection to the Calvin cycle. This intersection of distinct metabolic pathways offers potential targets for metabolic engineering and therapeutic intervention.

The L-Arabinose Catabolic Pathway: A Gateway to Central Metabolism

In many bacteria, fungi, and archaea, the pentose (B10789219) sugar L-arabinose serves as a valuable carbon and energy source. Its utilization is mediated by a specific catabolic pathway that converts it into an intermediate of the pentose phosphate (B84403) pathway (PPP). This compound is a central metabolite in this pathway. The initial steps of L-arabinose degradation in bacteria like Escherichia coli involve three key enzymes encoded by the araBAD operon[1].

  • L-arabinose isomerase (araA): This enzyme catalyzes the isomerization of L-arabinose to L-ribulose.

  • L-ribulokinase (araB): L-ribulose is then phosphorylated by this kinase to produce this compound.

  • L-ribulose-5-phosphate 4-epimerase (araD): This crucial enzyme catalyzes the epimerization of this compound at the C4 position to yield D-xylulose 5-phosphate[1].

D-xylulose 5-phosphate is a key intermediate in the pentose phosphate pathway, thus providing a direct link between L-arabinose metabolism and central carbon metabolism.

The Connection to the Pentose Phosphate Pathway and the Calvin Cycle

The Calvin cycle, the primary pathway for carbon dioxide fixation in photosynthesis, is intimately linked with the pentose phosphate pathway. The regenerative phase of the Calvin cycle, which is responsible for replenishing the CO2 acceptor molecule, ribulose-1,5-bisphosphate (RuBP), utilizes several enzymes and intermediates that are also part of the non-oxidative branch of the PPP.

The conversion of this compound to D-xylulose 5-phosphate is the critical juncture connecting L-arabinose catabolism to this central metabolic hub. D-xylulose 5-phosphate, along with D-ribose 5-phosphate, can be converted to D-ribulose 5-phosphate by the enzymes transketolase, transaldolase, ribose-5-phosphate (B1218738) isomerase, and ribulose-5-phosphate 3-epimerase. D-ribulose 5-phosphate is the direct precursor to RuBP, the substrate for RuBisCO in the carbon fixation step of the Calvin cycle.

Therefore, while this compound is not a direct participant in the Calvin cycle, its metabolic fate is intertwined with it through the pentose phosphate pathway. This connection implies that in organisms capable of both L-arabinose metabolism and photosynthesis (or chemosynthesis involving the Calvin cycle), carbon from L-arabinose can potentially be funneled into carbon fixation pathways.

Quantitative Data

The kinetic parameters of the key enzymes in the L-arabinose catabolic pathway provide insights into the efficiency and regulation of this metabolic route. The following tables summarize available quantitative data for these enzymes from various microbial sources.

Table 1: Kinetic Parameters of L-Arabinose Isomerase (araA)

OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (mM-1s-1)Reference
Lactobacillus reuteriL-arabinose633 ± 69959 ± 551.5[2]
D-galactose647 ± 10959 ± 50.09[2]
Bacillus amyloliquefaciensL-arabinose92.872.50.78[3]
D-galactose251.69.80.04[3]
Clostridium hylemonaeD-galactose7.7028.393.69[4]

Table 2: Kinetic Parameters of L-Ribulokinase (araB)

OrganismSubstrateKm (mM)Reference
Escherichia coliL-ribulose0.14[5]
D-ribulose0.39[5]
L-xylulose3.4[5]
D-xylulose16[5]
MgATP (with L-ribulose)0.02[5]

Table 3: Kinetic Parameters of L-Ribulose-5-Phosphate 4-Epimerase (araD)

OrganismSubstrateKm (mM)Reference
Saccharomyces cerevisiaeD-ribulose 5-phosphate1.5[6]

Experimental Protocols

Spectrophotometric Assay for L-Ribulose-5-Phosphate 4-Epimerase Activity

This protocol describes a coupled enzyme assay to determine the activity of L-ribulose-5-phosphate 4-epimerase by monitoring the oxidation of NADH. The formation of D-xylulose 5-phosphate is coupled to the reduction of sorbitol to D-sorbitol by sorbitol dehydrogenase, which oxidizes NADH to NAD+.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • MgCl2 (10 mM)

  • NADH (0.2 mM)

  • Sorbitol dehydrogenase (excess)

  • This compound (substrate)

  • Purified L-ribulose-5-phosphate 4-epimerase

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, NADH, and sorbitol dehydrogenase in a cuvette.

  • Incubate the mixture for 5 minutes at the desired assay temperature to allow for temperature equilibration and to measure any background NADH oxidation.

  • Initiate the reaction by adding a known amount of this compound.

  • Start the measurement by adding the purified L-ribulose-5-phosphate 4-epimerase to the cuvette.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of this compound to D-xylulose 5-phosphate per minute under the specified conditions.

Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound and other pentose phosphate pathway intermediates from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[7][8].

Materials:

  • Cold extraction solvent (e.g., 80% methanol (B129727) in water, pre-chilled to -80°C)

  • Internal standards (e.g., 13C-labeled pentose phosphates)

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

  • Appropriate LC column (e.g., HILIC or ion-pair reversed-phase)

Procedure:

A. Metabolite Extraction:

  • Rapidly quench metabolic activity in the biological sample by adding the cold extraction solvent.

  • Homogenize the sample (e.g., by sonication or bead beating) in the extraction solvent.

  • Add internal standards to the sample for accurate quantification.

  • Incubate the sample on ice to allow for complete extraction.

  • Centrifuge the sample at high speed to pellet cell debris and proteins.

  • Collect the supernatant containing the metabolites.

  • Dry the supernatant under vacuum or nitrogen.

B. LC-MS/MS Analysis:

  • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample onto the LC system.

  • Separate the metabolites using an appropriate chromatographic method.

  • Detect and quantify the metabolites using the tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound and the internal standard should be used.

  • Construct a calibration curve using known concentrations of this compound to determine the absolute concentration in the sample.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and their interconnections.

L_Arabinose_Catabolism L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose Isomerization L_Ribulose_5P This compound L_Ribulose->L_Ribulose_5P Phosphorylation (ATP -> ADP) D_Xylulose_5P D-Xylulose 5-phosphate L_Ribulose_5P->D_Xylulose_5P Epimerization enzyme1 L-arabinose isomerase (araA) enzyme2 L-ribulokinase (araB) enzyme3 L-ribulose-5-phosphate 4-epimerase (araD)

Caption: The bacterial L-arabinose catabolic pathway.

Metabolic_Intersection cluster_Arabinose L-Arabinose Catabolism cluster_PPP Pentose Phosphate Pathway cluster_Calvin Calvin Cycle L_Ribulose_5P This compound D_Xylulose_5P D-Xylulose 5-phosphate L_Ribulose_5P->D_Xylulose_5P L-ribulose-5-phosphate 4-epimerase D_Ribulose_5P D-Ribulose 5-phosphate D_Xylulose_5P->D_Ribulose_5P Transketolase, Transaldolase, Epimerase D_Ribose_5P D-Ribose 5-phosphate D_Ribose_5P->D_Ribulose_5P Ribose-5-phosphate isomerase RuBP Ribulose-1,5-bisphosphate D_Ribulose_5P->RuBP Phosphoribulokinase (ATP -> ADP) CO2 CO2 RuBP->CO2 RuBisCO

Caption: Intersection of L-arabinose catabolism, PPP, and the Calvin Cycle.

Conclusion

The metabolic journey of this compound from the catabolism of L-arabinose to its eventual connection with the Calvin cycle via the pentose phosphate pathway highlights the remarkable integration of biochemical networks within cells. Understanding these connections is not merely an academic exercise; it provides a framework for rational metabolic engineering to, for example, enhance carbon fixation or to develop novel antimicrobial agents that target these specific pathways. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore and exploit the intricacies of sugar metabolism. As our understanding of these metabolic intersections deepens, so too will our ability to manipulate them for biotechnological and therapeutic benefit.

References

An In-depth Technical Guide to L-Ribulose 5-phosphate: Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ribulose 5-phosphate is a key metabolic intermediate in the pentose (B10789219) phosphate (B84403) pathway and plays a crucial role in the metabolism of L-arabinose in various organisms.[1][2] As a phosphorylated ketopentose, its chemical properties and biological functions are of significant interest to researchers in biochemistry, microbiology, and drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its enzymatic synthesis, purification, and analysis are presented to facilitate further research and application.

Chemical Structure and Identification

This compound is a monosaccharide phosphate with the chemical formula C₅H₁₁O₈P. It is the 5-phosphate ester of L-Ribulose.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2S,3S)-2,3,5-trihydroxy-4-oxopentyl dihydrogen phosphate
SMILES O--INVALID-LINK--COP(=O)(O)O">C@HC(=O)CO
InChI InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11,12)/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5+/m0/s1
InChI Key FNZLKVNUWIIPSJ-CRCLSJGQSA-L
CAS Number 2922-69-2

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, analysis, and for understanding its behavior in biological systems.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 230.11 g/mol
Predicted Water Solubility 26.1 g/L
Predicted pKa (Strongest Acidic) 1.48
Storage Temperature -20°C

Biological Role and Metabolic Pathway

This compound is a central intermediate in the L-arabinose catabolic pathway in bacteria such as Escherichia coli.[1][2] In this pathway, L-arabinose is first isomerized to L-ribulose, which is then phosphorylated to this compound by the enzyme L-ribulokinase. Subsequently, this compound is epimerized to D-xylulose 5-phosphate by the enzyme L-ribulose-5-phosphate 4-epimerase.[3] D-xylulose 5-phosphate then enters the pentose phosphate pathway, a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis.

L-Arabinose Degradation Pathway cluster_enzymes Enzymatic Conversions L-Arabinose L-Arabinose L-Ribulose L-Ribulose L-Arabinose->L-Ribulose L-Arabinose Isomerase (araA) This compound This compound L-Ribulose->this compound L-Ribulokinase (araB) ATP -> ADP D-Xylulose 5-phosphate D-Xylulose 5-phosphate This compound->D-Xylulose 5-phosphate L-Ribulose-5-phosphate 4-epimerase (araD) Pentose Phosphate Pathway Pentose Phosphate Pathway D-Xylulose 5-phosphate->Pentose Phosphate Pathway L-Arabinose Isomerase (araA) L-Arabinose Isomerase (araA) L-Ribulokinase (araB) L-Ribulokinase (araB) L-Ribulose-5-phosphate 4-epimerase (araD) L-Ribulose-5-phosphate 4-epimerase (araD)

L-Arabinose degradation pathway in E. coli.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a two-step enzymatic synthesis of this compound from L-arabinose.

Step 1: Isomerization of L-arabinose to L-ribulose

  • Reaction Mixture Preparation: Prepare a solution of 100 g/L L-arabinose in 50 mM sodium phosphate buffer (pH 7.5).

  • Cofactor Addition: Add MnCl₂ to a final concentration of 1 mM.

  • Enzyme Addition: Equilibrate the reaction mixture to 50°C and add L-arabinose isomerase (e.g., from Geobacillus thermodenitrificans). The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction at 50°C with gentle agitation.

  • Monitoring: Monitor the conversion of L-arabinose to L-ribulose using High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination: Once equilibrium is reached, terminate the reaction by heating the mixture to 80°C for 10 minutes to inactivate the enzyme.

Step 2: Phosphorylation of L-ribulose to this compound

  • Reaction Buffer: To the L-ribulose solution from Step 1, add ATP to a final concentration of 1.2 molar equivalents relative to the initial L-arabinose concentration. Ensure the pH is maintained at 7.5 with a suitable buffer (e.g., 50 mM Tris-HCl) containing 10 mM MgCl₂.

  • Enzyme Addition: Add L-ribulokinase (e.g., from E. coli). The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction at 37°C with gentle stirring.

  • Monitoring: Monitor the formation of this compound using a suitable assay, such as a coupled enzymatic assay or by monitoring ATP consumption via HPLC.

  • Reaction Termination: Once the reaction is complete, terminate it by heat inactivation (80°C for 10 minutes) or by the addition of cold ethanol (B145695) to precipitate the enzyme.

Purification of this compound by Ion-Exchange Chromatography

This protocol outlines the purification of this compound from the synthesis reaction mixture.

  • Sample Preparation: Centrifuge the terminated reaction mixture to remove any precipitated protein. The supernatant containing this compound should be filtered through a 0.45 µm filter. The sample should be diluted with the starting buffer to reduce its ionic strength.

  • Column Equilibration: Equilibrate a strong anion-exchange chromatography column (e.g., a quaternary ammonium-based resin) with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Washing: Wash the column with several column volumes of the starting buffer to remove unbound and weakly bound contaminants.

  • Elution: Elute the bound this compound using a linear gradient of increasing ionic strength (e.g., 0 to 1 M NaCl in the starting buffer).

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of this compound using a phosphate assay or HPLC.

  • Desalting: Pool the fractions containing pure this compound and desalt using a desalting column or dialysis against deionized water.

  • Lyophilization: Lyophilize the desalted product to obtain a stable powder.

Analysis of this compound by ³¹P NMR Spectroscopy

This protocol provides a general method for the analysis of this compound using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Sample Preparation: Dissolve the purified this compound in D₂O to a final concentration of 1-10 mM. Add a known concentration of a phosphorus-containing reference standard (e.g., phosphoric acid or trimethyl phosphate) for chemical shift referencing and quantification. Adjust the pH of the sample to a standardized value (e.g., pH 7.4) using a suitable buffer (e.g., 50 mM HEPES).

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ³¹P NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Proton decoupling should be applied during acquisition to simplify the spectrum.

  • Data Processing:

    • Apply an exponential line broadening function to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

  • Spectral Analysis:

    • Reference the spectrum using the chemical shift of the internal standard.

    • The phosphorus signal of this compound is expected to appear as a singlet. The exact chemical shift will be dependent on the pH and ionic strength of the solution.

    • Integrate the peak corresponding to this compound and the reference standard to determine its concentration.

Experimental and Logical Workflows

Conceptual Experimental Workflow for Enzyme Kinetics

The following diagram illustrates a typical workflow for studying the kinetics of L-ribulose-5-phosphate 4-epimerase.

Enzyme Kinetics Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Synthesize_L-Ru5P Enzymatic Synthesis of This compound Purify_L-Ru5P Purification of This compound Synthesize_L-Ru5P->Purify_L-Ru5P Setup_Reaction Set up reaction mixtures with varying [L-Ru5P] Purify_L-Ru5P->Setup_Reaction Purify_Enzyme Purification of L-ribulose-5-phosphate 4-epimerase Initiate_Reaction Initiate reaction by adding enzyme Purify_Enzyme->Initiate_Reaction Setup_Reaction->Initiate_Reaction Monitor_Reaction Monitor product formation (D-Xylulose 5-phosphate) over time Initiate_Reaction->Monitor_Reaction Calculate_Rates Calculate initial reaction rates (v₀) Monitor_Reaction->Calculate_Rates Plot_Data Plot v₀ vs. [L-Ru5P] Calculate_Rates->Plot_Data Determine_Parameters Determine Km and Vmax (e.g., Michaelis-Menten plot) Plot_Data->Determine_Parameters

Workflow for determining kinetic parameters of an enzyme.

Conclusion

This compound is a vital molecule in carbohydrate metabolism, and a thorough understanding of its properties and associated biochemical pathways is essential for advancements in various scientific fields. The data and protocols presented in this guide offer a solid foundation for researchers to explore the multifaceted roles of this compound, from fundamental metabolic studies to the development of novel therapeutic agents. The provided methodologies for synthesis, purification, and analysis are intended to be adaptable to specific laboratory contexts, empowering further investigation into this important biomolecule.

References

Stereoisomers of Ribulose 5-Phosphate: A Technical Guide to Their Biological Significance and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribulose 5-phosphate (Ru5P) is a pivotal intermediate in central carbon metabolism, primarily recognized for its role in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle. The metabolic fate and function of Ru5P are intricately controlled by its stereoisomers, principally D-ribulose 5-phosphate, D-ribose 5-phosphate, and D-xylulose 5-phosphate. The enzymatic interconversion of these isomers dictates the metabolic flux towards either nucleotide biosynthesis and NADPH production or the regeneration of carbon acceptors in photosynthesis. This technical guide provides an in-depth exploration of the biological significance of these stereoisomers, detailed experimental protocols for their analysis, and a summary of key quantitative data to facilitate comparative studies.

Introduction

Ribulose 5-phosphate is a ketopentose phosphate that serves as a central hub in cellular metabolism.[1] Its stereoisomers are critical for a variety of biological processes, and their precise regulation is essential for maintaining cellular homeostasis. The primary stereoisomers of biological relevance are:

  • D-Ribulose 5-phosphate (D-Ru5P): The direct product of the oxidative phase of the pentose phosphate pathway.[1]

  • D-Ribose 5-phosphate (R5P): An aldose isomer of D-Ru5P, it is a fundamental precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[2]

  • D-Xylulose 5-phosphate (Xu5P): A ketose epimer of D-Ru5P, it is a key intermediate in the non-oxidative phase of the PPP, linking it to glycolysis.[3]

The interconversion of these isomers is catalyzed by specific enzymes, namely ribose-5-phosphate (B1218738) isomerase (Rpi) and ribulose-phosphate 3-epimerase (Rpe), which play crucial roles in directing the metabolic flow based on the cell's needs.[2][3]

Biological Significance of Ribulose 5-Phosphate Stereoisomers

The biological roles of Ru5P stereoisomers are intrinsically linked to the metabolic pathways in which they participate: the Pentose Phosphate Pathway and the Calvin Cycle.

The Pentose Phosphate Pathway (PPP)

The PPP is a metabolic pathway parallel to glycolysis that is crucial for generating NADPH and producing pentose sugars.[4] The pathway has two distinct phases:

  • Oxidative Phase: Glucose-6-phosphate is oxidized to produce two molecules of NADPH and one molecule of D-ribulose 5-phosphate.[4] NADPH is vital for reductive biosynthesis (e.g., fatty acid synthesis) and for protecting the cell against oxidative stress by regenerating reduced glutathione.[5]

  • Non-oxidative Phase: D-ribulose 5-phosphate is reversibly interconverted to D-ribose 5-phosphate and D-xylulose 5-phosphate.[2][3] These pentose phosphates can then be converted into glycolytic intermediates, such as fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate.[6]

The ratio of these isomers is critical for cellular fate. For instance, a high demand for nucleotide synthesis will favor the isomerization of D-Ru5P to R5P. Conversely, when the demand for NADPH is high, the non-oxidative phase can convert R5P and Xu5P back to glucose 6-phosphate to fuel the oxidative phase.

The Calvin Cycle

In photosynthetic organisms, the Calvin cycle is responsible for the fixation of atmospheric carbon dioxide into organic molecules.[7] D-ribulose 5-phosphate plays a crucial role in the regeneration phase of this cycle. It is phosphorylated by phosphoribulokinase to form ribulose-1,5-bisphosphate (RuBP), the acceptor molecule for CO2.[7] The epimerase-catalyzed conversion of D-xylulose 5-phosphate to D-ribulose 5-phosphate is an essential step in sustaining the pool of RuBP for continuous carbon fixation.[3]

Quantitative Data on Ribulose 5-Phosphate Isomerases

The enzymatic conversion of Ru5P stereoisomers is central to their biological function. The kinetic parameters of the key enzymes, ribose-5-phosphate isomerase and ribulose-phosphate 3-epimerase, provide insights into the efficiency and regulation of these reactions.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)Reference
Ribose-5-phosphate Isomerase A (RpiA)Escherichia coliD-Ribose 5-phosphate3.1 ± 0.22100 ± 300[8]
Ribulose-phosphate 3-epimerase (RPE)Trypanosoma cruzi (TcRPE2)D-Ribulose 5-phosphate0.44 ± 0.04140 ± 3[9]
Ribulose-phosphate 3-epimerase (RPE)Chlamydomonas reinhardtii (CrRPE1)D-Ribulose 5-phosphate0.29 ± 0.021110 ± 30[10]
Ribulose-phosphate 3-epimerase (RPE)Chlamydomonas reinhardtii (CrRPE1)D-Xylulose 5-phosphate0.11 ± 0.01350 ± 10[10]

Experimental Protocols

Accurate quantification and characterization of Ru5P stereoisomers and the enzymes that interconvert them are crucial for research and drug development. Below are detailed methodologies for key experiments.

Spectrophotometric Assay for D-Ribulose 5-Phosphate 3-Epimerase (EC 5.1.3.1)

This assay measures the conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate in a coupled enzyme system. The production of D-xylulose 5-phosphate is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Glycylglycine Buffer (250 mM, pH 7.7 at 25°C)

  • D-Ribulose 5-Phosphate (prepared from D-Ribose 5-Phosphate)

  • D-Ribose 5-Phosphate Solution (100 mM)

  • Cocarboxylase (Thiamine Pyrophosphate) Solution (0.10% w/v)

  • Magnesium Chloride Solution (300 mM)

  • β-NADH Solution (2.6 mM)

  • α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI) Enzyme Solution

  • Transketolase (TK) Enzyme Solution

  • D-Ribulose 5-Phosphate 3-Epimerase (RU-5-P-3-EPI) Enzyme Solution (sample to be tested)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture by pipetting the following reagents into a cuvette:

    • Glycylglycine Buffer: 0.70 ml

    • D-Ribose 5-Phosphate Solution: 0.05 ml

    • Cocarboxylase Solution: 0.05 ml

    • Magnesium Chloride Solution: 0.15 ml

    • β-NADH Solution: 0.15 ml

    • α-GDH/TPI Enzyme Solution: 0.05 ml

    • Transketolase Enzyme Solution: 0.05 ml

  • Add deionized water to a final volume of 2.90 ml.

  • Mix by inversion and equilibrate to 25°C.

  • Monitor the A340nm until constant, using a suitable spectrophotometer.

  • Add 0.10 ml of the RU-5-P-3-EPI enzyme solution.

  • Immediately mix by inversion and record the decrease in A340nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA340nm/minute) from the linear portion of the curve.

  • One unit of D-Ribulose 5-Phosphate 3-Epimerase converts one micromole of D-ribulose 5-phosphate to D-xylulose 5-phosphate per minute at pH 7.7 at 25°C.

Quantification of Ribulose 5-Phosphate Isomers by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of sugar phosphate intermediates of the pentose phosphate pathway.[11]

Materials:

  • LC-MS/MS system (e.g., triple-quadrupole mass spectrometer)

  • Reversed-phase C18 HPLC column

  • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., octylammonium acetate)

  • Mobile Phase B: Organic solvent (e.g., acetonitrile) with an ion-pairing agent

  • Internal standards (e.g., 13C-labeled sugar phosphates)

  • Cell or tissue extracts

Procedure:

  • Sample Preparation:

    • Extract metabolites from cells or tissues using a suitable solvent (e.g., methanol/water mixture).

    • Centrifuge to remove cellular debris.

    • Add internal standards to the supernatant.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Elute the sugar phosphates using a gradient of Mobile Phase A and B.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each sugar phosphate isomer.

  • Quantification:

    • Generate a standard curve using known concentrations of each sugar phosphate.

    • Quantify the amount of each isomer in the sample by comparing its peak area to that of the internal standard and the standard curve.

NMR Spectroscopy for Pentose Phosphate Pathway Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to trace the flow of stable isotopes (e.g., 13C) through the pentose phosphate pathway, providing insights into metabolic fluxes.[12][13]

Materials:

  • High-field NMR spectrometer

  • 13C-labeled glucose (e.g., [1,2-13C2]glucose)

  • Cell culture or perfused organ system

  • Metabolite extraction reagents

Procedure:

  • Labeling:

    • Incubate cells or perfuse an organ with medium containing the 13C-labeled glucose.

  • Metabolite Extraction:

    • Harvest the cells or tissue and perform a metabolite extraction (e.g., perchloric acid extraction followed by neutralization).[14]

  • NMR Analysis:

    • Dissolve the extracted metabolites in a suitable buffer for NMR analysis.

    • Acquire 13C NMR spectra.

  • Data Analysis:

    • Analyze the spectra to identify and quantify the 13C-labeled isotopomers of pentose phosphates and downstream metabolites (e.g., lactate).

    • The specific labeling patterns can be used to calculate the relative flux through the oxidative and non-oxidative branches of the PPP.[12]

Signaling Pathways and Regulatory Networks

The flux through pathways involving Ru5P stereoisomers is tightly regulated to meet the metabolic demands of the cell.

Regulation of the Pentose Phosphate Pathway

The primary regulation of the PPP occurs at the first committed step, catalyzed by glucose-6-phosphate dehydrogenase (G6PD). This enzyme is allosterically inhibited by its product, NADPH.[4] A high NADPH/NADP+ ratio inhibits G6PD, thus slowing down the oxidative phase of the PPP. Conversely, a low NADPH/NADP+ ratio (indicating high consumption of NADPH) activates G6PD, increasing the flux through the pathway to regenerate NADPH.[15]

PPP_Regulation G6P Glucose-6-Phosphate G6PD G6PD G6P->G6PD Ru5P Ribulose-5-Phosphate NADPH NADPH NADPH->G6PD inhibits NADP NADP+ NADP->G6PD G6PD->Ru5P G6PD->NADPH produces

Figure 1: Allosteric regulation of the Pentose Phosphate Pathway by NADPH.
Regulation of the Calvin Cycle

The Calvin cycle is primarily regulated by light, as it depends on the ATP and NADPH produced during the light-dependent reactions of photosynthesis.[7] Several enzymes in the cycle, including phosphoribulokinase, are activated by the thioredoxin system, which is reduced by ferredoxin in the light.[7] The activity of RuBisCO, the enzyme that fixes CO2, is also regulated by various factors, including the concentration of its substrate RuBP, pH, and Mg2+ concentration in the chloroplast stroma, all of which are influenced by light.[16]

Calvin_Cycle_Regulation Light Light Thylakoid_Reactions Thylakoid Reactions Light->Thylakoid_Reactions Thioredoxin Thioredoxin System Light->Thioredoxin activates ATP ATP Thylakoid_Reactions->ATP NADPH NADPH Thylakoid_Reactions->NADPH Calvin_Cycle Calvin Cycle ATP->Calvin_Cycle NADPH->Calvin_Cycle RuBP_Regeneration RuBP Regeneration Calvin_Cycle->RuBP_Regeneration Ru5P Ribulose-5-Phosphate RuBP_Regeneration->Ru5P PRK Phosphoribulokinase Ru5P->PRK RuBP Ribulose-1,5-bisphosphate PRK->RuBP CO2_Fixation CO2 Fixation RuBP->CO2_Fixation Thioredoxin->PRK activates

Figure 2: Light-dependent regulation of the Calvin Cycle.
Experimental Workflow for Studying Metabolic Flux

A typical workflow for investigating the metabolic fate of ribulose 5-phosphate stereoisomers involves a combination of stable isotope labeling and advanced analytical techniques.

Metabolic_Flux_Workflow start Start: Hypothesis on Metabolic Shift cell_culture Cell Culture with 13C-labeled Glucose start->cell_culture metabolite_extraction Metabolite Extraction cell_culture->metabolite_extraction lc_ms LC-MS/MS Analysis (Quantification) metabolite_extraction->lc_ms nmr NMR Spectroscopy (Isotopomer Analysis) metabolite_extraction->nmr data_analysis Data Integration and Flux Modeling lc_ms->data_analysis nmr->data_analysis conclusion Conclusion: Determination of Metabolic Flux data_analysis->conclusion

Figure 3: A generalized experimental workflow for metabolic flux analysis.

Conclusion

The stereoisomers of ribulose 5-phosphate are at the heart of fundamental metabolic processes that are essential for life. Their interconversion provides the flexibility for cells to respond to varying metabolic demands, whether for the synthesis of building blocks, the generation of reducing power, or the fixation of carbon. A thorough understanding of the enzymes that regulate the balance of these isomers, coupled with robust analytical methods for their quantification, is critical for researchers in basic science and for professionals in drug development targeting metabolic pathways. The methodologies and data presented in this guide offer a solid foundation for further investigation into the intricate roles of these vital molecules.

References

An In-depth Technical Guide on L-Ribulose 5-Phosphate in Microbial Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ribulose 5-phosphate (L-Ru5P) is a key intermediate in microbial pentose (B10789219) metabolism, positioned at the intersection of the L-arabinose catabolic pathway and the pentose phosphate (B84403) pathway (PPP). Its metabolic processing is crucial for the utilization of L-arabinose, one of the most abundant pentose sugars in plant biomass. The enzyme L-ribulose-5-phosphate 4-epimerase (AraD) plays a pivotal role in converting L-Ru5P to D-xylulose 5-phosphate, thereby linking L-arabinose degradation to central carbon metabolism. This technical guide provides a comprehensive overview of the synthesis, degradation, and regulation of L-Ru5P in microbial metabolism. It includes detailed quantitative data on relevant enzymes, step-by-step experimental protocols for key analytical techniques, and visual diagrams of the associated metabolic and regulatory pathways. Understanding the intricacies of L-Ru5P metabolism is critical for applications in metabolic engineering, biofuel production, and the development of novel antimicrobial agents targeting these pathways.

Introduction

This compound is a phosphorylated ketopentose that serves as a central metabolite in the microbial breakdown of L-arabinose. The effective catabolism of L-arabinose is of significant interest for industrial biotechnology, as it is a major constituent of hemicellulose in plant cell walls. In many bacteria, the pathway for L-arabinose utilization converges on the formation of L-Ru5P, which is then epimerized to the pentose phosphate pathway intermediate, D-xylulose 5-phosphate. This critical link is catalyzed by the enzyme L-ribulose-5-phosphate 4-epimerase. The regulation of this pathway is tightly controlled at the genetic level by the arabinose operon, ensuring efficient carbon utilization. Furthermore, recent studies have highlighted the connection between pentose phosphate metabolism and antibiotic sensitivity in bacteria, making the enzymes involved in L-Ru5P metabolism potential targets for novel drug development strategies.

This compound in Microbial Metabolic Pathways

L-Arabinose Catabolism

In many bacteria, including the model organism Escherichia coli, the catabolism of L-arabinose proceeds through a series of enzymatic steps that lead to the formation of L-Ru5P. This pathway is encoded by the ara operon.

  • Transport : L-arabinose is transported into the cell by specific permeases.

  • Isomerization : L-arabinose is isomerized to L-ribulose by L-arabinose isomerase (AraA).

  • Phosphorylation : L-ribulose is then phosphorylated at the C5 position by ribulokinase (AraB), yielding this compound.

  • Epimerization : Finally, L-ribulose-5-phosphate 4-epimerase (AraD) catalyzes the reversible epimerization of L-Ru5P to D-xylulose 5-phosphate (D-Xu5P).[1]

D-Xu5P is an intermediate of the pentose phosphate pathway and can be further metabolized through this central metabolic route.

Integration with the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a major route of carbohydrate metabolism that runs parallel to glycolysis. It is responsible for generating NADPH, a key reductant in anabolic processes, and for producing precursors for nucleotide and aromatic amino acid biosynthesis. The non-oxidative branch of the PPP involves the interconversion of various sugar phosphates. The D-xylulose 5-phosphate produced from L-Ru5P enters directly into this non-oxidative branch, where it can be converted to other intermediates such as fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate, which can then enter glycolysis.

L_Arabinose_Catabolism L-Arabinose L-Arabinose L-Ribulose L-Ribulose L-Arabinose->L-Ribulose L-arabinose isomerase (AraA) This compound This compound L-Ribulose->this compound Ribulokinase (AraB) D-Xylulose 5-phosphate D-Xylulose 5-phosphate This compound->D-Xylulose 5-phosphate L-ribulose-5-phosphate 4-epimerase (AraD) Pentose Phosphate Pathway Pentose Phosphate Pathway D-Xylulose 5-phosphate->Pentose Phosphate Pathway

L-Arabinose catabolic pathway leading to the Pentose Phosphate Pathway.

Regulation of this compound Metabolism

The metabolism of L-arabinose, and thus the production and conversion of L-Ru5P, is primarily regulated at the transcriptional level through the arabinose operon.

The Arabinose Operon

In E. coli, the genes encoding the enzymes for L-arabinose catabolism (araA, araB, and araD) are located in a single operon, the araBAD operon.[2] The expression of this operon is controlled by the regulatory protein AraC and by catabolite repression.

  • Positive Regulation by AraC-Arabinose : In the presence of L-arabinose, the sugar binds to the AraC protein, causing a conformational change. This complex then binds to the araI initiator region, promoting the transcription of the araBAD genes.[3]

  • Negative Regulation by AraC : In the absence of L-arabinose, the AraC protein adopts a different conformation that allows it to bind to both the araI region and a distant operator site, araO2. This creates a DNA loop that physically blocks transcription of the araBAD operon.[3]

  • Catabolite Repression : When glucose is present, the levels of cyclic AMP (cAMP) are low. The catabolite activator protein (CAP), which requires cAMP to bind to the DNA and activate transcription, is therefore inactive. This results in reduced expression of the araBAD operon, even in the presence of arabinose, ensuring that the preferred carbon source, glucose, is utilized first.

Arabinose_Operon_Regulation cluster_no_arabinose Absence of L-Arabinose cluster_with_arabinose Presence of L-Arabinose AraC_dimer_no_ara AraC Dimer araO2 araO2 AraC_dimer_no_ara->araO2 araI1 araI1 AraC_dimer_no_ara->araI1 araBAD_promoter_off araBAD Promoter araBAD_genes_off araB araA araD araBAD_promoter_off->araBAD_genes_off No Transcription Arabinose L-Arabinose AraC_dimer_with_ara AraC-Arabinose Complex Arabinose->AraC_dimer_with_ara araI1_araI2 araI1 araI2 AraC_dimer_with_ara->araI1_araI2 RNAP RNA Polymerase AraC_dimer_with_ara->RNAP recruits araBAD_promoter_on araBAD Promoter araBAD_genes_on araB araA araD araBAD_promoter_on->araBAD_genes_on Transcription RNAP->araBAD_promoter_on Experimental_Workflow cluster_protein Protein Analysis cluster_metabolite Metabolite Analysis Expression Overexpression of His-tagged AraD in E. coli Lysis Cell Lysis Expression->Lysis Purification IMAC Purification Lysis->Purification Assay Enzyme Activity Assay Purification->Assay Kinetics Determine Kinetic Parameters (kcat, KM) Assay->Kinetics Data_Integration Data Integration and Pathway Modeling Kinetics->Data_Integration Culture Bacterial Culture (e.g., with L-arabinose) Quenching Metabolic Quenching Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantify Intracellular Metabolite Concentrations LCMS->Quantification Quantification->Data_Integration

References

An In-Depth Technical Guide on the Enzymatic Conversion of L-Ribulose 5-Phosphate to D-Xylulose 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of L-Ribulose 5-phosphate (L-Ru5P) to D-xylulose (B119806) 5-phosphate (D-Xu5P) is a critical epimerization reaction in carbohydrate metabolism. This reaction is primarily catalyzed by the enzyme L-ribulose-5-phosphate 4-epimerase (EC 5.1.3.4), a key component of the L-arabinose metabolic pathway in prokaryotes. This technical guide provides a comprehensive overview of this enzymatic conversion, including the structure and function of the responsible enzyme, its catalytic mechanism, relevant kinetic parameters, and detailed experimental protocols for its study. The information presented herein is intended to be a valuable resource for researchers in biochemistry, microbiology, and drug development who are investigating this enzyme and its metabolic context.

Introduction

The interconversion of pentose (B10789219) phosphates is a central hub in cellular metabolism, connecting various pathways such as the pentose phosphate (B84403) pathway (PPP), nucleotide biosynthesis, and the metabolism of certain amino acids and vitamins. The epimerization of this compound to D-xylulose 5-phosphate is a key step in the utilization of L-arabinose, a common pentose sugar found in plant cell walls. This conversion is catalyzed by L-ribulose-5-phosphate 4-epimerase, also known as AraD in Escherichia coli.[1] Understanding the intricacies of this enzymatic reaction is crucial for fields ranging from metabolic engineering to the development of novel antimicrobial agents targeting bacterial carbohydrate metabolism.

The Enzyme: L-Ribulose-5-Phosphate 4-Epimerase (AraD)

L-ribulose-5-phosphate 4-epimerase is a metalloenzyme that belongs to the family of isomerases, specifically racemases and epimerases that act on carbohydrates and their derivatives.[1]

Structure

The enzyme from E. coli is a homotetramer with a total molecular mass of approximately 102 kDa, with each subunit being around 25.5 kDa.[1] X-ray crystallography studies have revealed that each subunit possesses a single domain characterized by a central β-sheet flanked by α-helices.[2] The active site is located at the interface between adjacent subunits and contains a catalytic zinc ion.[2]

Catalytic Mechanism

The catalytic mechanism of L-ribulose-5-phosphate 4-epimerase proceeds through a retro-aldol cleavage followed by an aldol (B89426) condensation.[1][3] This metal-stabilized mechanism involves the following key steps:

  • Proton Abstraction: A basic residue in the active site abstracts a proton from the hydroxyl group at the C4 position of L-Ru5P.

  • Carbon-Carbon Bond Cleavage: This is followed by the cleavage of the C3-C4 bond, resulting in the formation of a metal-stabilized enediolate of dihydroxyacetone and a glycolaldehyde (B1209225) phosphate fragment.

  • Rotation and Reorientation: The glycolaldehyde phosphate fragment rotates within the active site.

  • Aldol Condensation: A subsequent aldol addition occurs between the enediolate and the reoriented glycolaldehyde phosphate, leading to the formation of D-Xu5P with an inverted stereochemistry at the C4 position.

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Caption: Catalytic mechanism of L-ribulose-5-phosphate 4-epimerase.

Metabolic Significance

In bacteria such as E. coli, L-ribulose-5-phosphate 4-epimerase is a crucial enzyme in the L-arabinose catabolic pathway. The genes for this pathway, including araD (encoding the 4-epimerase), are organized in the well-characterized L-arabinose operon.[1] This pathway allows the bacterium to convert L-arabinose into D-xylulose 5-phosphate, which can then enter the central metabolic pathway, the pentose phosphate pathway.

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L-Arabinose_Metabolism L-Arabinose L-Arabinose L-Ribulose L-Ribulose L-Arabinose->L-Ribulose L-arabinose isomerase (araA) This compound This compound L-Ribulose->this compound Ribulokinase (araB) D-Xylulose 5-Phosphate D-Xylulose 5-Phosphate This compound->D-Xylulose 5-Phosphate L-ribulose-5-phosphate 4-epimerase (araD) Pentose Phosphate Pathway Pentose Phosphate Pathway D-Xylulose 5-Phosphate->Pentose Phosphate Pathway

Caption: L-arabinose metabolic pathway in E. coli.

Quantitative Data

EnzymeOrganismSubstrateKm (mM)kcat (s-1)Optimal pHReference
Ribulose-5-Phosphate 3-EpimeraseTrypanosoma cruzi (TcRPE2)D-Ribulose (B119500) 5-Phosphate2.21 ± 0.230.32 ± 0.027.5[4]
Ribose-5-Phosphate Isomerase A (RpiA)Escherichia coliD-Ribose 5-Phosphate3.1 ± 0.22100 ± 3007.5[5]

Experimental Protocols

Overexpression and Purification of Recombinant His-tagged L-Ribulose-5-Phosphate 4-Epimerase from E. coli

This protocol is adapted from general methods for His-tagged protein purification and may require optimization.

5.1.1. Materials

  • E. coli BL21(DE3) cells transformed with an expression vector containing the araD gene with an N-terminal His6-tag.

  • LB medium and agar (B569324) plates with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0.

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA agarose (B213101) resin.

  • Lysozyme (B549824), DNase I.

5.1.2. Protocol

  • Expression: Inoculate a single colony of transformed E. coli into 5 mL of LB medium with antibiotic and grow overnight at 37°C. The next day, inoculate 500 mL of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.5-0.6. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a lower temperature (e.g., 20-30°C).

  • Cell Lysis: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis. Add DNase I to a final concentration of 5 µg/mL and incubate on ice for 15 minutes.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography: Equilibrate a Ni-NTA agarose column with Lysis Buffer. Load the clarified lysate onto the column. Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged protein with Elution Buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity. Pool the fractions containing the purified protein.

  • Buffer Exchange: If necessary, dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

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Purification_Workflow Start E. coli culture with expression vector Induction Induce protein expression with IPTG Start->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Cell lysis (Lysozyme, Sonication) Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Chromatography Ni-NTA Affinity Chromatography Clarification->Chromatography Wash Wash with imidazole buffer Chromatography->Wash Elution Elute with high imidazole buffer Wash->Elution Analysis Analyze purity (SDS-PAGE) Elution->Analysis End Purified L-ribulose-5-phosphate 4-epimerase Analysis->End

Caption: Workflow for the purification of recombinant His-tagged L-ribulose-5-phosphate 4-epimerase.

Coupled Spectrophotometric Enzyme Assay

This assay measures the production of D-xylulose 5-phosphate by coupling its subsequent reactions to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm. This protocol is adapted from assays for related epimerases and may require optimization.[6][7]

5.2.1. Principle

The D-xylulose 5-phosphate produced by the epimerase is a substrate for transketolase. In the presence of a suitable acceptor substrate like D-ribose 5-phosphate, transketolase produces glyceraldehyde 3-phosphate. Glyceraldehyde 3-phosphate is then converted to dihydroxyacetone phosphate by triosephosphate isomerase, and finally, dihydroxyacetone phosphate is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, a reaction that consumes NADH.

5.2.2. Materials

  • Purified L-ribulose-5-phosphate 4-epimerase.

  • This compound (substrate).

  • D-Ribose 5-phosphate.

  • Thiamine pyrophosphate (TPP, cofactor for transketolase).

  • MgCl2.

  • NADH.

  • Transketolase.

  • Triosephosphate isomerase (TPI).

  • Glycerol-3-phosphate dehydrogenase (GDH).

  • Assay Buffer: e.g., 50 mM Glycylglycine, pH 7.7.

5.2.3. Protocol

  • Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing:

    • Assay Buffer (to a final volume of 1 mL)

    • D-Ribose 5-phosphate (e.g., 1.7 mM final concentration)

    • TPP (e.g., 0.1 mM final concentration)

    • MgCl2 (e.g., 7.5 mM final concentration)

    • NADH (e.g., 0.1-0.2 mM final concentration)

    • Transketolase (e.g., 0.5 units)

    • TPI/GDH enzyme mix (e.g., 5 units TPI, 0.5 units GDH)

  • Equilibration: Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate and to obtain a stable baseline absorbance at 340 nm.

  • Initiation: Initiate the reaction by adding a known amount of L-ribulose-5-phosphate 4-epimerase.

  • Measurement: Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: The rate of the reaction is proportional to the rate of decrease in absorbance. The molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1.

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Coupled_Assay cluster_coupling Coupling Reactions LRu5P This compound DXu5P D-Xylulose 5-Phosphate LRu5P->DXu5P L-Ru5P 4-Epimerase (Target Enzyme) G3P Glyceraldehyde 3-Phosphate DXu5P->G3P Transketolase (Coupling Enzyme 1) DHAP Dihydroxyacetone Phosphate G3P->DHAP Triosephosphate Isomerase (Coupling Enzyme 2) G3P_product Glycerol 3-Phosphate DHAP->G3P_product Glycerol-3-Phosphate Dehydrogenase (Coupling Enzyme 3) NADH NADH NAD NAD+ NADH->NAD Monitored at 340 nm

Caption: Principle of the coupled spectrophotometric assay for L-ribulose-5-phosphate 4-epimerase.

Conclusion

The enzymatic conversion of this compound to D-xylulose 5-phosphate by L-ribulose-5-phosphate 4-epimerase is a fundamental reaction in bacterial carbohydrate metabolism. This guide has provided a detailed overview of the enzyme's structure, catalytic mechanism, and metabolic importance. The experimental protocols for enzyme purification and activity measurement offer a practical framework for researchers. Further investigation into the specific kinetic parameters of the E. coli enzyme and the development of specific inhibitors could have significant implications for both basic research and the development of novel therapeutic strategies.

References

An In-Depth Technical Guide to L-ribulose-5-phosphate 4-epimerase (AraD): Mechanism and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-ribulose-5-phosphate 4-epimerase, commonly known as AraD, is a critical enzyme in the L-arabinose catabolic pathway in many microorganisms. It catalyzes the reversible epimerization of L-ribulose-5-phosphate (L-Ru5P) to D-xylulose-5-phosphate (D-Xu5P), linking arabinose metabolism to the pentose (B10789219) phosphate (B84403) pathway. This guide provides a comprehensive overview of the structure, catalytic mechanism, and biological function of AraD. It includes a compilation of kinetic data, detailed experimental protocols for its study, and visual representations of its catalytic cycle and regulatory context, offering a valuable resource for researchers in enzymology, metabolic engineering, and drug discovery.

Introduction

L-arabinose, a five-carbon sugar prevalent in plant biomass, serves as an important carbon source for many bacteria. The enzymatic breakdown of L-arabinose is orchestrated by the ara operon, which includes the araD gene encoding L-ribulose-5-phosphate 4-epimerase.[1] This enzyme performs a key stereochemical inversion at the C4 position of L-ribulose-5-phosphate, converting it to D-xylulose-5-phosphate, an intermediate of the central pentose phosphate pathway.[2][3][4] This pivotal role makes AraD a subject of interest for understanding microbial metabolism and for potential applications in metabolic engineering and as a target for antimicrobial drug development.

Enzyme Structure and Active Site

L-ribulose-5-phosphate 4-epimerase from Escherichia coli is a homotetrameric enzyme with a molecular mass of approximately 102 kDa, with each subunit being around 25.5 kDa.[2][3] The crystal structure reveals that each subunit possesses a single domain characterized by a central β-sheet flanked by α-helices.[5] The active site is located at the interface between adjacent subunits and contains a catalytic divalent metal ion, typically zinc (Zn²⁺), which is crucial for the enzyme's catalytic activity.[4][5]

Catalytic Mechanism

The catalytic mechanism of AraD is proposed to proceed through a retro-aldol cleavage followed by an aldol (B89426) condensation.[2][4] This mechanism is favored over a dehydration-hydration alternative based on structural similarities to L-fuculose-1-phosphate aldolase (B8822740) and kinetic isotope effect studies.[2][3]

The key steps of the proposed mechanism are:

  • Substrate Binding: L-ribulose-5-phosphate binds to the active site.

  • Deprotonation: A basic residue in the active site, proposed to be Tyr229 in E. coli, abstracts a proton from the C4 hydroxyl group of the substrate.[6]

  • Retro-Aldol Cleavage: The bond between C3 and C4 is cleaved, forming a metal-stabilized enediolate of dihydroxyacetone phosphate and a glycolaldehyde (B1209225) phosphate intermediate.[2][4]

  • Intermediate Reorientation: The glycolaldehyde phosphate intermediate rotates within the active site.

  • Aldol Condensation: An aldol addition occurs between the enediolate and the reoriented glycolaldehyde phosphate, leading to the formation of D-xylulose-5-phosphate with inverted stereochemistry at the C4 position.

  • Protonation and Product Release: An acidic residue, suggested to be Asp120 in E. coli, protonates the newly formed hydroxyl group, and the product, D-xylulose-5-phosphate, is released from the active site.[6]

AraD_Mechanism cluster_enzyme AraD Active Site LRu5P L-Ribulose-5-Phosphate Enediolate Metal-Stabilized Enediolate Intermediate + Glycolaldehyde Phosphate LRu5P->Enediolate Retro-Aldol Cleavage (Tyr229 as base) DXu5P D-Xylulose-5-Phosphate Enediolate->DXu5P Aldol Condensation (Asp120 as acid) DXu5P->LRu5P Reverse Reaction

Caption: Catalytic cycle of L-ribulose-5-phosphate 4-epimerase (AraD).

Biological Function and Regulation

AraD is a key enzyme in the L-arabinose catabolic pathway, which is encoded by the araBAD operon in E. coli.[1][2] The breakdown of L-arabinose involves three enzymatic steps:

  • Isomerization: L-arabinose is converted to L-ribulose by L-arabinose isomerase (AraA).

  • Phosphorylation: L-ribulose is phosphorylated to L-ribulose-5-phosphate by ribulokinase (AraB).

  • Epimerization: L-ribulose-5-phosphate is epimerized to D-xylulose-5-phosphate by L-ribulose-5-phosphate 4-epimerase (AraD).

The expression of the araBAD operon is tightly regulated by the AraC protein and the catabolite activator protein (CAP).[1][7] In the absence of arabinose, the AraC protein acts as a repressor by forming a DNA loop that blocks transcription.[8] When arabinose is present, it binds to AraC, causing a conformational change that converts AraC into an activator, promoting the transcription of the araBAD genes.[1][7] This dual regulatory role allows the bacterium to efficiently utilize arabinose only when it is available.

Ara_Operon_Regulation cluster_no_arabinose No Arabinose cluster_arabinose Arabinose Present AraC_Repressor AraC Dimer (Repressor) araO2 araO2 AraC_Repressor->araO2 binds araI1 araI1 AraC_Repressor->araI1 binds araO2->araI1 DNA Looping araBAD_promoter_off araBAD Promoter (OFF) araI1->araBAD_promoter_off Blocks RNA Pol Arabinose Arabinose AraC_Activator AraC Dimer (Activator) Arabinose->AraC_Activator binds araI1_araI2 araI1 & araI2 AraC_Activator->araI1_araI2 binds araBAD_promoter_on araBAD Promoter (ON) araI1_araI2->araBAD_promoter_on Recruits RNA Pol araBAD_genes araB, araA, araD araBAD_promoter_on->araBAD_genes Transcription

Caption: Regulation of the L-arabinose operon by the AraC protein.

Quantitative Data

The kinetic parameters of L-ribulose-5-phosphate 4-epimerase can vary depending on the source organism and the specific reaction conditions. A summary of available data is presented below.

OrganismSubstrateKm (mM)kcat (s-1)Vmax (µmol/min/mg)InhibitorKiReference
Escherichia coliL-Ribulose-5-Phosphate0.2610.6---[9]
Escherichia coliL-Ribulose-5-Phosphate2.40 (Co²⁺ form)----[10]
Bacillus subtilisRibulose-5-Phosphate-0.436 (µmol/min/µg)---[11]
Saccharomyces cerevisiaeD-Ribulose-5-Phosphate1.5-7700 (units/mg)--[12]
Trypanosoma cruzi (TcRPE2)D-Ribulose-5-Phosphate2.21 ± 0.230.32 ± 0.02---[13]

Note: The activity of AraD is often measured using a coupled enzyme assay, and the reported units and conditions can vary between studies. Direct comparison of Vmax values should be made with caution.

Experimental Protocols

Purification of Recombinant His-tagged AraD

This protocol describes the purification of N-terminally His-tagged AraD from E. coli.

  • Gene Cloning and Expression:

    • Clone the araD gene into a suitable expression vector with an N-terminal polyhistidine tag (e.g., pET-28a).

    • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM and incubate for an additional 4-6 hours at 30°C.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice or using a French press.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins.

    • Elute the His-tagged AraD with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange and Storage:

    • Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl) using dialysis or a desalting column.

    • Assess protein purity by SDS-PAGE.

    • Store the purified enzyme at -80°C in aliquots containing 10% glycerol.

Coupled Spectrophotometric Assay for AraD Activity

The activity of AraD can be determined by a continuous spectrophotometric assay that couples the formation of D-xylulose-5-phosphate to the oxidation of NADH.[14]

  • Principle: The D-xylulose-5-phosphate produced by AraD is a substrate for transketolase. In the presence of ribose-5-phosphate, transketolase produces glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate. Glyceraldehyde-3-phosphate is then converted to dihydroxyacetone phosphate by triosephosphate isomerase. Finally, dihydroxyacetone phosphate is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, a reaction that consumes NADH. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

  • Reaction Mixture (1 mL total volume):

    • 50 mM Glycylglycine buffer, pH 7.7

    • 5 mM Ribose-5-phosphate

    • 0.2 mM NADH

    • 1 mM MgCl₂

    • 0.1 mM Thiamine pyrophosphate (TPP)

    • 1 unit Transketolase

    • 10 units Triosephosphate isomerase

    • 1 unit Glycerol-3-phosphate dehydrogenase

    • Varying concentrations of L-ribulose-5-phosphate (substrate)

  • Procedure:

    • Combine all reaction components except the substrate and the AraD enzyme in a cuvette and incubate at 25°C for 5 minutes to obtain a stable baseline.

    • Initiate the reaction by adding the purified AraD enzyme.

    • Start the measurement by adding the substrate, L-ribulose-5-phosphate.

    • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

    • Calculate the initial velocity from the linear portion of the reaction curve.

Enzyme_Assay_Workflow start Prepare Reaction Mix (Buffer, Cofactors, Coupled Enzymes, NADH) preincubate Pre-incubate at 25°C start->preincubate add_enzyme Add Purified AraD preincubate->add_enzyme add_substrate Add L-Ribulose-5-Phosphate add_enzyme->add_substrate monitor Monitor Absorbance at 340 nm (NADH oxidation) add_substrate->monitor calculate Calculate Initial Velocity (V₀) monitor->calculate end Determine Kinetic Parameters (Km, Vmax) calculate->end

Caption: Workflow for a coupled spectrophotometric assay of AraD activity.

Determination of Kinetic Parameters (Km and Vmax)
  • Vary Substrate Concentration: Perform the coupled enzyme assay as described above using a range of L-ribulose-5-phosphate concentrations (e.g., 0.1 to 10 times the expected Km).

  • Measure Initial Velocities: Calculate the initial velocity (V₀) for each substrate concentration from the rate of NADH oxidation.

  • Data Analysis:

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.

    • Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V₀ vs 1/[S]), to estimate Km and Vmax from the slope and intercepts of the resulting straight line.

X-ray Crystallography for Structural Determination

This protocol provides a general guideline for the crystallization of AraD using the vapor diffusion method.

  • Protein Preparation:

    • Concentrate the purified AraD to a suitable concentration (typically 5-15 mg/mL) in a low-salt buffer.

    • Ensure the protein sample is homogenous and free of aggregates by techniques such as dynamic light scattering or size-exclusion chromatography.

  • Crystallization Screening:

    • Use commercially available crystallization screens to test a wide range of precipitant conditions (salts, polymers, pH).

    • Set up hanging or sitting drop vapor diffusion experiments by mixing a small volume of the protein solution (e.g., 1 µL) with an equal volume of the reservoir solution.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Optimization:

    • Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and protein concentration to obtain larger, diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

Conclusion

L-ribulose-5-phosphate 4-epimerase (AraD) is a well-characterized enzyme that plays a crucial role in microbial arabinose metabolism. Its defined catalytic mechanism and its position as a key link to central carbon metabolism make it an interesting target for both fundamental research and applied biotechnology. The information and protocols provided in this guide offer a solid foundation for researchers aiming to further investigate the properties of this important enzyme and explore its potential in various applications. Further research into the kinetic properties of AraD from diverse microorganisms and the development of specific inhibitors will continue to enhance our understanding of microbial metabolic diversity and may lead to the development of novel antimicrobial strategies.

References

An In-depth Technical Guide to the Regulation of L-Ribulose 5-Phosphate Levels in the Cell

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

L-Ribulose 5-phosphate (L-Ru5P) is a key metabolic intermediate in the L-arabinose catabolic pathway, primarily studied in bacteria such as Escherichia coli. The intracellular concentration of L-Ru5P is tightly regulated through a sophisticated genetic control system known as the L-arabinose operon. This technical guide provides a comprehensive overview of the enzymatic and genetic regulation of L-Ru5P levels, with a focus on the core molecular components and their interactions. We present detailed quantitative data on the kinetics of the key enzymes involved, outline experimental protocols for their characterization, and provide visual representations of the metabolic and regulatory pathways. This document is intended to serve as a valuable resource for researchers in metabolic engineering, microbiology, and drug development who are interested in understanding and manipulating this important metabolic node.

Introduction

L-arabinose, a five-carbon sugar, is a significant component of plant biomass. Microorganisms that can utilize L-arabinose as a carbon and energy source possess a specific metabolic pathway to convert it into an intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP). A central molecule in this pathway is this compound (L-Ru5P). The cellular concentration of L-Ru5P is a critical factor, as its accumulation can be toxic to the cell[1]. Therefore, its synthesis and conversion are meticulously controlled.

In Escherichia coli, the metabolism of L-arabinose is governed by the araBAD operon. This operon encodes three enzymes that sequentially convert L-arabinose to D-xylulose 5-phosphate, an intermediate of the PPP[2][3][4]:

  • L-arabinose isomerase (AraA) : Catalyzes the isomerization of L-arabinose to L-ribulose.

  • L-ribulokinase (AraB) : Phosphorylates L-ribulose to produce this compound.

  • L-ribulose-5-phosphate 4-epimerase (AraD) : Catalyzes the epimerization of L-Ru5P to D-xylulose 5-phosphate.

The expression of these enzymes is primarily regulated at the transcriptional level by the AraC protein, which acts as both a positive and negative regulator in response to the presence or absence of L-arabinose. This dual regulatory role allows for a rapid and sensitive response to changes in the availability of this sugar.

Understanding the intricate regulation of L-Ru5P levels is crucial for various applications, including the metabolic engineering of microorganisms for the production of biofuels and other valuable chemicals from lignocellulosic biomass. Furthermore, the enzymes in this pathway represent potential targets for the development of novel antimicrobial agents. This guide will delve into the core aspects of L-Ru5P regulation, providing the necessary technical details for researchers and professionals in the field.

The L-Arabinose Metabolic Pathway

The catabolism of L-arabinose to D-xylulose 5-phosphate is a three-step enzymatic pathway.

L_Arabinose_Metabolism L_arabinose L-Arabinose L_ribulose L-Ribulose L_arabinose->L_ribulose AraA (L-arabinose isomerase) L_Ru5P This compound L_ribulose->L_Ru5P AraB (L-ribulokinase) + ATP D_Xu5P D-Xylulose 5-phosphate L_Ru5P->D_Xu5P AraD (L-ribulose-5-phosphate 4-epimerase) PPP Pentose Phosphate Pathway D_Xu5P->PPP

Figure 1: The L-arabinose metabolic pathway in E. coli.

Enzymology of L-Ru5P Metabolism

The steady-state concentration of L-Ru5P is determined by the kinetic properties of the enzymes responsible for its synthesis (L-ribulokinase) and conversion (L-ribulose-5-phosphate 4-epimerase).

L-Arabinose Isomerase (AraA)

L-arabinose isomerase (EC 5.3.1.4) catalyzes the reversible isomerization of the aldose L-arabinose to the ketose L-ribulose[4]. This is the first committed step in L-arabinose catabolism.

L-Ribulokinase (AraB)

L-ribulokinase (EC 2.7.1.16) is responsible for the ATP-dependent phosphorylation of L-ribulose at the C5 position, yielding L-Ru5P and ADP[5]. This reaction is a critical control point, as it commits L-ribulose to the metabolic pathway. The enzyme exhibits a high degree of specificity for L-ribulose but can also phosphorylate other 2-ketopentoses, albeit with different affinities[6].

L-Ribulose-5-Phosphate 4-Epimerase (AraD)

L-ribulose-5-phosphate 4-epimerase (EC 5.1.3.4) catalyzes the final step in the pathway, the reversible epimerization of L-Ru5P to D-xylulose 5-phosphate[7][8]. This reaction links L-arabinose metabolism to the central carbon metabolism via the pentose phosphate pathway. The enzyme utilizes a metal-stabilized enolate intermediate in its catalytic mechanism[9][10].

Quantitative Data on Enzyme Kinetics

The following tables summarize the available kinetic parameters for the key enzymes in the L-arabinose metabolic pathway from various microorganisms. It is important to note that experimental conditions can significantly influence these values.

Table 1: Kinetic Parameters of L-Arabinose Isomerase (AraA)

OrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (mM-1s-1)Reference
Thermotoga maritimaL-arabinose3141.3-74.8 min-1[6][11]
Thermotoga maritimaD-galactose608.9-8.5 min-1[6][11]
Geobacillus thermodenitrificansL-arabinose14286-48 min-1[12]
Geobacillus thermodenitrificansD-galactose4086.9-0.5 min-1[12]
Escherichia coli (for galactose)D-galactose50-1000---[13]

Table 2: Kinetic Parameters of L-Ribulokinase (AraB)

OrganismSubstrateKm (mM)kcat (s-1)Reference
Escherichia coliL-ribulose0.14~same for all 2-ketopentoses[6]
Escherichia coliD-ribulose0.39~same for all 2-ketopentoses[6]
Escherichia coliL-xylulose3.4~same for all 2-ketopentoses[6]
Escherichia coliD-xylulose16~same for all 2-ketopentoses[6]
Escherichia coliL-arabitol4-[6]
Escherichia coliRibitol5.5-[6]
Escherichia coliMgATP (with L-ribulose)0.02-[6]

Table 3: Kinetic Parameters of L-Ribulose-5-Phosphate 4-Epimerase (AraD)

OrganismSubstratekcat (s-1)Reference
Escherichia coliThis compound20.4[14]
Escherichia coliThis compound19.4[14]
Escherichia coliThis compound17.3[14]
Escherichia coliThis compound (pH 7)10.6[14]

Genetic Regulation of the L-Arabinose Operon

The expression of the araBAD genes is exquisitely controlled by the AraC protein, which functions as a molecular switch.

AraC_Regulation cluster_no_arabinose No L-Arabinose cluster_arabinose With L-Arabinose AraC_dimer_inactive AraC Dimer (Inactive) araI araI AraC_dimer_inactive->araI Binds araO2 araO2 AraC_dimer_inactive->araO2 Binds araI->araO2 araBAD_operon_off araBAD Operon (OFF) araO2->araBAD_operon_off Represses Transcription araC_gene araC L_arabinose L-Arabinose AraC_dimer_active AraC Dimer (Active) L_arabinose->AraC_dimer_active Binds & Activates araI1 araI1 AraC_dimer_active->araI1 Binds araI2 araI2 AraC_dimer_active->araI2 Binds araBAD_operon_on araBAD Operon (ON) araI2->araBAD_operon_on Activates Transcription Ribulokinase_Assay cluster_arabinose Ribulokinase Reaction cluster_coupling Coupling Reactions L_ribulose L-Ribulose L_Ru5P This compound L_ribulose->L_Ru5P AraB (L-Ribulokinase) ATP ATP ADP ADP ATP->ADP ADP->ATP Pyruvate Kinase PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH NAD NAD+ NADH->NAD

References

The Indirect but Essential Role of L-Ribulose 5-Phosphate in Nucleotide Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Ribulose 5-phosphate is a key pentose (B10789219) phosphate (B84403) intermediate primarily situated within the arabinose catabolic pathway and the broader pentose phosphate pathway (PPP). While not a direct precursor for nucleotide biosynthesis, its metabolic fate is intrinsically linked to the generation of the essential building blocks for purine (B94841) and pyrimidine (B1678525) synthesis. This technical guide elucidates the metabolic pathway that connects this compound to the nucleotide pool, providing quantitative data on the key enzymatic steps, detailed experimental protocols, and visual diagrams of the involved processes. Understanding this pathway is critical for researchers in metabolic engineering, enzymology, and drug development, as the enzymes involved represent potential targets for therapeutic intervention.

Metabolic Pathway: From this compound to a Nucleotide Precursor

The conversion of this compound into a direct precursor for nucleotide synthesis is a multi-step enzymatic process. The ultimate product of this pathway, D-Ribose 5-phosphate, is the activated ribose donor for the synthesis of phosphoribosyl pyrophosphate (PRPP), a cornerstone molecule in both de novo and salvage pathways of nucleotide biosynthesis.

The central enzymatic conversions are:

  • Epimerization to D-Xylulose 5-phosphate: this compound is first epimerized at the C4 position by the enzyme L-ribulose-5-phosphate 4-epimerase (EC 5.1.3.4) to yield D-Xylulose 5-phosphate. This reaction is crucial for channeling pentoses derived from arabinose into the central pentose phosphate pathway.

  • Isomerization and Epimerization to D-Ribose 5-phosphate: D-Xylulose 5-phosphate, along with its isomer D-Ribulose 5-phosphate, exists in equilibrium. Two key enzymes, ribose-5-phosphate isomerase (EC 5.3.1.6) and ribulose-5-phosphate 3-epimerase (EC 5.1.3.1), interconvert these pentose phosphates to produce D-Ribose 5-phosphate.

  • Synthesis of PRPP: D-Ribose 5-phosphate is then utilized by PRPP synthetase (EC 2.7.6.1) in an ATP-dependent reaction to generate phosphoribosyl pyrophosphate (PRPP). PRPP provides the ribose-phosphate moiety for the synthesis of all purine and pyrimidine nucleotides.

This sequence of reactions effectively channels this compound into the cellular pool of nucleotide precursors, highlighting its indirect but vital role.

Quantitative Data on Key Enzymes

The efficiency of the conversion of this compound to downstream products is determined by the kinetic parameters of the involved enzymes. The following table summarizes key quantitative data for these enzymes from various organisms.

EnzymeOrganismSubstrateK_m (mM)V_max (U/mg)k_cat (s⁻¹)Reference
L-ribulose-5-phosphate 4-epimeraseEscherichia coliThis compound0.2513001800
L-ribulose-5-phosphate 4-epimeraseBacillus subtilisThis compound0.33-1200
Ribose-5-phosphate isomerase AThermus thermophilusD-Ribose 5-phosphate1.3-1100
Ribose-5-phosphate isomerase BEscherichia coliD-Ribose 5-phosphate0.32400-
Ribulose-5-phosphate 3-epimeraseOryza sativaD-Ribulose 5-phosphate0.4445003100

Experimental Protocols

Detailed Methodology for Coupled Spectrophotometric Assay of L-ribulose-5-phosphate 4-epimerase

This protocol describes a continuous spectrophotometric assay to determine the activity of L-ribulose-5-phosphate 4-epimerase by coupling the formation of D-Xylulose 5-phosphate to the oxidation of NADH.

Principle:

The product of the epimerase reaction, D-Xylulose 5-phosphate, is cleaved by phosphoketolase into acetyl phosphate and glyceraldehyde-3-phosphate. Glyceraldehyde-3-phosphate is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored to quantify the epimerase activity.

Reagents and Buffers:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 1 mM thiamine (B1217682) pyrophosphate (TPP).

  • Substrate: 10 mM this compound solution.

  • Coupling Enzymes:

    • Phosphoketolase (from a suitable source, e.g., Bifidobacterium)

    • Glycerol-3-phosphate dehydrogenase

  • Cofactor: 10 mM NADH solution.

  • Enzyme: Purified L-ribulose-5-phosphate 4-epimerase diluted in assay buffer.

Procedure:

  • Prepare a 1 mL reaction mixture in a quartz cuvette containing:

    • 850 µL of Assay Buffer

    • 50 µL of 10 mM NADH

    • Saturating amounts of phosphoketolase and glycerol-3-phosphate dehydrogenase (empirically determined).

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background reaction.

  • Initiate the reaction by adding 100 µL of 10 mM this compound.

  • Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).

  • Calculate the rate of reaction using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Data Analysis:

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions. The activity is calculated using the following formula:

Activity (U/mL) = (ΔA₃₄₀/min) / (ε * l) * (V_total / V_enzyme)

Where:

  • ΔA₃₄₀/min is the rate of absorbance change per minute.

  • ε is the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

  • l is the path length of the cuvette (typically 1 cm).

  • V_total is the total reaction volume.

  • V_enzyme is the volume of the enzyme solution added.

Visualizations: Pathways and Workflows

metabolic_pathway cluster_arabinose_catabolism Arabinose Catabolism cluster_ppp Pentose Phosphate Pathway cluster_nucleotide_synthesis Nucleotide Biosynthesis L_Ribulose_5P This compound D_Xylulose_5P D-Xylulose 5-Phosphate L_Ribulose_5P->D_Xylulose_5P L-ribulose-5-P 4-epimerase D_Ribose_5P D-Ribose 5-Phosphate D_Xylulose_5P->D_Ribose_5P Ribose-5-P isomerase PRPP PRPP D_Ribose_5P->PRPP PRPP synthetase Nucleotides Purine & Pyrimidine Nucleotides PRPP->Nucleotides de novo & salvage pathways

Figure 1: Metabolic pathway from this compound to nucleotide biosynthesis.

experimental_workflow start Start: Prepare Reaction Mixture (Buffer, NADH, Coupling Enzymes) pre_incubate Pre-incubate at 37°C for 5 minutes start->pre_incubate initiate Initiate Reaction: Add this compound pre_incubate->initiate measure Monitor Absorbance Decrease at 340 nm initiate->measure calculate Calculate Enzyme Activity using Beer-Lambert Law measure->calculate end End: Report Activity (U/mg) calculate->end

Figure 2: Experimental workflow for the coupled spectrophotometric enzyme assay.

logical_relationship A This compound (Metabolic Intermediate) B Enzymatic Conversion (Epimerase, Isomerase) A->B is substrate for C D-Ribose 5-Phosphate (Direct Precursor) B->C produces D PRPP Synthesis C->D is substrate for E Nucleotide Biosynthesis (Purines, Pyrimidines) D->E enables

Figure 3: Logical relationship of this compound to nucleotide synthesis.

Methodological & Application

Synthesis of L-Ribulose 5-Phosphate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of L-Ribulose 5-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and a valuable building block in various biotechnological applications. The protocols outlined below describe a robust two-step enzymatic synthesis route starting from the readily available precursor, L-arabinose.

Introduction

This compound is a phosphorylated ketopentose that plays a crucial role in carbohydrate metabolism. Its synthesis is of significant interest for researchers in biochemistry, metabolic engineering, and drug discovery. This document details a reliable and reproducible enzymatic approach for its production, offering an alternative to complex chemical synthesis methods. The described methodology involves the sequential enzymatic conversion of L-arabinose to L-ribulose, followed by the phosphorylation of L-ribulose to yield the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the enzymatic synthesis of this compound, providing a clear overview of the expected yields and enzyme characteristics.

Table 1: Quantitative Summary of L-Arabinose to L-Ribulose Isomerization

ParameterValueSource
EnzymeL-Arabinose Isomerase (from Geobacillus thermodenitrificans)[1]
SubstrateL-Arabinose[1]
ProductL-Ribulose[1]
Conversion Yield~25%
Optimal pH8.5[1]
Optimal Temperature70°C[1]
Metal CofactorMn²⁺[1]
Km for L-arabinose142 mM[1]
Vmax for L-arabinose86 U/mg[1]

Table 2: Quantitative Summary of L-Ribulose to this compound Phosphorylation

ParameterValueSource
EnzymeRibulokinase (from Escherichia coli or Klebsiella pneumoniae)[2][3]
SubstrateL-Ribulose[4]
Co-substrateATP[4]
ProductThis compound[4]
Space-Time Yield (Continuous Production of D-isomer)103 - 117 g/L/day[3]
Metal CofactorMg²⁺[2]

Signaling Pathways and Experimental Workflows

The synthesis of this compound from L-arabinose is a two-step enzymatic process. The first step involves the isomerization of L-arabinose to L-ribulose, catalyzed by L-arabinose isomerase. The subsequent step is the phosphorylation of L-ribulose at the C5 position, which is facilitated by ribulokinase in the presence of ATP.

Enzymatic_Synthesis_of_L_Ribulose_5_phosphate cluster_step1 Step 1 cluster_step2 Step 2 L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose:e->L_Ribulose:w Isomerization L_Ribulose_5_P This compound L_Ribulose:e->L_Ribulose_5_P:w Phosphorylation ATP ATP ADP ADP ATP->ADP L_AI L-Arabinose Isomerase RK Ribulokinase

Caption: Enzymatic synthesis of this compound from L-arabinose.

The experimental workflow for producing this compound involves the separate expression and purification of the two required enzymes, L-arabinose isomerase and ribulokinase. Once purified, these enzymes are used in a sequential or coupled reaction to convert L-arabinose to the final product, which is then purified from the reaction mixture.

Experimental_Workflow cluster_Enzyme_Prep Enzyme Preparation cluster_LAI L-Arabinose Isomerase (L-AI) cluster_RK Ribulokinase (RK) cluster_Synthesis Synthesis cluster_Purification_Analysis Purification & Analysis Expression_LAI Expression in E. coli Purification_LAI Purification (e.g., Ni-NTA) Expression_LAI->Purification_LAI Isomerization Step 1: Isomerization (L-Arabinose + L-AI) Purification_LAI->Isomerization Expression_RK Expression in E. coli Purification_RK Purification (e.g., Ion Exchange) Expression_RK->Purification_RK Purification_RK->Isomerization Phosphorylation Step 2: Phosphorylation (L-Ribulose + RK + ATP) Isomerization->Phosphorylation Purification_Product Product Purification (e.g., Ion Exchange Chromatography) Phosphorylation->Purification_Product Analysis Analysis (e.g., HPLC) Purification_Product->Analysis

Caption: Experimental workflow for this compound synthesis.

Experimental Protocols

Protocol 1: Expression and Purification of L-Arabinose Isomerase (from Geobacillus thermodenitrificans)

This protocol is adapted from established methods for the expression and purification of recombinant L-arabinose isomerase.[1]

1.1. Expression in E. coli

  • Transform E. coli BL21(DE3) cells with a suitable expression vector containing the gene for L-arabinose isomerase from Geobacillus thermodenitrificans with a His-tag.

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

1.2. Purification

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the fractions by SDS-PAGE for purity.

  • Pool the pure fractions and dialyze against storage buffer (50 mM Tris-HCl, pH 7.5, 1 mM MnCl₂). Store the purified enzyme at -80°C.

Protocol 2: Expression and Purification of Ribulokinase (from E. coli)

This protocol is based on established methods for the purification of ribulokinase.[2]

2.1. Expression in E. coli

  • Transform E. coli BL21(DE3) cells with an expression vector containing the gene for E. coli ribulokinase.

  • Follow the expression procedure as described in Protocol 1.1.

2.2. Purification

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT).

  • Lyse the cells by sonication and clarify the lysate by centrifugation as described in Protocol 1.2.

  • Apply the supernatant to a DEAE-cellulose ion-exchange column pre-equilibrated with lysis buffer.

  • Wash the column with the same buffer.

  • Elute the protein with a linear gradient of NaCl (0-0.5 M) in the same buffer.

  • Collect fractions and assay for ribulokinase activity.

  • Pool the active fractions and subject them to a second purification step, such as size-exclusion chromatography, if necessary.

  • Analyze fractions for purity by SDS-PAGE.

  • Pool the pure fractions and dialyze against storage buffer (50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 1 mM DTT). Store the purified enzyme at -80°C.

Protocol 3: Enzymatic Synthesis of this compound

This protocol describes the two-step enzymatic conversion of L-arabinose to this compound.

3.1. Step 1: Isomerization of L-Arabinose to L-Ribulose

  • Prepare a reaction mixture containing 100 mM L-arabinose in 50 mM Tris-HCl buffer (pH 8.5).

  • Add 1 mM MnCl₂ to the reaction mixture.

  • Initiate the reaction by adding purified L-arabinose isomerase to a final concentration of 1 mg/mL.

  • Incubate the reaction at 70°C for 2-4 hours. The reaction progress can be monitored by HPLC.

3.2. Step 2: Phosphorylation of L-Ribulose to this compound

  • To the reaction mixture from Step 1, add ATP to a final concentration of 120 mM and MgCl₂ to a final concentration of 10 mM.

  • Adjust the pH of the reaction mixture to 7.5 with HCl.

  • Initiate the phosphorylation reaction by adding purified ribulokinase to a final concentration of 0.5 mg/mL.

  • Incubate the reaction at 37°C for 2-4 hours. Monitor the formation of this compound by HPLC.

Protocol 4: Purification and Analysis of this compound

4.1. Purification

  • Terminate the enzymatic reaction by heating the mixture to 95°C for 10 minutes, followed by centrifugation to remove precipitated proteins.

  • Load the supernatant onto a Dowex 1x8 (formate form) anion-exchange column.

  • Wash the column with deionized water to remove unreacted sugars and salts.

  • Elute the this compound with a linear gradient of formic acid (0-1 M).

  • Collect fractions and analyze for the presence of this compound using a suitable assay or HPLC.

  • Pool the fractions containing the product and lyophilize to obtain the purified this compound.

4.2. Analysis by HPLC

  • Analyze the purified product using a high-performance liquid chromatography (HPLC) system equipped with a suitable anion-exchange column (e.g., a CarboPac PA1 column).

  • Use an appropriate mobile phase, such as a gradient of sodium hydroxide, for separation.

  • Detect the sugar phosphates using a pulsed amperometric detector (PAD).

  • Quantify the product by comparing the peak area with that of a known standard.

Conclusion

The enzymatic synthesis of this compound from L-arabinose provides a highly specific and efficient method for producing this valuable compound in the laboratory. The detailed protocols provided in this document are intended to serve as a comprehensive guide for researchers, enabling the reproducible synthesis and purification of this compound for a wide range of research and development applications.

References

Application Notes and Protocols for the Purification of L-Ribulose 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribulose 5-phosphate is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and is of significant interest in various fields of biochemical research and drug development. Its purification is essential for enzymatic assays, structural studies, and as a starting material for the synthesis of other important biomolecules. This document provides detailed application notes and protocols for the purification of this compound, primarily focusing on its production via enzymatic synthesis followed by purification using anion-exchange chromatography.

Overview of the Purification Strategy

The purification of this compound typically involves a multi-step process that begins with its synthesis from a suitable precursor, followed by chromatographic separation to isolate it from the reaction mixture. The most common approach involves the enzymatic conversion of a commercially available substrate, such as L-ribose, into this compound. Subsequently, the negatively charged phosphate group on the target molecule allows for efficient separation from unreacted substrates, enzymes, and other reaction components using anion-exchange chromatography.

Data Presentation: Purification of this compound

The following table summarizes typical quantitative data for the purification of sugar phosphates using anion-exchange chromatography. Please note that these values are estimates based on the purification of similar molecules and may vary depending on the specific experimental conditions.

ParameterAnion-Exchange ChromatographyNotes
Starting Material Enzymatic reaction mixture containing this compoundThe concentration of the target molecule will influence loading capacity.
Purity (Post-Purification) >95%Purity can be assessed by HPLC or enzymatic assay.
Recovery 70-85%Recovery can be influenced by factors such as column loading and gradient optimization.[1]
Desalting Method Size-Exclusion Chromatography or ElectrodialysisNecessary to remove high salt concentrations from the elution buffer.
Final Product Form Lyophilized powderStable form for long-term storage.

Experimental Protocols

I. Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from L-ribose using a two-step enzymatic reaction involving ribokinase and ribose-5-phosphate (B1218738) isomerase.

Materials:

  • L-Ribose

  • ATP (Adenosine triphosphate)

  • Ribokinase (e.g., from E. coli)

  • Ribose-5-phosphate isomerase (e.g., from spinach)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • Quenching solution: Perchloric acid (10% v/v)

  • Neutralizing solution: Potassium carbonate (5 M)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve L-ribose and a slight molar excess of ATP in the reaction buffer.

  • Enzyme Addition: Add ribokinase to the reaction mixture to catalyze the phosphorylation of L-ribose to L-ribose-5-phosphate.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours, monitoring the reaction progress by TLC or an appropriate enzymatic assay.

  • Second Enzymatic Step: Once the first reaction is complete, add ribose-5-phosphate isomerase to the mixture to catalyze the isomerization of L-ribose-5-phosphate to this compound.

  • Incubation: Continue the incubation at 37°C for another 2-4 hours.

  • Reaction Quenching: Stop the reaction by adding cold perchloric acid to a final concentration of 1%. This will precipitate the enzymes.

  • Enzyme Removal: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated enzymes.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize it by the dropwise addition of potassium carbonate. The formation of a precipitate (potassium perchlorate) will occur.

  • Precipitate Removal: Centrifuge the neutralized solution at 10,000 x g for 10 minutes at 4°C to remove the precipitate. The supernatant now contains this compound and other reaction components and is ready for purification.

II. Purification by Anion-Exchange Chromatography

This protocol outlines the purification of this compound from the enzymatic reaction mixture using a strong anion-exchange resin.

Materials:

  • Anion-exchange column (e.g., a column packed with a quaternary ammonium (B1175870) functionalized stationary phase)

  • Buffer A: 20 mM Tris-HCl, pH 8.0

  • Buffer B: 20 mM Tris-HCl, pH 8.0, containing 1 M NaCl

  • HPLC or FPLC system

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with Buffer A until a stable baseline is achieved.

  • Sample Loading: Load the neutralized supernatant from the enzymatic synthesis onto the column.

  • Washing: Wash the column with Buffer A to remove any unbound and weakly bound impurities.

  • Elution: Elute the bound this compound using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 10-20 column volumes).

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis of Fractions: Analyze the collected fractions for the presence of this compound using an appropriate method, such as an enzymatic assay or HPLC.

  • Pooling of Fractions: Pool the fractions containing the purified this compound.

III. Desalting and Lyophilization

The purified this compound is in a high-salt buffer and needs to be desalted before it can be used in most applications.

Materials:

  • Size-exclusion chromatography column (e.g., Sephadex G-10 or Bio-Gel P-2) or electrodialysis apparatus

  • Volatile buffer (e.g., ammonium bicarbonate)

  • Lyophilizer

Procedure (using size-exclusion chromatography):

  • Column Equilibration: Equilibrate the size-exclusion column with a volatile buffer such as 50 mM ammonium bicarbonate.

  • Sample Loading: Load the pooled fractions onto the desalting column.

  • Elution: Elute the sample with the volatile buffer. This compound will elute in the void volume, while the salt will be retained and elute later.

  • Fraction Collection and Analysis: Collect fractions and identify those containing the desalted this compound.

  • Lyophilization: Freeze the pooled, desalted fractions and lyophilize them to obtain a stable, powdered form of this compound.

Mandatory Visualizations

PurificationWorkflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_product Final Product LR L-Ribose LR5P L-Ribose-5-Phosphate LR->LR5P ATP -> ADP ATP ATP ATP->LR5P Rk Ribokinase Rk->LR5P LRu5P_crude Crude L-Ribulose-5-Phosphate LR5P->LRu5P_crude Rpi Ribose-5-Phosphate Isomerase Rpi->LRu5P_crude AEC Anion-Exchange Chromatography LRu5P_crude->AEC  Load and Elute Desalt Desalting AEC->Desalt  Pool Fractions Lyophilize Lyophilization Desalt->Lyophilize  Remove Salt LRu5P_pure Pure L-Ribulose-5-Phosphate Lyophilize->LRu5P_pure  Obtain Powder

Caption: Workflow for the synthesis and purification of this compound.

AnionExchange cluster_column Anion-Exchange Column cluster_process Chromatography Steps cluster_molecules Molecular Separation column Column Inlet Stationary Phase (Positively Charged) Column Outlet Load 1. Load Sample (L-Ru5P binds) Wash 2. Wash (Impurities removed) Load->Wash LRu5P L-Ru5P Impurity Imp Elute 3. Elute (Increasing salt concentration) Wash->Elute Collect 4. Collect Fractions Elute->Collect LRu5P->column:f1 Binds LRu5P->column:f2 Elutes Impurity->column:f1 Flows through

References

Application Notes and Protocols: Enzymatic Assay for L-Ribulose-5-Phosphate 4-Epimerase (AraD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Ribulose-5-phosphate 4-epimerase (EC 5.1.3.4), commonly known as AraD, is a key enzyme in the L-arabinose catabolic pathway in prokaryotes.[1] It catalyzes the reversible stereochemical inversion at the C4 position of L-ribulose-5-phosphate (L-Ru5P) to produce D-xylulose-5-phosphate (D-Xu5P).[1][2] This reaction links the metabolism of L-arabinose to the pentose (B10789219) phosphate (B84403) pathway (PPP), a central hub for nucleotide synthesis, NADPH production, and the generation of precursors for aromatic amino acids.[2] Given its essential role in bacterial carbohydrate metabolism, AraD is a potential target for the development of novel antimicrobial agents. Accurate and reproducible methods for measuring its enzymatic activity are crucial for basic research, inhibitor screening, and kinetic characterization.

These application notes provide a detailed protocol for a continuous spectrophotometric coupled assay to determine the activity of L-ribulose-5-phosphate 4-epimerase.

Principle of the Assay

A direct assay for L-ribulose-5-phosphate 4-epimerase is challenging as the reaction it catalyzes does not involve a chromophoric substrate or product. Therefore, a coupled enzyme assay is employed. The D-xylulose-5-phosphate (D-Xu5P) produced by the epimerase is used as a substrate in a series of downstream reactions that ultimately result in the oxidation of reduced β-nicotinamide adenine (B156593) dinucleotide (NADH).

The reaction pathway is as follows:

  • L-Ribulose-5-Phosphate 4-Epimerase (The Enzyme of Interest): L-Ribulose-5-Phosphate ⇌ D-Xylulose-5-Phosphate

  • Transketolase (TK): D-Xylulose-5-Phosphate + D-Ribose-5-Phosphate ⇌ Glyceraldehyde-3-Phosphate (G3P) + Sedoheptulose-7-Phosphate

  • Triosephosphate Isomerase (TPI): Glyceraldehyde-3-Phosphate ⇌ Dihydroxyacetone Phosphate (DHAP)

  • α-Glycerophosphate Dehydrogenase (α-GDH): Dihydroxyacetone Phosphate + NADH + H⁺ → α-Glycerol-Phosphate + NAD⁺

The rate of NADH oxidation is directly proportional to the rate of D-Xu5P formation by the epimerase, provided that the coupling enzymes are in sufficient excess to ensure the epimerase reaction is the rate-limiting step. The decrease in absorbance at 340 nm, due to the oxidation of NADH (molar extinction coefficient ε = 6220 M⁻¹cm⁻¹), is monitored spectrophotometrically.

Coupled_Assay_Pathway cluster_main L-Ribulose-5-Phosphate 4-Epimerase Reaction cluster_coupling Coupling Reactions cluster_detection Spectrophotometric Detection LRu5P L-Ribulose-5-Phosphate DXu5P D-Xylulose-5-Phosphate LRu5P->DXu5P Epimerase (AraD) G3P Glyceraldehyde-3-Phosphate DXu5P->G3P Transketolase R5P D-Ribose-5-Phosphate R5P->G3P DHAP Dihydroxyacetone Phosphate G3P->DHAP Triosephosphate Isomerase aGP α-Glycerol-Phosphate DHAP->aGP α-Glycerophosphate Dehydrogenase NADH NADH (Absorbs at 340 nm) NAD NAD⁺ (No absorbance at 340 nm) NADH->NAD Oxidation (ΔA340 < 0) Experimental_Workflow prep 1. Reagent Preparation (Buffers, Substrates, NADH) master_mix 2. Prepare Master Mix (All components except substrate) prep->master_mix equilibrate 3. Equilibration Add Master Mix + Enzyme to cuvette. Incubate at 25°C for 5 min. master_mix->equilibrate initiate 4. Initiate Reaction Add L-Ru5P substrate. equilibrate->initiate monitor 5. Monitor Absorbance Record ΔA340 nm for 5-10 min. initiate->monitor analyze 6. Data Analysis Calculate linear rate (ΔA/min). Correct for blank rate. monitor->analyze calculate 7. Calculate Activity Determine U/mL and Specific Activity. analyze->calculate

References

Application Note: Quantification of L-Ribulose 5-Phosphate in Cell Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribulose 5-phosphate is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic pathway with dual roles in cellular metabolism. The PPP is crucial for producing NADPH, which provides reducing power for biosynthetic reactions and antioxidant defense, and for generating precursors for nucleotide and nucleic acid synthesis. This compound, along with its isomer D-ribulose 5-phosphate, stands at a critical branch point in the PPP, where it can be converted to xylulose 5-phosphate or ribose 5-phosphate, respectively. Given the central role of the PPP in cell proliferation, stress resistance, and tumorigenesis, the ability to accurately quantify its intermediates, such as this compound, is essential for understanding disease mechanisms and for the development of novel therapeutic strategies.

This application note provides a detailed protocol for the quantification of this compound in mammalian cell extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein utilizes an ion-pairing reversed-phase chromatographic separation coupled with sensitive and specific detection by multiple reaction monitoring (MRM).

Signaling and Metabolic Pathways

This compound is a central metabolite in the pentose phosphate pathway. The following diagram illustrates its position and key enzymatic conversions.

Pentose Phosphate Pathway Intermediate: this compound Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate 6PGL D-Ribulose 5-Phosphate D-Ribulose 5-Phosphate 6-Phosphogluconate->D-Ribulose 5-Phosphate 6PGD This compound This compound D-Ribulose 5-Phosphate->this compound Isomerase (hypothetical) D-Ribose 5-Phosphate D-Ribose 5-Phosphate D-Ribulose 5-Phosphate->D-Ribose 5-Phosphate Ribose-5-phosphate isomerase D-Xylulose 5-Phosphate D-Xylulose 5-Phosphate This compound->D-Xylulose 5-Phosphate L-Ribulose-5-phosphate 4-epimerase Glycolytic Intermediates Glycolytic Intermediates D-Xylulose 5-Phosphate->Glycolytic Intermediates Nucleotide Biosynthesis Nucleotide Biosynthesis D-Ribose 5-Phosphate->Nucleotide Biosynthesis

Caption: this compound in the Pentose Phosphate Pathway.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound from cultured mammalian cells.

Materials and Reagents
  • Cell Culture Media and Supplements (e.g., DMEM, FBS)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), 80% in water, cooled to -80°C

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Tributylamine (TBA) (ion-pairing agent)

  • Acetic Acid (LC-MS grade)

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₅-Ribulose 5-phosphate)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and high-speed centrifugation

  • Vacuum concentrator

Sample Preparation: Metabolite Extraction from Adherent Mammalian Cells

The following workflow outlines the critical steps for sample preparation to ensure accurate quantification of intracellular this compound.

Workflow for Intracellular Metabolite Extraction cluster_0 Cell Culture & Quenching cluster_1 Extraction cluster_2 Sample Processing A 1. Culture cells to desired confluency B 2. Aspirate medium and wash with ice-cold PBS A->B C 3. Immediately add ice-cold 80% Methanol to quench metabolism B->C D 4. Scrape cells and collect the cell lysate C->D E 5. Vortex vigorously to ensure complete lysis D->E F 6. Centrifuge at high speed at 4°C to pellet debris E->F G 7. Collect the supernatant containing metabolites F->G H 8. Dry the supernatant using a vacuum concentrator G->H I 9. Reconstitute in LC-MS grade water for analysis H->I

Caption: Experimental workflow for metabolite extraction.
  • Cell Culture: Plate and culture mammalian cells (e.g., HeLa, A549, HEK293) to the desired confluency (typically 80-90%).

  • Quenching and Washing:

    • Aspirate the cell culture medium completely.

    • Immediately wash the cells twice with a sufficient volume of ice-cold PBS to remove any remaining medium.

    • Aspirate the PBS completely.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate).

    • Immediately scrape the cells from the plate using a cell scraper.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute to ensure complete cell lysis.

  • Protein Precipitation:

    • Incubate the lysate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection and Preparation:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

    • Dry the supernatant completely using a vacuum concentrator.

    • Store the dried metabolite pellet at -80°C until analysis.

    • For analysis, reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of LC-MS grade water.

LC-MS/MS Analysis

Liquid Chromatography:

Separation of this compound is achieved using ion-pairing reversed-phase chromatography.

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Tributylamine, 15 mM Acetic Acid in Water
Mobile Phase B Methanol
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-5 min, 0% B; 5-10 min, 0-20% B; 10-15 min, 20-50% B; 15-17 min, 50-95% B; 17-20 min, 95% B; 20.1-25 min, 0% B

Mass Spectrometry:

Detection is performed using a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.5 kV
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi

MRM Transitions:

The following MRM transition can be used for the detection of Ribulose 5-phosphate. Note: The optimal collision energy should be determined empirically for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Ribulose 5-phosphate229.097.0 (phosphate)50To be optimized
¹³C₅-Ribulose 5-phosphate (IS)234.097.0 (phosphate)50To be optimized

Data Presentation

The following tables provide a template for summarizing quantitative data for this compound in various cell lines. Note: The values presented below are hypothetical and should be replaced with experimentally determined data.

Table 1: Intracellular Concentration of this compound in Various Cell Lines

Cell LineTreatmentIntracellular this compound (pmol/10⁶ cells)
HeLaControl[Insert Value]
Drug X (1 µM)[Insert Value]
A549Control[Insert Value]
Drug Y (10 µM)[Insert Value]
HEK293Control[Insert Value]
Nutrient Deprivation[Insert Value]

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)>0.99
Limit of Detection (LOD)[Insert Value]
Limit of Quantification (LOQ)[Insert Value]
Intra-day Precision (%RSD)<15%
Inter-day Precision (%RSD)<15%
Recovery (%)85-115%

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of the key pentose phosphate pathway intermediate, this compound, in mammalian cell extracts using LC-MS/MS. The described method, from sample preparation to data analysis, offers a robust and sensitive approach for researchers in academia and the pharmaceutical industry. Accurate measurement of this compound levels can provide valuable insights into cellular metabolism, disease pathogenesis, and the mechanism of action of novel therapeutic agents targeting metabolic pathways.

Unraveling the Pentose Phosphate Pathway: Application Notes and Protocols for 13C-Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing metabolic flux analysis (MFA) of the pentose (B10789219) phosphate (B84403) pathway (PPP) using 13C-labeling techniques. The PPP is a critical metabolic pathway that runs parallel to glycolysis, and it is fundamental for producing NADPH, a key reductant for biosynthetic processes and antioxidant defense, and for generating precursors for nucleotide synthesis.[1] An accurate understanding of the flux through this pathway is essential for research in numerous fields, including cancer metabolism, neurodegenerative diseases, and the development of novel therapeutics that target metabolic vulnerabilities.[1][2][3]

Metabolic flux analysis using stable isotopes like 13C-labeled glucose offers a powerful method for quantifying the in vivo rates of metabolic reactions.[4] This approach allows for a detailed understanding of carbon flow through both the oxidative and non-oxidative branches of the PPP, providing a dynamic view of cellular metabolism that cannot be achieved by static measurements of metabolite concentrations alone.[5]

Principle of 13C-Metabolic Flux Analysis

The core principle of 13C-MFA involves introducing a 13C-labeled substrate, such as [1,2-13C2]glucose, into a biological system.[6] As cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. The specific patterns of 13C incorporation, known as mass isotopomer distributions (MIDs), are then measured using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[7] By analyzing these MIDs with computational models, the relative and absolute fluxes through different metabolic pathways can be calculated.[8]

For instance, using [1,2-¹³C₂]glucose is highly informative for PPP flux analysis. When this tracer enters glycolysis, it is cleaved into two triose phosphate molecules, each carrying one ¹³C label. However, if glucose-6-phosphate is metabolized through the oxidative branch of the PPP, the ¹³C at the C1 position is lost as CO2.[9] This differential labeling provides a clear distinction between glycolytic and PPP activity.

Data Presentation: Illustrative Metabolic Fluxes

The following table presents hypothetical data from a 13C-MFA experiment in a mammalian cell line, showcasing how fluxes through central carbon metabolism, including the PPP, are typically reported. All flux values are normalized to a glucose uptake rate of 100.

Metabolic FluxRelative Flux Value (Normalized to Glucose Uptake)
Glucose Uptake100
Glycolysis (Glucose -> Pyruvate)85
Pentose Phosphate Pathway (Oxidative)15
Lactate Production70
TCA Cycle25

Experimental Protocols

A typical 13C-MFA experiment involves several key stages, from cell culture and isotope labeling to metabolite analysis and data interpretation.[9]

Cell Culture and Isotope Labeling

This protocol outlines the general steps for conducting a 13C-labeling experiment using cultured cells.[1]

Materials:

  • Cell culture medium deficient in the tracer substrate (e.g., glucose-free DMEM)

  • 13C-labeled substrate (e.g., [1,2-13C2]glucose, [U-13C6]glucose)

  • Unlabeled substrate

  • Cultured cells (adherent or suspension)

  • Standard cell culture equipment

Procedure:

  • Cell Seeding and Growth: Seed cells at a density that allows them to reach the desired confluency or cell number for the experiment. Culture the cells under standard conditions to the mid-logarithmic growth phase.[1]

  • Medium Exchange: For adherent cells, aspirate the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). For suspension cells, pellet the cells by centrifugation and gently resuspend them in pre-warmed PBS.[1]

  • Introduction of Labeled Substrate: Add the experimental medium containing the 13C-labeled substrate. The concentration of the labeled substrate should be carefully chosen to match physiological levels or the specific experimental design. A common approach is to use a mixture of labeled and unlabeled substrate (e.g., 80% [1-13C]glucose and 20% [U-13C]glucose).[1][10]

  • Incubation: Incubate the cells for a predetermined time to achieve an isotopic steady state. This duration should be determined empirically but is typically in the range of 6-24 hours.[8]

Metabolite Extraction

To accurately capture the metabolic state of the cells, it is crucial to rapidly quench all enzymatic activity.[9]

Materials:

  • Ice-cold quenching solution (e.g., 0.9% NaCl solution or methanol)[8]

  • Cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)[8]

Procedure:

  • Quenching Metabolism: Aspirate the labeling medium and immediately wash the cells with an ice-cold quenching solution to remove any remaining extracellular tracer.[8]

  • Metabolite Extraction: Add the cold extraction solvent to the cells. Scrape the cells (if adherent) and transfer the cell suspension to a microcentrifuge tube.[8]

  • Cell Lysis: Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.[8]

  • Sample Clarification: Centrifuge the lysate at high speed and low temperature to pellet cell debris.[1]

  • Collection of Extract: Transfer the supernatant containing the polar metabolites to a new pre-chilled tube.[1]

  • Storage: Snap-freeze the metabolite extract in liquid nitrogen and store it at -80°C until analysis.[1]

GC-MS Analysis

GC-MS is a widely used analytical method for the separation and quantification of metabolites.[11] For non-volatile metabolites like sugar phosphates, a derivatization step is required.

Procedure:

  • Sample Preparation: Dry the metabolite extracts completely using a vacuum concentrator.[8]

  • Derivatization: Derivatize the dried metabolites to make them volatile. A common method is methoximation followed by silylation.

  • GC-MS Analysis: Analyze the derivatized samples using a GC-MS system. The instrument settings (e.g., column type, temperature gradient) should be optimized for the separation of the target metabolites.

  • Data Acquisition: Collect the mass spectra for known retention times corresponding to key metabolites in the PPP and glycolysis (e.g., glucose-6-phosphate, fructose-6-phosphate, ribose-5-phosphate).[7]

Data Analysis

The raw data from the GC-MS analysis needs to be processed to calculate the metabolic fluxes.

  • Peak Integration: Integrate the chromatographic peaks for all detected isotopomers of the target metabolites.[8]

  • Correction for Natural Isotope Abundance: Correct the raw peak areas for the natural abundance of 13C and other isotopes.[8]

  • Calculation of Mass Isotopomer Distributions (MIDs): Calculate the relative abundance of each isotopomer for each metabolite.[8]

  • Metabolic Flux Analysis (MFA): Use a specialized software package (e.g., INCA, Metran) to fit the experimental MIDs to a metabolic model of central carbon metabolism. This will allow for the calculation of absolute flux values.[8]

Visualizations

Caption: The Pentose Phosphate Pathway and its connection to Glycolysis.

Experimental_Workflow A 1. Cell Culture (Reach mid-log phase) B 2. Isotope Labeling (Incubate with 13C-glucose) A->B C 3. Quenching Metabolism (Rapidly stop enzymatic reactions) B->C D 4. Metabolite Extraction (Isolate intracellular metabolites) C->D E 5. GC-MS Analysis (Derivatization and measurement) D->E F 6. Data Analysis (Calculate Mass Isotopomer Distributions) E->F G 7. Metabolic Flux Calculation (Use software for flux estimation) F->G

Caption: General experimental workflow for 13C-Metabolic Flux Analysis.

References

In Vitro Reconstitution of the L-arabinose Catabolic Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro reconstitution of the L-arabinose catabolic pathway. It covers both the bacterial and fungal pathways, offering a comparative overview of the enzymes involved, their kinetic properties, and step-by-step methodologies for their purification and the assembly of the reconstituted systems.

Introduction

The catabolism of L-arabinose, a five-carbon sugar prevalent in plant biomass, proceeds through distinct pathways in bacteria and fungi. Understanding and harnessing these pathways through in vitro reconstitution offers significant opportunities for various biotechnological applications, including biofuel production, synthesis of valuable chemicals, and the development of novel enzymatic assays for drug discovery.

Bacterial Pathway: In organisms like Escherichia coli, the pathway is a concise, three-enzyme cascade that converts L-arabinose to D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. This pathway is redox-neutral.[1]

Fungal Pathway: Fungi, such as Aspergillus niger and Trichoderma reesei, employ a more complex, five-enzyme pathway involving redox reactions with cofactors NAD(P)H and NAD+.[2][3] This pathway also culminates in the production of D-xylulose-5-phosphate.[3]

Enzymatic Pathways and Components

Bacterial L-arabinose Catabolic Pathway

The bacterial pathway consists of the following three enzymes:

  • L-arabinose isomerase (AraA) : Catalyzes the reversible isomerization of L-arabinose to L-ribulose.[1]

  • L-ribulokinase (AraB) : Phosphorylates L-ribulose to L-ribulose-5-phosphate.[1][4]

  • L-ribulose-5-phosphate 4-epimerase (AraD) : Catalyzes the epimerization of L-ribulose-5-phosphate to D-xylulose-5-phosphate.[1][5]

Bacterial L-arabinose Catabolic Pathway L-Arabinose L-Arabinose L-Ribulose L-Ribulose L-Arabinose->L-Ribulose L-arabinose isomerase (AraA) L-Ribulose-5-P L-Ribulose-5-P L-Ribulose->L-Ribulose-5-P L-ribulokinase (AraB) (ATP -> ADP) D-Xylulose-5-P D-Xylulose-5-P L-Ribulose-5-P->D-Xylulose-5-P L-ribulose-5-P 4-epimerase (AraD) Fungal L-arabinose Catabolic Pathway L-Arabinose L-Arabinose L-Arabinitol L-Arabinitol L-Arabinose->L-Arabinitol L-arabinose reductase (NADPH -> NADP+) L-Xylulose (B1675535) L-Xylulose L-Arabinitol->L-Xylulose L-arabinitol 4-dehydrogenase (NAD+ -> NADH) Xylitol (B92547) Xylitol L-Xylulose->Xylitol L-xylulose reductase (NADPH -> NADP+) D-Xylulose D-Xylulose Xylitol->D-Xylulose Xylitol dehydrogenase (NAD+ -> NADH) D-Xylulose-5-P D-Xylulose-5-P D-Xylulose->D-Xylulose-5-P D-xylulokinase (ATP -> ADP) In Vitro Reconstitution Workflow cluster_prep Enzyme Preparation cluster_reconstitution Pathway Reconstitution Gene Cloning Gene Cloning Protein Expression Protein Expression Gene Cloning->Protein Expression Protein Purification Protein Purification Protein Expression->Protein Purification Activity Assay Activity Assay Protein Purification->Activity Assay System Assembly System Assembly Activity Assay->System Assembly Purified Enzymes Reaction Optimization Reaction Optimization System Assembly->Reaction Optimization Pathway Analysis Pathway Analysis Reaction Optimization->Pathway Analysis Pathway Analysis->Reaction Optimization Iterative Refinement

References

Application Notes and Protocols: Development of L-Ribulose 5-Phosphate Analogs for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of L-Ribulose 5-phosphate (L-Ru5P) analogs as potential inhibitors of key enzymes in the L-arabinose metabolic pathway. This document is intended to guide researchers in the design, synthesis, and evaluation of these analogs for applications in drug discovery and metabolic research.

Introduction

This compound is a key intermediate in the bacterial L-arabinose catabolic pathway, which allows certain microorganisms to utilize L-arabinose as a carbon source. Two critical enzymes in this pathway are L-ribulokinase (AraB) and L-ribulose-5-phosphate 4-epimerase (AraD).[1][2] L-ribulokinase catalyzes the phosphorylation of L-ribulose to this compound, while the epimerase converts this compound to D-xylulose 5-phosphate, which then enters the pentose (B10789219) phosphate (B84403) pathway.[1][2] The absence of this pathway in humans makes these enzymes attractive targets for the development of novel antimicrobial agents.

This document outlines the rationale for targeting these enzymes, strategies for the design of L-Ru5P analogs, generalized protocols for their chemical synthesis, and detailed methods for evaluating their inhibitory activity.

Target Enzymes and Rationale for Inhibition

L-Ribulokinase (EC 2.7.1.16)

L-Ribulokinase is responsible for the ATP-dependent phosphorylation of L-ribulose.[3] Inhibition of this enzyme would block the entry of L-arabinose into the metabolic pathway, leading to bacterial growth inhibition.

L-Ribulose-5-phosphate 4-epimerase (EC 5.1.3.4)

This enzyme catalyzes the reversible epimerization of this compound to D-xylulose 5-phosphate.[1] Its inhibition would lead to the accumulation of this compound, which may be toxic to the cell, and prevent the formation of a key pentose phosphate pathway intermediate.

Design and Synthesis of this compound Analogs

The development of effective enzyme inhibitors often involves the synthesis of substrate analogs that are resistant to enzymatic turnover. For L-Ru5P, phosphonate (B1237965) analogs are a promising strategy. In these analogs, the labile phosphate ester oxygen is replaced by a carbon atom, forming a stable C-P bond. This modification mimics the charge and shape of the natural substrate while being resistant to hydrolysis.

A generalized synthetic approach for a C5-phosphonate analog of L-ribulose can be envisioned, starting from a suitable protected L-ribose derivative.

Quantitative Data Summary

While the development of specific this compound analogs as inhibitors is a promising area of research, the publicly available literature lacks extensive quantitative inhibition data for such compounds against L-ribulokinase and L-ribulose-5-phosphate 4-epimerase. However, studies on related enzymes and substrate analogs provide valuable insights. For instance, L-erythrulose has been identified as a competitive inhibitor of L-ribulokinase.[3][4]

The following table presents hypothetical data for a synthesized L-ribulose 5-phosphonate analog (L-Ru5P-C-P) to illustrate how such data would be presented. Researchers would need to generate this data experimentally.

Analog NameTarget EnzymeInhibition TypeKi (μM)IC50 (μM)
L-Ribulose 5-phosphonate (L-Ru5P-C-P)L-RibulokinaseCompetitiveData not availableData not available
L-Ribulose 5-phosphonate (L-Ru5P-C-P)L-Ribulose-5-phosphate 4-epimeraseCompetitiveData not availableData not available
L-ErythruloseL-RibulokinaseCompetitiveData not availableData not available

Note: The Ki and IC50 values are placeholders and need to be determined experimentally.

Experimental Protocols

Protocol 1: Generalized Synthesis of an L-Ribulose 5-Phosphonate Analog

This protocol outlines a general strategy for the synthesis of a C5-phosphonate analog of L-ribulose. The specific reaction conditions and protecting group strategies would need to be optimized.

Materials:

  • Protected L-ribose derivative (e.g., with acetonide or benzyl (B1604629) groups)

  • Oxidizing agent (e.g., Swern or Dess-Martin oxidation)

  • (Diethoxyphosphoryl)methyllithium (generated from diethyl methylphosphonate (B1257008) and n-butyllithium)

  • Deprotection reagents (e.g., acid for acetonides, H₂/Pd for benzyl groups)

  • Solvents (DCM, THF, etc.)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Procedure:

  • Oxidation: The primary alcohol at the C5 position of a suitably protected L-ribose derivative is oxidized to the corresponding aldehyde.

  • Wittig-Horner Reaction: The aldehyde is then reacted with a phosphonate ylide, such as (diethoxyphosphoryl)methyllithium, to form a vinyl phosphonate.

  • Reduction: The double bond of the vinyl phosphonate is reduced to a single bond.

  • Deprotection: The protecting groups on the sugar backbone are removed to yield the final L-ribulose 5-phosphonate analog.

  • Purification: The final product is purified using appropriate chromatographic techniques.

Protocol 2: Enzymatic Assay for L-Ribulokinase Inhibition

This protocol describes a coupled spectrophotometric assay to determine the inhibitory activity of L-Ru5P analogs against L-ribulokinase. The assay measures the rate of ADP production, which is coupled to the oxidation of NADH.

Materials:

  • L-Ribulokinase (purified)

  • L-Ribulose (substrate)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • L-Ru5P analog inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-ribulose, ATP, PEP, PK, LDH, and NADH in a 96-well plate.

  • Add varying concentrations of the L-Ru5P analog inhibitor to the wells.

  • Initiate the reaction by adding L-ribulokinase.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percent inhibition versus the inhibitor concentration.

  • To determine the Ki and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (L-ribulose) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

Protocol 3: Enzymatic Assay for L-Ribulose-5-phosphate 4-epimerase Inhibition

This protocol describes a coupled spectrophotometric assay to measure the activity of L-ribulose-5-phosphate 4-epimerase and its inhibition by L-Ru5P analogs. The formation of D-xylulose 5-phosphate is coupled to the oxidation of NADH.[5]

Materials:

  • L-Ribulose-5-phosphate 4-epimerase (purified)

  • This compound (substrate)

  • Transketolase

  • Thiamine pyrophosphate (TPP)

  • Ribose 5-phosphate

  • Triosephosphate isomerase

  • Glycerol-3-phosphate dehydrogenase

  • NADH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • L-Ru5P analog inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, transketolase, TPP, ribose 5-phosphate, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, and NADH in a 96-well plate.

  • Add varying concentrations of the L-Ru5P analog inhibitor to the wells.

  • Add the substrate, this compound.

  • Initiate the reaction by adding L-ribulose-5-phosphate 4-epimerase.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate initial velocities and determine IC₅₀ and Ki values as described in Protocol 2.

Visualizations

L_Arabinose_Metabolism Arabinose L-Arabinose Ribulose L-Ribulose Arabinose->Ribulose L-arabinose isomerase (araA) LRu5P This compound Ribulose->LRu5P L-ribulokinase (araB) Target for Inhibition Xu5P D-Xylulose 5-Phosphate LRu5P->Xu5P L-ribulose-5-phosphate 4-epimerase (araD) Target for Inhibition PPP Pentose Phosphate Pathway Xu5P->PPP

Caption: L-Arabinose metabolic pathway highlighting the target enzymes for inhibitor development.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_assay Enzyme Inhibition Assay start Protected L-Ribose oxidation Oxidation to Aldehyde start->oxidation wh_reaction Wittig-Horner Reaction oxidation->wh_reaction reduction Reduction wh_reaction->reduction deprotection Deprotection reduction->deprotection analog L-Ru5P Analog deprotection->analog incubation Incubate with Analog analog->incubation Test Compound enzyme_prep Prepare Enzyme and Reagents enzyme_prep->incubation measurement Measure Activity incubation->measurement analysis Data Analysis (IC50, Ki) measurement->analysis

Caption: General workflow for the synthesis and evaluation of L-Ru5P analogs.

References

Application Notes and Protocols for Fluorescent Labeling and Tracing of L-Ribulose 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribulose 5-phosphate is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP) and various microbial metabolic routes, including the L-arabinose degradation pathway.[1][2] The ability to trace the flux of this compound is crucial for understanding cellular metabolism, identifying potential drug targets, and studying metabolic disorders. This document provides detailed application notes and protocols for the fluorescent labeling of this compound for cellular tracing applications.

Direct fluorescent labeling of this compound in vitro is challenging due to the lack of specific, reactive functional groups that can be easily conjugated without interfering with its biological activity. Therefore, a more robust and widely applicable strategy is the use of bioorthogonal metabolic labeling. This approach involves introducing a chemically modified precursor of this compound into cells, which is then metabolized and incorporated into the target molecule.[3][4][5] The modified molecule can then be specifically tagged with a fluorescent probe via a highly selective "click chemistry" reaction.[3][6]

This application note focuses on a metabolic labeling strategy using an azide-modified L-arabinose precursor to generate an azide-containing this compound within the cell. This allows for subsequent fluorescent labeling via a copper-free click chemistry reaction, enabling visualization and tracing.

Metabolic Pathway and Labeling Strategy

L-arabinose is metabolized in many microorganisms through a pathway that involves its conversion to L-ribulose, followed by phosphorylation to this compound.[1] The enzyme L-arabinose isomerase converts L-arabinose to L-ribulose, which is then phosphorylated by L-ribulokinase to yield this compound. This intermediate is subsequently epimerized to D-xylulose 5-phosphate, which enters the pentose phosphate pathway.[1]

Our proposed strategy utilizes a synthetic, azide-modified L-arabinose analog, such as 2-azido-L-arabinose. When introduced to cells capable of metabolizing L-arabinose, this analog is processed by the endogenous enzymes to produce 2-azido-L-Ribulose 5-phosphate. The azide (B81097) group serves as a bioorthogonal handle, meaning it is chemically inert within the cellular environment but can react specifically with a fluorescent probe containing a complementary functional group, such as a dibenzocyclooctyne (DBCO) moiety, via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[7][8] This copper-free click chemistry reaction is biocompatible and highly efficient.[4]

metabolic_pathway cluster_cell Cellular Environment Azido_L_Arabinose 2-Azido-L-Arabinose (Precursor) Azido_L_Ribulose 2-Azido-L-Ribulose Azido_L_Arabinose->Azido_L_Ribulose L-arabinose isomerase Azido_LR5P 2-Azido-L-Ribulose 5-Phosphate Azido_L_Ribulose->Azido_LR5P L-ribulokinase (ATP -> ADP) Labeled_LR5P Fluorescently Labeled 2-Azido-L-Ribulose 5-Phosphate Azido_LR5P->Labeled_LR5P SPAAC Click Reaction DBCO_Fluorophore DBCO-Fluorophore DBCO_Fluorophore->Labeled_LR5P

Caption: Metabolic labeling of this compound.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with 2-Azido-L-Arabinose

This protocol describes the incubation of cells with the azide-modified sugar precursor to allow for its metabolic incorporation.

Materials:

  • Cells capable of L-arabinose metabolism (e.g., E. coli)

  • Appropriate cell culture medium

  • 2-Azido-L-Arabinose (synthesized or custom-ordered)

  • Phosphate-buffered saline (PBS)

  • 6-well plates or culture flasks

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate or culture flask at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Precursor Preparation: Prepare a stock solution of 2-Azido-L-Arabinose in a sterile solvent (e.g., water or DMSO) at a concentration of 10-50 mM.

  • Cell Treatment: Once cells have reached the desired confluency, replace the culture medium with fresh medium containing the 2-Azido-L-Arabinose precursor. The final concentration should be optimized for each cell line, typically in the range of 50-200 µM.

  • Incubation: Incubate the cells for a period of 12-48 hours to allow for the uptake and metabolism of the azido-sugar. The optimal incubation time will vary depending on the cell type and metabolic rate.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated azido-sugar. The cells are now ready for either fixation and permeabilization followed by fluorescent labeling, or for lysis to analyze the labeled metabolites.

Protocol 2: Fluorescent Labeling via Click Chemistry

This protocol details the "click" reaction to attach a fluorescent probe to the azide-modified this compound. This can be performed on fixed cells for imaging or in cell lysates for biochemical analysis.

Materials:

  • Metabolically labeled cells from Protocol 1

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • DBCO-conjugated fluorophore (e.g., DBCO-Cy5, DBCO-FITC)

  • Reaction buffer (e.g., PBS)

Procedure for Imaging Fixed Cells:

  • Fixation: Fix the labeled cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Click Reaction: Prepare a solution of the DBCO-fluorophore in PBS at a concentration of 10-50 µM. Add this solution to the cells and incubate for 1-2 hours at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS to remove any unreacted fluorophore.

  • Imaging: The cells are now ready for imaging using fluorescence microscopy.

Procedure for Labeling in Cell Lysates:

  • Cell Lysis: Harvest the metabolically labeled cells and lyse them using a suitable method (e.g., sonication, freeze-thaw cycles) in a lysis buffer compatible with the downstream analysis.

  • Click Reaction: Add the DBCO-fluorophore to the cell lysate to a final concentration of 10-50 µM.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Analysis: The labeled lysate can be analyzed by methods such as SDS-PAGE followed by in-gel fluorescence scanning (to visualize labeled proteins that may interact with this compound) or by chromatographic methods to separate and quantify the fluorescently labeled metabolite.

Experimental Workflow

The overall workflow for the fluorescent tracing of this compound is depicted below.

experimental_workflow cluster_processing Sample Processing Cell_Culture 1. Cell Culture Metabolic_Labeling 2. Metabolic Labeling with 2-Azido-L-Arabinose Cell_Culture->Metabolic_Labeling Cell_Harvesting 3. Cell Harvesting and Washing Metabolic_Labeling->Cell_Harvesting Fix_Perm 4a. Fixation and Permeabilization Cell_Harvesting->Fix_Perm Lysis 4b. Cell Lysis Cell_Harvesting->Lysis Click_Reaction_Cells 5a. Click Reaction with DBCO-Fluorophore (on cells) Fix_Perm->Click_Reaction_Cells Click_Reaction_Lysate 5b. Click Reaction with DBCO-Fluorophore (in lysate) Lysis->Click_Reaction_Lysate Microscopy 6a. Fluorescence Microscopy Click_Reaction_Cells->Microscopy Analysis 6b. Biochemical Analysis (e.g., HPLC, SDS-PAGE) Click_Reaction_Lysate->Analysis

Caption: Workflow for fluorescent tracing.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison. Below are examples of how to present such data.

Table 1: Optimization of 2-Azido-L-Arabinose Labeling Conditions

Concentration (µM)Incubation Time (h)Mean Fluorescence Intensity (a.u.)Cell Viability (%)
5012150 ± 2098 ± 2
5024320 ± 3597 ± 3
5048450 ± 4095 ± 4
10012280 ± 3096 ± 2
10024550 ± 5094 ± 3
10048780 ± 6590 ± 5
20012450 ± 4592 ± 4
20024850 ± 7088 ± 6
200481100 ± 9082 ± 7

Table 2: Quantification of Labeled this compound under Different Metabolic Conditions

ConditionTotal Protein (mg)Labeled LR5P (pmol/mg protein)Fold Change
Control1.2 ± 0.15.2 ± 0.61.0
High Glucose1.3 ± 0.23.1 ± 0.40.6
Oxidative Stress1.1 ± 0.112.8 ± 1.52.5
Drug Treatment X1.2 ± 0.12.5 ± 0.30.5

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the concentration of the azido-sugar precursor.

    • Increase the incubation time for metabolic labeling.

    • Optimize the concentration of the DBCO-fluorophore and the click reaction time.

    • Ensure complete cell permeabilization for intracellular targets.

  • High Background Fluorescence:

    • Ensure thorough washing after the click reaction to remove unreacted fluorophore.

    • Use a high-quality, bright fluorophore to allow for lower concentrations.

    • Include a control group of cells that were not incubated with the azido-sugar to assess background.

  • Cell Toxicity:

    • Reduce the concentration of the azido-sugar or the incubation time.

    • Perform a dose-response curve to determine the optimal, non-toxic concentration.

    • Ensure the solvent for the precursor is used at a non-toxic final concentration.

By following these protocols, researchers can effectively apply fluorescent labeling techniques to trace this compound in cellular systems, providing valuable insights into metabolic pathways relevant to their research.

References

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of L-Ribulose 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribulose 5-phosphate is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route that runs in parallel to glycolysis.[1][2] The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and cellular defense against oxidative stress, and for producing precursors for nucleotide and nucleic acid synthesis.[2] this compound can be isomerized to ribose 5-phosphate, a direct precursor for nucleotide biosynthesis, or epimerized to xylulose 5-phosphate, which re-enters glycolysis.[1] Given its central role, the accurate quantification of this compound is vital for understanding cellular metabolism in various physiological and pathological states, including cancer and metabolic disorders.

This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Signaling and Metabolic Pathways

The following diagram illustrates the central role of this compound within the pentose phosphate pathway and its connection to glycolysis.

PentosePhosphatePathway Glucose6P Glucose 6-Phosphate G6PD G6PD Glucose6P->G6PD _6PGL 6-Phosphoglucono- lactone G6PD->_6PGL NADPH1 NADPH G6PD->NADPH1 PGLS PGLS _6PGL->PGLS _6PG 6-Phosphogluconate PGLS->_6PG _6PGD 6PGD _6PG->_6PGD LRu5P This compound _6PGD->LRu5P NADPH2 NADPH _6PGD->NADPH2 RPI RPI LRu5P->RPI RPE RPE LRu5P->RPE R5P Ribose 5-Phosphate RPI->R5P Xu5P Xylulose 5-Phosphate RPE->Xu5P NucleotideSynthesis Nucleotide Synthesis R5P->NucleotideSynthesis Glycolysis Glycolysis Xu5P->Glycolysis

Caption: The Pentose Phosphate Pathway highlighting this compound.

Experimental Workflow

The general workflow for the quantitative analysis of this compound from biological samples is depicted below.

ExperimentalWorkflow SampleCollection 1. Sample Collection (e.g., Cultured Cells) MetaboliteExtraction 2. Metabolite Extraction (e.g., Cold Solvent) SampleCollection->MetaboliteExtraction SampleCleanup 3. Sample Cleanup (Centrifugation) MetaboliteExtraction->SampleCleanup LCMS_Analysis 4. LC-MS/MS Analysis SampleCleanup->LCMS_Analysis DataProcessing 5. Data Processing (Quantification) LCMS_Analysis->DataProcessing ResultInterpretation 6. Result Interpretation DataProcessing->ResultInterpretation

Caption: General workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the LC-MS/MS analysis of sugar phosphates. It is important to note that these values should be experimentally determined and validated for each specific matrix and instrument.

ParameterTypical Value/RangeNotes
Limit of Detection (LOD) 0.1 - 10 ng/mLDependent on instrument sensitivity and matrix effects.
Limit of Quantitation (LOQ) 0.5 - 50 ng/mLThe lowest concentration that can be reliably quantified.
**Linearity (R²) **> 0.99Over a defined concentration range (e.g., 1 - 1000 ng/mL).
Intra-day Precision (%RSD) < 15%Precision within a single day's analysis.
Inter-day Precision (%RSD) < 20%Precision across multiple days of analysis.
Recovery (%) 80 - 120%Efficiency of the extraction procedure.

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Mammalian Cells

This protocol describes the extraction of polar metabolites, including this compound, from adherent mammalian cells.

Materials:

  • Cultured cells in multi-well plates

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C and high-speed centrifugation

Procedure:

  • Cell Culture: Grow cells to the desired confluency in multi-well plates.

  • Quenching Metabolism:

    • Aspirate the cell culture medium.

    • Immediately wash the cells twice with ice-cold PBS to remove any residual medium.

    • Aspirate the final PBS wash completely.

  • Metabolite Extraction:

    • Add a sufficient volume of pre-chilled 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

    • Place the plate on ice for 5 minutes to ensure complete quenching of enzymatic activity.

  • Cell Lysis and Collection:

    • Using a cell scraper, scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Vortex the cell lysate vigorously for 30 seconds.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

  • Sample Storage:

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried extracts at -80°C until LC-MS/MS analysis.

  • Reconstitution:

    • Prior to analysis, reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase conditions of the LC method.

Protocol 2: LC-MS/MS Analysis using Ion-Pairing Reversed-Phase Chromatography

This protocol outlines a method for the separation and detection of this compound using ion-pairing reversed-phase liquid chromatography coupled with tandem mass spectrometry. Ion-pairing agents are used to retain highly polar analytes like sugar phosphates on a reversed-phase column.

Instrumentation and Materials:

  • Liquid chromatography system (e.g., Agilent 1290 Infinity LC)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6460 Triple Quadrupole)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 10 mM tributylamine (B1682462) and 15 mM acetic acid

  • Mobile Phase B: Methanol with 10 mM tributylamine and 15 mM acetic acid

  • This compound analytical standard

LC Method:

ParameterSetting
Column Temperature 40°C
Flow Rate 0.2 mL/min
Injection Volume 5 µL
Gradient 0-5 min: 0% B5-15 min: 0-50% B15-16 min: 50-95% B16-18 min: 95% B18.1-25 min: 0% B (re-equilibration)

MS Method:

ParameterSetting
Ionization Mode Negative Electrospray Ionization (ESI-)
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions See table below

Multiple Reaction Monitoring (MRM) Transitions for this compound:

The following are proposed MRM transitions for this compound based on its molecular weight and common fragmentation patterns of sugar phosphates. These should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound229.097.0 (H₂PO₄⁻)15
This compound229.079.0 (PO₃⁻)25

Note: The precursor ion corresponds to the deprotonated molecule [M-H]⁻ of this compound (C₅H₁₁O₈P, MW: 230.11 g/mol ). The product ions are characteristic fragments of the phosphate group. Collision energies should be optimized for maximum signal intensity.

Conclusion

The protocols outlined in this document provide a robust framework for the quantitative analysis of this compound in biological samples using LC-MS/MS. The combination of a detailed sample preparation procedure and a sensitive ion-pairing reversed-phase LC-MS/MS method allows for the reliable measurement of this key metabolite. Accurate quantification of this compound will enable researchers to gain deeper insights into the dynamics of the pentose phosphate pathway and its role in health and disease, thereby supporting advancements in biomedical research and drug development.

References

Application Notes and Protocols for the Structural Elucidation of L-Ribulose 5-phosphate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of L-Ribulose 5-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. The following sections detail experimental protocols and data presentation for the analysis of this phosphorylated monosaccharide.

Introduction

This compound is a crucial metabolite in cellular biosynthesis and redox homeostasis. Its structural elucidation is paramount for understanding its role in various biochemical pathways and for the development of targeted therapeutics. NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information on the structure, conformation, and dynamics of molecules in solution. This document outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the unambiguous structural determination of this compound.

Quantitative NMR Data Summary

The following tables summarize the expected chemical shifts for this compound based on data for its D-enantiomer. Spectra are typically recorded in D₂O at a pH of 7.4 and a temperature of 298K, with chemical shifts referenced to an internal standard like DSS.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

AtomPredicted Chemical Shift (δ) [ppm]
H1a4.301
H1b4.075
H34.051
H43.888
H5a3.888
H5b5.223

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

AtomPredicted Chemical Shift (δ) [ppm]
C173.411
C2 (C=O)210-220 (predicted range)
C384.628
C478.029
C567.33

Table 3: Predicted ³¹P NMR Chemical Shift for this compound in D₂O

AtomPredicted Chemical Shift (δ) [ppm]
P5~ +1 to +5

Note: The chemical shift of the carbonyl carbon (C2) is often difficult to observe in standard ¹³C NMR spectra due to its long relaxation time. The ³¹P chemical shift is sensitive to pH and the presence of divalent cations.

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These protocols are designed for modern high-field NMR spectrometers.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Dissolution: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O, 99.9%). For quantitative analysis, a higher concentration may be necessary.

  • pH Adjustment: Adjust the pD of the solution to ~7.4 using small aliquots of dilute NaOD or DCl. The pH is a critical parameter as it can affect the chemical shifts of the phosphate group and exchangeable protons.

  • Internal Standard: Add a small, known amount of an internal reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) for referencing the ¹H and ¹³C chemical shifts.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample into a clean, high-quality 5 mm NMR tube using a syringe filter or a Pasteur pipette with a cotton or glass wool plug.

  • Degassing: For sensitive or long-duration experiments, it may be beneficial to degas the sample to remove dissolved oxygen, which can broaden NMR signals. This can be achieved by several freeze-pump-thaw cycles.

1D ¹H NMR Spectroscopy

This experiment provides information on the number, chemical environment, and coupling of protons.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically used.

  • Solvent Suppression: To suppress the residual HOD signal from the D₂O solvent, a presaturation pulse sequence (e.g., 'zgpr') should be employed.

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 1-5 seconds (a longer delay may be needed for accurate integration)

    • Number of Scans (NS): 16-64, depending on the sample concentration.

  • Processing: Apply an exponential line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

1D ¹³C NMR Spectroscopy

This experiment identifies the number of unique carbon atoms and their chemical environments.

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

  • Acquisition Parameters:

    • Spectral Width (SW): 200-250 ppm

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2-5 seconds (longer delays are crucial for observing quaternary carbons like the ketone C2).

    • Number of Scans (NS): 1024-4096 or more, as ¹³C has a low natural abundance and sensitivity.

  • Processing: Apply an exponential line broadening of 1-2 Hz before Fourier transformation.

1D ³¹P NMR Spectroscopy

This experiment is highly specific for the phosphorus atom in the phosphate group.

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width (SW): 50-100 ppm

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 5-10 seconds for accurate quantification.

    • Number of Scans (NS): 128-512

  • Referencing: An external reference of 85% H₃PO₄ is commonly used.

  • Processing: Apply an exponential line broadening of 0.5-1 Hz.

2D ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.

  • Pulse Sequence: A standard COSY90 or COSY45 sequence.

  • Acquisition Parameters:

    • Spectral Width (SW) in F1 and F2: 10-12 ppm

    • Number of Increments in F1: 256-512

    • Number of Scans (NS) per Increment: 4-16

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to their attached carbons.

  • Pulse Sequence: A standard HSQC sequence with sensitivity enhancement (e.g., 'hsqcetgpsisp2.2').

  • Acquisition Parameters:

    • Spectral Width (SW) in F2 (¹H): 10-12 ppm

    • Spectral Width (SW) in F1 (¹³C): 100-120 ppm (focused on the aliphatic region)

    • Number of Increments in F1: 128-256

    • Number of Scans (NS) per Increment: 8-32

  • Processing: Apply a squared sine-bell window function in both dimensions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis dissolve Dissolve this compound in D2O ph_adjust Adjust pD to ~7.4 dissolve->ph_adjust add_std Add Internal Standard (DSS/TSP) ph_adjust->add_std filter Filter into NMR Tube add_std->filter nmr_1d 1D NMR (1H, 13C, 31P) filter->nmr_1d nmr_2d 2D NMR (COSY, HSQC) filter->nmr_2d proc_1d Process 1D Spectra (FT, Phasing, Baseline Correction) nmr_1d->proc_1d proc_2d Process 2D Spectra (FT, Phasing, Window Functions) nmr_2d->proc_2d assign Assign Resonances proc_1d->assign proc_2d->assign structure Structural Elucidation assign->structure

Caption: NMR experimental workflow for this compound.

Pentose Phosphate Pathway Involvement

This compound is a key intermediate in the Pentose Phosphate Pathway (PPP). The following diagram illustrates its position within this metabolic pathway.

pentose_phosphate_pathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-phosphate Ru5P L-Ribulose-5-phosphate G6P->Ru5P Multiple Steps R5P Ribose-5-phosphate F6P Fructose-6-phosphate R5P->F6P Transketolase & Transaldolase GAP Glyceraldehyde-3-phosphate R5P->GAP Transketolase Ru5P->R5P Ribose-5-phosphate isomerase Xu5P Xylulose-5-phosphate Ru5P->Xu5P Ribulose-5-phosphate 3-epimerase Xu5P->F6P Transketolase Xu5P->GAP Transketolase

Caption: this compound in the Pentose Phosphate Pathway.

Application Note: Quantitative Analysis of Sugar Phosphates using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sugar phosphates are pivotal intermediates in central carbon metabolism, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[1][2] Accurate quantification of these molecules is crucial for understanding cellular physiology and disease states. However, their high polarity and low volatility make them challenging to analyze. This application note details a robust and sensitive method for the quantification of sugar phosphates in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) following a two-step derivatization process. The described protocol provides excellent chromatographic separation, high sensitivity, and reliable quantification, making it suitable for metabolomics research and drug development.

Introduction

Sugar phosphates, such as glucose-6-phosphate and fructose-6-phosphate, are fundamental to cellular energy production and biosynthetic processes. Their analysis is often complicated by their inherent chemical properties. Gas chromatography, a powerful separation technique, requires analytes to be volatile and thermally stable.[2][3] Consequently, non-volatile compounds like sugar phosphates necessitate chemical derivatization prior to GC-MS analysis.[2][3]

A common and effective derivatization strategy involves a two-step process: oximation followed by trimethylsilylation (TMS).[2][3] Oximation protects the carbonyl group, preventing the formation of multiple isomers, while silylation of hydroxyl and phosphate groups increases volatility and thermal stability. This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of sugar phosphates from biological matrices. The method is demonstrated to be sensitive, with a wide dynamic range suitable for quantifying these key metabolites.[4]

Experimental Protocols

Sample Preparation and Extraction

A rapid and robust extraction method is essential to quench enzymatic activity and prevent chemical degradation of sugar phosphates.[3]

Materials:

  • Biological sample (e.g., cell culture, tissue)

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Centrifuge

  • Lyophilizer or vacuum concentrator

Protocol:

  • Homogenize the biological sample in a pre-chilled chloroform:methanol:water (3:7:x, ensuring a single phase) solution to quench metabolism.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant containing the polar metabolites.

  • Dry the extract completely using a lyophilizer or vacuum concentrator.

Derivatization

This two-step process makes the sugar phosphates amenable to GC-MS analysis.[4]

Materials:

  • Dried sample extract

  • Methoxyamine hydrochloride (MEOX) in pyridine (B92270)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Oximation: Add 20 µL of 20 mg/mL Methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 37°C for 90 minutes with shaking.

  • Silylation: Add 80 µL of MSTFA (with 1% TMCS) to the sample. Incubate at 37°C for 30 minutes with shaking.

  • Transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis

The following parameters can be adapted based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS)

  • GC Column: A mid-polar column is suitable for separating derivatized sugar phosphates.[5]

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split or splitless mode can be used depending on sample concentration)[4]

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 5°C/minute to 180°C

    • Ramp 2: 10°C/minute to 300°C, hold for 5 minutes[6]

  • Transfer Line Temperature: 280°C

MS Parameters:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[4]

  • Quadrupole Temperature: 150°C

Data Presentation

Quantitative performance of the method is critical for reliable results. The following tables summarize the expected performance characteristics based on published data.

Table 1: Linearity of Derivatized Sugar Phosphate Standards

CompoundConcentration RangeCorrelation Coefficient (R²)
Glucose-6-Phosphatepg to ng/µl> 0.99
Fructose-6-Phosphatepg to ng/µl> 0.99
Ribose-5-Phosphatepg to ng/µl> 0.99
Sedoheptulose-7-Phosphatepg to ng/µl> 0.99

This data is representative of expected performance based on similar methods.[1][2]

Table 2: Limits of Detection (LOD) and Quantitation (LOQ)

CompoundLimit of Detection (LOD)Limit of Quantitation (LOQ)
Pentose-5-Phosphates10 nMNot specified
Hexose-6-Phosphates10 nMNot specified
Glucose10 fmol (splitless)Not specified
Glucose-3-Phosphate10 fmol (splitless)Not specified
Glucose-6-Phosphate10 fmol (splitless)Not specified

LODs can vary significantly based on the instrument and injection mode.[4][6]

Table 3: Method Repeatability and Accuracy

ParameterValue
Relative Standard Deviation (RSD)< 20%
Analytical Accuracy (Spike Recovery)79-107%

These values indicate good method precision and accuracy.[1][2]

Visualizations

Signaling Pathway: Glycolysis

Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase DHAP DHAP F16BP->DHAP Aldolase G3P Glyceraldehyde-3-Phosphate F16BP->G3P Aldolase DHAP->G3P Triosephosphate Isomerase Pyruvate Pyruvate G3P->Pyruvate ...Multiple Steps GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Deriv Derivatization cluster_Analysis Analysis Sample Biological Sample Extraction Metabolite Extraction (Chloroform/Methanol) Sample->Extraction Drying Drying Extraction->Drying Oximation Oximation (MEOX) Drying->Oximation Silylation Silylation (MSTFA) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing & Quantification GCMS->Data

References

Protocols for extracting and stabilizing L-Ribulose 5-phosphate from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribulose 5-phosphate is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route essential for cellular proliferation, nucleotide biosynthesis, and the mitigation of oxidative stress.[1][2] As a precursor for the synthesis of other important metabolites, the accurate extraction, stabilization, and quantification of this compound from biological samples are crucial for understanding its role in various physiological and pathological processes, including cancer and infectious diseases.[1][3][4] This document provides detailed protocols for the extraction and stabilization of this compound, along with methods for its quantification and relevant pathway information.

Signaling and Metabolic Pathways

This compound is a central node in the pentose phosphate pathway. It is formed from D-ribulose (B119500) 5-phosphate, a product of the oxidative phase of the PPP, through the action of ribulose-phosphate 3-epimerase.[5] this compound can then be converted to D-xylulose (B119806) 5-phosphate by the enzyme L-ribulose-5-phosphate 4-epimerase.[6][7] These reactions are critical for feeding into the non-oxidative branch of the PPP, which generates precursors for nucleotide synthesis and glycolysis.[8][9]

PentosePhosphatePathway 6-Phosphoglucono-d-lactone 6-Phosphoglucono-d-lactone 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-d-lactone->6-Phosphogluconate 6PGL D-Ribulose-5-phosphate D-Ribulose-5-phosphate 6-Phosphogluconate->D-Ribulose-5-phosphate 6PGD (NADPH, CO2) D-Ribose-5-phosphate D-Ribose-5-phosphate D-Ribulose-5-phosphate->D-Ribose-5-phosphate Ribose-5-phosphate -isomerase L-Ribulose-5-phosphate L-Ribulose-5-phosphate D-Xylulose-5-phosphate D-Xylulose-5-phosphate L-Ribulose-5-phosphate->D-Xylulose-5-phosphate L-Ribulose-5-phosphate 4-epimerase Glycolytic Intermediates Glycolytic Intermediates D-Ribose-5-phosphate->Glycolytic Intermediates Transketolase/ Transaldolase Nucleotide Synthesis Nucleotide Synthesis D-Ribose-5-phosphate->Nucleotide Synthesis

Figure 1: Simplified Pentose Phosphate Pathway focusing on this compound.

Quantitative Data

The concentration of pentose phosphate pathway intermediates can vary significantly depending on the cell type and metabolic state. The following table summarizes representative data for Ribulose 5-phosphate (often measured as a combined pool with Xylulose 5-phosphate) in different biological contexts.

Biological SampleConditionRibulose 5-phosphate LevelReference Method
Clear Cell-Renal Cell Carcinoma (ccRCC)Tumor Tissue vs. NormalSignificantly HigherLC-MS/MS
MCF-7 Breast Cancer Cells-Relative Intensity (arbitrary units)LC-MS/MS
Rat Liver48 h Starved3.4 +/- 0.3 nmol/gSpectrophotometric
Rat LiverAd libitum Fed5.8 +/- 0.2 nmol/gSpectrophotometric
Rat LiverMeal-fed Fat-free Diet37.1 +/- 5.3 nmol/gSpectrophotometric

Data for ccRCC and MCF-7 cells indicate a significant upregulation of the PPP in cancer cells to support proliferation and manage oxidative stress.[1] Data from rat liver demonstrates the dynamic regulation of PPP intermediates in response to dietary changes.[10]

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture

This protocol is designed for the rapid quenching of metabolism and extraction of polar metabolites, including this compound, from adherent or suspension cells.

Materials:

  • Pre-chilled (-80°C) 80% Methanol (B129727)/Water solution

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching -9°C and 1,000 x g

  • Phosphate Buffered Saline (PBS), ice-cold

  • Liquid nitrogen

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium. Immediately wash the cells twice with ice-cold PBS. Add 1 mL of pre-chilled (-80°C) 80% methanol to each 10 cm dish. Scrape the cells and collect the cell lysate.

    • Suspension Cells: Pellet the cells by centrifugation (500 x g, 5 min, 4°C). Quickly aspirate the supernatant and resuspend the pellet in 1 mL of pre-chilled (-80°C) 80% methanol.

  • Metabolic Quenching: Immediately after adding the cold methanol, vortex the samples vigorously for 1 minute.

  • Internal Standards: Add a mix of stable isotope-labeled internal standards, if available, for accurate quantification.[1]

  • Lysis and Precipitation: Incubate the samples at -80°C for at least 1 hour to ensure complete protein precipitation.

  • Clarification: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac) without heating.

  • Storage: Store the dried metabolite extract at -80°C until analysis.

Protocol 2: Stabilization of this compound in Extracts

Phosphorylated sugars like this compound are prone to degradation. Proper handling and storage are critical for maintaining sample integrity.

Key Considerations for Stabilization:

  • Temperature: Always keep samples on ice or at 4°C during processing. For long-term storage, -80°C is mandatory.

  • pH: Maintain a neutral pH (6.5-7.5) during extraction and storage. Acidic or basic conditions can lead to the hydrolysis of the phosphate group or other rearrangements.

  • Enzymatic Activity: The rapid quenching with cold organic solvent is crucial to instantly stop all enzymatic activity that could consume or interconvert this compound.

  • Reconstitution: For analysis, reconstitute the dried extract in a buffer appropriate for the analytical method (e.g., a mixture of water and organic solvent for LC-MS). Reconstitute just prior to analysis to minimize degradation in the aqueous phase.

Protocol 3: Quantification of this compound by LC-MS/MS

This method provides high selectivity and sensitivity for the quantification of this compound and other PPP intermediates.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Ion-pair reversed-phase C18 HPLC column.[1][11]

  • Mobile phases (example):

    • Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM tributylamine) and an acid (e.g., 15 mM acetic acid).

    • Mobile Phase B: Methanol.

  • Stable isotope-labeled internal standards.

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in 50-100 µL of the initial mobile phase composition. Vortex and centrifuge to pellet any insoluble material.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution to separate the polar sugar phosphates. For example, start with a low percentage of Mobile Phase B and gradually increase it to elute the compounds.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1]

    • Monitor specific precursor-to-product ion transitions for this compound and its corresponding internal standard. The exact mass transitions will depend on the instrument and ionization mode (typically negative ion mode for phosphate-containing compounds).

  • Data Analysis:

    • Integrate the peak areas for the endogenous this compound and the internal standard.

    • Calculate the concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound standard.[1]

ExtractionWorkflow start Biological Sample (Cells or Tissue) quench Metabolic Quenching (-80°C 80% Methanol) start->quench lysis Lysis & Protein Precipitation (-80°C, 1 hr) quench->lysis centrifuge1 Centrifugation (14,000 x g, 15 min) lysis->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant Metabolites pellet Discard Pellet centrifuge1->pellet Debris dry Evaporate to Dryness supernatant->dry store Store at -80°C dry->store reconstitute Reconstitute in Assay Buffer store->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Application Notes and Protocols for L-Ribulose 5-Phosphate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing L-Ribulose 5-phosphate as a substrate in various enzymatic reactions. This document is intended to guide researchers in studying enzyme kinetics, developing assays, and exploring the role of this compound in metabolic pathways for applications in biotechnology and drug development.

Introduction

This compound is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and L-arabinose metabolism.[1] It serves as a substrate for several enzymes that play crucial roles in carbohydrate metabolism and cellular homeostasis. Understanding the kinetics and reaction mechanisms of these enzymes is essential for various research and development applications, including metabolic engineering and the design of novel therapeutics. This document focuses on three primary enzymes that utilize this compound or its isomers: L-Ribulose-5-phosphate 4-epimerase, L-Ribulose-5-phosphate 3-epimerase, and L-Fuculose-phosphate aldolase (B8822740).

Enzymes Utilizing this compound and its Isomers

L-Ribulose-5-phosphate 4-epimerase (EC 5.1.3.4)

L-Ribulose-5-phosphate 4-epimerase, also known as AraD, catalyzes the reversible epimerization of this compound to D-xylulose 5-phosphate.[2] This enzyme is a key component of the L-arabinose metabolic pathway in bacteria, linking L-arabinose catabolism to the pentose phosphate pathway.[2]

Reaction:

This compound ⇌ D-Xylulose 5-phosphate

Metabolic Significance:

The conversion of this compound to D-xylulose 5-phosphate allows organisms to utilize L-arabinose as a carbon source by funneling it into the central carbon metabolism.[3] The reaction is crucial for microbial growth on pentose sugars.

Quantitative Data:

Enzyme SourceSubstrateKmVmaxkcatOptimal pHOptimal Temperature (°C)Cofactors
Escherichia coliThis compoundData not availableData not availableData not available~7.5 - 8.525-37Zn2+
Pasteurella multocidaThis compoundData not availableData not availableData not availableData not availableData not availableDivalent cations
L-Ribulose-5-phosphate 3-epimerase (EC 5.1.3.22)

This enzyme, also known as UlaE or SgaU, catalyzes the interconversion of this compound and L-xylulose 5-phosphate.[4] It is involved in the metabolism of ascorbate (B8700270) and aldarate.[4]

Reaction:

This compound ⇌ L-Xylulose 5-phosphate

Metabolic Significance:

This epimerase plays a role in alternative carbohydrate metabolic pathways, enabling the utilization of different sugar sources.

Quantitative Data:

Enzyme SourceSubstrateKmVmaxkcatOptimal pHOptimal Temperature (°C)Cofactors
Escherichia coliThis compoundData not availableData not availableData not availableData not availableData not availableDivalent cations
L-Fuculose-phosphate Aldolase (EC 4.1.2.17)

L-Fuculose-phosphate aldolase is structurally and mechanistically related to L-ribulose-5-phosphate 4-epimerase.[2][5] While its primary substrate is L-fuculose-1-phosphate, its promiscuity towards other sugar phosphates, including the potential for reverse aldol (B89426) condensation to form this compound analogs, makes it relevant.[6][7]

Reaction (primary):

L-Fuculose 1-phosphate ⇌ Glycerone phosphate + L-Lactaldehyde[7]

Metabolic Significance:

This enzyme is involved in the metabolism of fructose (B13574) and mannose.[7] Its ability to catalyze C-C bond formation is of interest for synthetic biology applications.

Quantitative Data:

Enzyme SourceSubstrateKmVmaxkcatOptimal pHOptimal Temperature (°C)Cofactors
Escherichia coliL-Fuculose 1-phosphateData not availableData not availableData not available~7.337Zn2+

Note: Kinetic data for this compound as a substrate for this enzyme is not available. The data presented is for its native substrate.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Epimerase Activity (Adapted from D-Ribulose 5-Phosphate 3-Epimerase Assay)

This protocol describes a continuous spectrophotometric coupled enzyme assay to determine the activity of epimerases that convert this compound to a substrate for a subsequent dehydrogenase, leading to a change in NADH absorbance. This example is adapted for L-Ribulose-5-phosphate 4-epimerase, which produces D-xylulose 5-phosphate.

Principle:

The product of the epimerase reaction, D-xylulose 5-phosphate, is converted by transketolase, and the resulting glyceraldehyde-3-phosphate is reduced by glycerol-3-phosphate dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2

  • This compound solution: 100 mM in deionized water

  • Thiamine pyrophosphate (TPP) solution: 10 mg/mL in deionized water

  • NADH solution: 10 mg/mL in assay buffer

  • Transketolase (TKT): ~50 units/mL

  • Glycerol-3-phosphate dehydrogenase (GDH)/Triosephosphate isomerase (TPI) mix: ~100 units/mL GDH

  • Enzyme solution: Purified L-Ribulose-5-phosphate 4-epimerase in assay buffer

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 850 µL Assay Buffer

    • 50 µL TPP solution

    • 10 µL NADH solution

    • 10 µL TKT solution

    • 10 µL GDH/TPI mix

  • Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.

  • Initiate the reaction by adding 20 µL of the this compound solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • To determine the specific activity of the epimerase, add 10 µL of the enzyme solution to the reaction mixture and continue monitoring the absorbance change.

  • Calculate the rate of NADH oxidation from the linear portion of the curve.

Calculation of Enzyme Activity:

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

Activity (U/mL) = (ΔA340/min) / (ε * path length) * (Total reaction volume / Enzyme volume) * 1000

Where:

  • ΔA340/min is the change in absorbance at 340 nm per minute.

  • ε is the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

  • Path length is the cuvette path length in cm (typically 1 cm).

Application Notes

Application 1: Metabolic Engineering for Biofuel and Chemical Production

The enzymes of the L-arabinose and pentose phosphate pathways, including L-ribulose-5-phosphate 4-epimerase, are valuable targets for metabolic engineering.[8] By overexpressing or modifying these enzymes, the flux of carbon from pentose sugars can be redirected towards the production of biofuels, platform chemicals, and other valuable bioproducts. For instance, enhancing the activity of the L-arabinose pathway can improve the utilization of lignocellulosic biomass, which is rich in pentoses.

Application 2: Drug Discovery and Development

The enzymes involved in this compound metabolism in pathogenic microorganisms can be attractive targets for the development of novel antimicrobial agents.[9] Inhibitors designed to target these enzymes could disrupt essential metabolic pathways in pathogens, leading to growth inhibition. High-throughput screening assays, such as the one described in this document, can be adapted to identify and characterize potential inhibitors.

Application 3: Biocatalysis for the Synthesis of Rare Sugars

Epimerases and aldolases that act on this compound and its analogs can be utilized as biocatalysts for the synthesis of rare sugars. These rare sugars have applications in the food, pharmaceutical, and cosmetic industries. Enzymatic synthesis offers advantages over chemical methods, including high stereoselectivity and milder reaction conditions.

Visualizations

L_Ribulose_5_Phosphate_Metabolic_Pathway cluster_L_Arabinose_Metabolism L-Arabinose Metabolism cluster_Epimerase_Reactions Epimerase Reactions cluster_Pentose_Phosphate_Pathway Pentose Phosphate Pathway L-Arabinose L-Arabinose L-Ribulose L-Ribulose L-Arabinose->L-Ribulose L-arabinose isomerase This compound This compound L-Ribulose->this compound Ribulokinase D-Xylulose 5-phosphate D-Xylulose 5-phosphate This compound->D-Xylulose 5-phosphate L-Ribulose-5-P 4-epimerase (AraD) L-Xylulose 5-phosphate L-Xylulose 5-phosphate This compound->L-Xylulose 5-phosphate L-Ribulose-5-P 3-epimerase Glycolysis Intermediates Glycolysis Intermediates D-Xylulose 5-phosphate->Glycolysis Intermediates Transketolase/ Transaldolase

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Reagent_Prep Prepare Assay Buffer and Reagent Solutions Reaction_Mix Prepare Reaction Mixture in Cuvette Reagent_Prep->Reaction_Mix Enzyme_Dilution Dilute Enzyme to Working Concentration Enzyme_Dilution->Reaction_Mix Incubation Incubate at 25°C for 5 min Reaction_Mix->Incubation Initiate_Reaction Add Substrate (L-Ribulose 5-P) Incubation->Initiate_Reaction Monitor_Absorbance Monitor A340 Decrease Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Rate of NADH Oxidation Monitor_Absorbance->Calculate_Rate Calculate_Activity Calculate Enzyme Activity (U/mL) Calculate_Rate->Calculate_Activity

Caption: General workflow for the spectrophotometric assay.

Signaling_Relationship Pentose_Sugars Pentose Sugars (e.g., L-Arabinose) L_Ru5P This compound Pentose_Sugars->L_Ru5P Metabolism PPP Pentose Phosphate Pathway L_Ru5P->PPP Epimerization NADPH_Production NADPH Production PPP->NADPH_Production Biosynthesis Nucleotide and Amino Acid Biosynthesis PPP->Biosynthesis Redox_Balance Cellular Redox Balance NADPH_Production->Redox_Balance Cellular_Response Cellular Response to Oxidative Stress Redox_Balance->Cellular_Response

Caption: Role of L-Ru5P in cellular signaling.

References

Troubleshooting & Optimization

Troubleshooting low yield in L-Ribulose 5-phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the enzymatic synthesis of L-Ribulose 5-phosphate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Formation

Question: My reaction has produced very little or no this compound. What are the likely causes?

Answer: Low or no product formation is a common issue that can stem from several factors, primarily related to the activity of the enzymes in the cascade: L-arabinitol (B46117) dehydrogenase and L-xylulokinase.

  • Inactive Enzymes: The enzymes may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. It is crucial to store enzymes at their recommended temperatures, typically -20°C or -80°C, in appropriate buffer solutions containing stabilizing agents like glycerol.

  • Suboptimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and buffer composition. Deviations from the optimal conditions for either L-arabinitol dehydrogenase or L-xylulokinase can significantly reduce the overall reaction rate.

  • Missing or Incorrect Cofactors: Both enzymatic steps have specific cofactor requirements. L-arabinitol dehydrogenase requires NAD⁺ for the oxidation of L-arabinitol.[1] L-xylulokinase requires ATP and Mg²⁺ for the phosphorylation of L-xylulose.[2] The absence or incorrect concentration of these cofactors will halt the reaction.

  • Problem with Starting Materials: The purity of the initial substrate, L-arabinitol, is important. Contaminants in the substrate preparation can act as enzyme inhibitors.

Question: How can I verify if my enzymes are active?

Answer: You should perform an individual activity assay for each enzyme before setting up the multi-enzyme cascade reaction.

  • L-arabinitol Dehydrogenase Activity Assay: This can be done by monitoring the formation of NADH at 340 nm in the presence of L-arabinitol and NAD⁺. The increase in absorbance is directly proportional to the enzyme activity.

  • L-xylulokinase Activity Assay: The activity of L-xylulokinase can be determined by a coupled enzyme assay. In the presence of ATP and L-xylulose, the ADP produced can be used to convert phosphoenolpyruvate (B93156) to pyruvate (B1213749) by pyruvate kinase, which is then converted to lactate (B86563) by lactate dehydrogenase with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is measured.

Issue 2: Reaction Stalls After Initial Progress

Question: The reaction starts well, but then the rate slows down and stops before all the substrate is consumed. Why is this happening?

Answer: A stalling reaction is often indicative of product inhibition, cofactor depletion, or a significant shift in pH.

  • Product Inhibition: High concentrations of the reaction products can inhibit the enzymes. For the L-arabinitol dehydrogenase step, the accumulation of NADH can be inhibitory.[3]

  • Cofactor Depletion: In a batch reaction, the cofactors NAD⁺ and ATP are consumed and converted to NADH and ADP, respectively. If the initial concentrations are not sufficient, the reaction will stop once they are depleted.

  • pH Shift: The enzymatic reactions can lead to a change in the pH of the reaction mixture, moving it away from the optimal pH for the enzymes. It is important to use a buffer with sufficient capacity to maintain a stable pH throughout the reaction.

Question: How can I overcome product inhibition and cofactor depletion?

Answer: Implementing cofactor regeneration systems is an effective strategy.

  • NAD⁺ Regeneration: To overcome NADH inhibition and regenerate NAD⁺, an NADH oxidase can be added to the system. This enzyme oxidizes NADH to NAD⁺, allowing the L-arabinitol dehydrogenase to continue functioning.[3]

  • ATP Regeneration: An ATP regeneration system, such as the use of creatine (B1669601) kinase with creatine phosphate (B84403) or pyruvate kinase with phosphoenolpyruvate, can be employed to convert ADP back to ATP, ensuring a constant supply for the L-xylulokinase reaction.

Issue 3: Presence of Unexpected Byproducts

Question: I have obtained my product, but I also see significant peaks corresponding to byproducts in my analysis. What could be the source of these?

Answer: The formation of byproducts can be due to the lack of specificity of the enzymes or the presence of contaminating enzymes in your preparations.

  • Enzyme Substrate Promiscuity: L-arabinitol dehydrogenase may exhibit activity on other polyols if they are present as contaminants in the substrate.[4]

  • Contaminating Enzyme Activities: If the enzyme preparations are not pure, other enzymes present could be acting on the substrates or products of the main reaction pathway, leading to the formation of unexpected molecules. For instance, the presence of phosphatases could lead to the dephosphorylation of the final product.

Question: How can I minimize byproduct formation?

Answer:

  • Use High-Purity Substrates: Ensure the L-arabinitol used is of high purity to avoid side reactions.

  • Purify Enzymes: If you are using crude cell lysates, consider purifying the L-arabinitol dehydrogenase and L-xylulokinase to remove contaminating enzymes.

  • Optimize Reaction Conditions: Sometimes, adjusting the reaction conditions, such as pH or temperature, can favor the desired reaction and minimize side reactions.

Issue 4: Difficulty in Product Purification

Question: I am having trouble purifying this compound from the reaction mixture. What methods are recommended?

Answer: The purification of a phosphorylated sugar like this compound can be challenging due to its high polarity and similarity to other components in the reaction mixture, such as ATP, ADP, and NAD⁺.

  • Ion-Exchange Chromatography: This is a powerful technique for separating charged molecules. Anion-exchange chromatography is particularly well-suited for purifying phosphorylated compounds.[5][6] A gradient of a salt, such as sodium chloride or ammonium (B1175870) bicarbonate, is typically used to elute the bound molecules.

  • Borate (B1201080) Complexation Chromatography: The hydroxyl groups of sugars can form complexes with borate ions. This property can be exploited for the separation of sugar phosphates on an anion-exchange column in the presence of a borate buffer.[7]

Question: My product seems to be degrading during purification. How can I improve its stability?

Answer: this compound, like many phosphorylated sugars, can be susceptible to degradation, especially at extreme pH values and elevated temperatures.

  • Maintain Neutral pH: It is advisable to perform purification steps at or near neutral pH.

  • Keep Samples Cold: All purification steps should be carried out at low temperatures (e.g., 4°C) to minimize degradation.

  • Limit Purification Time: Prolonged purification procedures can lead to product loss. Optimizing the purification protocol to reduce the overall time is beneficial.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes involved in this compound synthesis.

Table 1: Kinetic Parameters of L-arabinitol Dehydrogenase

Enzyme SourceSubstrateKm (mM)kcat (min-1)Optimal pHOptimal Temperature (°C)
Hypocrea jecorinaL-arabinitol14.542008.030.9
Trichoderma reeseiL-arabinitol~40Not ReportedNot ReportedNot Reported
Meyerozyma caribbicaL-arabinitol31.1Not Reported9.540

Data compiled from multiple sources.[8][9][10]

Table 2: Kinetic Parameters of L-xylulokinase

Enzyme SourceSubstrateKm (mM)kcat (s-1)Cofactors
Human (recombinant)D-xylulose0.02435ATP, Mg²⁺
Mucor circinelloidesD-xylulose0.29Not ReportedATP

Note: Data for L-xylulokinase with L-xylulose as a substrate is limited in the provided search results. The data for D-xylulokinase is presented as a reference.[11][12]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol provides a general framework for the two-step enzymatic synthesis of this compound from L-arabinitol.

  • Reaction Buffer Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing 10 mM MgCl₂.

  • Substrate and Cofactor Preparation:

    • Dissolve L-arabinitol in the reaction buffer to a final concentration of 50-100 mM.

    • Dissolve NAD⁺ and ATP in the reaction buffer to final concentrations of 5-10 mM and 10-20 mM, respectively.

  • Enzyme Addition:

    • Add purified L-arabinitol dehydrogenase to a final concentration determined by its specific activity (e.g., 5-10 U/mL).

    • Add purified L-xylulokinase to a final concentration determined by its specific activity (e.g., 5-10 U/mL).

    • Optional: If using a cofactor regeneration system, add the necessary enzymes and substrates (e.g., NADH oxidase or pyruvate kinase and phosphoenolpyruvate).

  • Reaction Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 30-37°C) with gentle agitation.

  • Monitoring the Reaction:

    • Periodically take samples from the reaction mixture.

    • Stop the enzymatic reaction in the samples by adding an equal volume of a quenching solution (e.g., 0.6 M perchloric acid) followed by neutralization with a base (e.g., 3 M potassium carbonate).

    • Analyze the samples for the formation of this compound and the consumption of L-arabinitol using techniques such as HPLC with a suitable column for sugar phosphate analysis (e.g., anion-exchange).

  • Reaction Termination and Product Purification:

    • Once the reaction has reached the desired conversion, terminate the entire reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching solution.

    • Remove the denatured enzymes by centrifugation or filtration.

    • Proceed with the purification of this compound from the supernatant using ion-exchange chromatography.

Visualizations

Enzymatic Pathway for this compound Synthesis

L_Ribulose_5_Phosphate_Synthesis cluster_step1 Step 1: Oxidation cluster_cofactor1 cluster_step2 Step 2: Phosphorylation cluster_cofactor2 L_Arabinitol L-Arabinitol L_Xylulose L-Xylulose L_Arabinitol->L_Xylulose L-arabinitol dehydrogenase NAD NAD+ L_Xylulose_p L-Xylulose NADH NADH + H+ NAD->NADH L_Ribulose_5_P This compound L_Xylulose_p->L_Ribulose_5_P L-xylulokinase ATP ATP ADP ADP ATP->ADP

Caption: Enzymatic cascade for this compound synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of This compound check_enzymes Are enzymes active? start->check_enzymes assay_enzymes Perform individual enzyme activity assays check_enzymes->assay_enzymes No check_conditions Are reaction conditions optimal? check_enzymes->check_conditions Yes replace_enzymes Replace or purify enzymes assay_enzymes->replace_enzymes replace_enzymes->check_conditions optimize_conditions Optimize pH, temperature, and buffer check_conditions->optimize_conditions No check_cofactors Are cofactors present and at correct concentrations? check_conditions->check_cofactors Yes optimize_conditions->check_cofactors adjust_cofactors Adjust cofactor concentrations and consider regeneration check_cofactors->adjust_cofactors No check_inhibition Is product inhibition or substrate degradation occurring? check_cofactors->check_inhibition Yes adjust_cofactors->check_inhibition implement_regeneration Implement cofactor regeneration or use fed-batch strategy check_inhibition->implement_regeneration Yes check_purification Is product lost during purification? check_inhibition->check_purification No implement_regeneration->check_purification optimize_purification Optimize purification protocol (e.g., ion exchange, temperature) check_purification->optimize_purification Yes success Yield Improved check_purification->success No optimize_purification->success

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Optimizing the Separation of L-Ribulose 5-Phosphate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of L-Ribulose 5-phosphate (L-Ru5P) separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of L-Ru5P from its common isomers, such as D-Xylulose 5-phosphate (D-Xu5P), D-Ribulose 5-phosphate (D-Ru5P), and D-Ribose 5-phosphate (D-R5P).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its isomers?

A1: The primary challenges stem from the structural similarities and shared physicochemical properties of the isomers. Key difficulties include:

  • Stereoisomerism: L-Ru5P and its isomers are stereoisomers with the same mass and charge-to-mass ratio, making them difficult to distinguish by mass spectrometry without prior chromatographic separation.

  • Similar Polarity: As phosphorylated sugars, all isomers exhibit high polarity, leading to co-elution in many standard chromatographic systems.

  • Enzymatic Interconversion: The presence of isomerases and epimerases in biological samples can lead to the interconversion of these sugars during sample preparation and analysis, complicating accurate quantification of the target analyte.[1]

Q2: Which chromatographic techniques are most effective for separating this compound and its isomers?

A2: Several high-performance liquid chromatography (HPLC) techniques have proven effective:

  • Anion-Exchange Chromatography (AEC): This is a powerful technique that separates molecules based on their net negative charge. Since all pentose (B10789219) phosphates are negatively charged, AEC can resolve them based on subtle differences in their charge distribution and interaction with the stationary phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds like sugar phosphates. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, providing a different selectivity compared to reversed-phase chromatography.

  • Mixed-Mode Chromatography: This approach uses stationary phases with both anion-exchange and reversed-phase or HILIC characteristics. This dual retention mechanism can offer unique selectivity and improved resolution for complex mixtures of isomers.[2][3]

Q3: Are there any non-chromatographic methods for this compound purification?

A3: While chromatography is the most common and effective method for isomer separation, other techniques can be employed, often in conjunction with chromatography:

  • Enzymatic Assays: Specific enzymes can be used to selectively convert interfering isomers into other compounds that are easier to separate. For example, L-ribulose-5-phosphate 4-epimerase catalyzes the interconversion of L-Ru5P and D-Xu5P.[1] By controlling reaction conditions, it's possible to shift the equilibrium and facilitate purification.

  • Crystallization: While challenging, fractional crystallization can sometimes be used to purify the target compound if a suitable solvent system can be found that selectively crystallizes L-Ru5P.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation of this compound and its isomers.

Issue 1: Poor Resolution and Co-elution of Isomers
Potential Cause Recommended Solution
Inappropriate Column Chemistry The selectivity of the column is critical. If using anion-exchange, consider a different counter-ion or stationary phase. For HILIC, a different bonded phase may provide the necessary selectivity. Mixed-mode columns can also offer enhanced resolution.[2][3]
Suboptimal Mobile Phase Composition Systematically optimize the mobile phase. For anion-exchange, adjust the salt concentration, gradient slope, and pH. For HILIC, vary the organic solvent content and the type and concentration of the salt in the aqueous portion.
Isomer Interconversion Ensure samples are processed quickly and kept at low temperatures to minimize enzymatic activity. Consider adding enzyme inhibitors to the sample preparation workflow if enzymatic interconversion is suspected.
High Flow Rate Reduce the flow rate to allow more time for interaction with the stationary phase, which can improve resolution.
Issue 2: Peak Tailing
Potential Cause Recommended Solution
Interaction with Metal Surfaces Phosphorylated compounds are known to interact with stainless steel components in the HPLC system, leading to peak tailing. Use a biocompatible HPLC system with PEEK or titanium components. Alternatively, columns with inert hardware can mitigate this issue. Adding a chelating agent like EDTA to the mobile phase can also be effective.
Secondary Interactions with Stationary Phase For anion-exchange, ensure the ionic strength of the sample is lower than the starting mobile phase to promote sharp peaks. In HILIC, interactions with residual silanols can be an issue; using an end-capped column or a mobile phase with a pH that suppresses silanol (B1196071) activity can help.
Column Overload Inject a smaller sample volume or dilute the sample to see if peak shape improves.
Column Contamination or Degradation Flush the column with a strong solvent or follow the manufacturer's regeneration protocol. If the problem persists, the column may need to be replaced.
Issue 3: Low Recovery or Signal Intensity
Potential Cause Recommended Solution
Adsorption to Vials and Tubing Use low-adsorption vials and tubing, especially for low-concentration samples.
Degradation of Analyte L-Ru5P can be unstable, particularly at extreme pH or high temperatures. Ensure sample and mobile phase conditions are mild. Analyze samples promptly after preparation.
Suboptimal Detection Parameters If using mass spectrometry, optimize the ionization source parameters (e.g., spray voltage, gas flow rates) for pentose phosphates. For charged aerosol detection (CAD) or evaporative light scattering detection (ELSD), ensure the mobile phase is sufficiently volatile.

Quantitative Data Summary

The following tables provide representative chromatographic data for the separation of pentose phosphates. Note that exact retention times and resolution will vary depending on the specific instrument, column batch, and precise experimental conditions.

Table 1: HILIC Separation of Pentose Phosphates

Compound Retention Time (min) Resolution (Rs) Peak Symmetry (As)
D-Ribose 5-phosphate8.2-1.1
D-Ribulose 5-phosphate / D-Xylulose 5-phosphate8.92.1 (from D-R5P)1.2
This compoundData not available in a single run with all isomers

Method based on a Waters ACQUITY Premier System with an Atlantis Premier BEH Z-HILIC Column. A gradient of ammonium (B1175870) bicarbonate in water and acetonitrile (B52724) was used. While this method separates D-R5P from the D-Ru5P/D-Xu5P pair, specific data for L-Ru5P is not provided in the same run.

Table 2: Mixed-Mode Chromatography of Sugar Phosphates

Compound Retention Time (min)
Glucose 6-phosphate5.1
Fructose 6-phosphate5.8
Ribulose 1,5-bisphosphate10.2

Method based on a SIELC Primesep SB column with a mobile phase of acetonitrile and water with an ammonium formate (B1220265) buffer.[3] This method demonstrates the separation of different types of sugar phosphates, but specific data for L-Ru5P and its isomers is not detailed.

Experimental Protocols

Protocol 1: HILIC-MS Method for Pentose Phosphate (B84403) Separation

This protocol is adapted from a method developed for the separation of polar metabolites, including pentose phosphates.

1. Instrumentation and Column:

  • HPLC System: A biocompatible UPLC or HPLC system is recommended to minimize metal interactions.

  • Column: Atlantis Premier BEH Z-HILIC Column (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Mobile Phase Preparation:

  • Mobile Phase A: 15 mM ammonium bicarbonate in water, pH 9.0.

  • Mobile Phase B: 90% acetonitrile in water with 15 mM ammonium bicarbonate, pH 9.0.

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Gradient:

    Time (min) %A %B
    0.0 10 90
    10.0 50 50
    12.0 90 10
    15.0 90 10
    15.1 10 90

    | 20.0 | 10 | 90 |

4. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Negative

  • Capillary Voltage: 2.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each pentose phosphate isomer.

5. Sample Preparation:

  • Extract metabolites from the sample using a cold solvent mixture (e.g., methanol:water, 80:20).

  • Centrifuge to pellet proteins and debris.

  • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase conditions.

Protocol 2: Enzymatic Assay for this compound

This protocol can be used to determine the concentration of L-Ru5P in a sample by enzymatic conversion to D-Xylulose 5-phosphate, which is then measured in a coupled enzyme assay.

1. Reagents:

  • Glycylglycine buffer (pH 7.7)

  • L-ribulose-5-phosphate 4-epimerase

  • Transketolase

  • Triosephosphate isomerase

  • α-glycerophosphate dehydrogenase

  • NADH

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride

2. Assay Principle: L-Ru5P is converted to D-Xu5P by L-ribulose-5-phosphate 4-epimerase. The D-Xu5P is then used in a series of coupled enzymatic reactions that result in the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

3. Procedure:

  • Prepare a reaction mixture containing all reagents except the sample in a cuvette.

  • Record the baseline absorbance at 340 nm.

  • Add the sample containing L-Ru5P to initiate the reaction.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the concentration of L-Ru5P in the sample.

Visualizations

Signaling Pathway: Pentose Phosphate Pathway

The separation of this compound is often relevant in the context of the Pentose Phosphate Pathway (PPP), where it and its isomers are key intermediates.

Pentose_Phosphate_Pathway G6P Glucose-6-P PGL 6-Phosphoglucono- lactone G6P->PGL G6PD PG 6-Phosphogluconate PGL->PG Lactonase Ru5P Ribulose-5-P PG->Ru5P 6PGD R5P Ribose-5-P Ru5P->R5P RPI Xu5P Xylulose-5-P Ru5P->Xu5P RPE Glycolysis Glycolytic Intermediates R5P->Glycolysis Nucleotides Nucleotide Synthesis R5P->Nucleotides Xu5P->Glycolysis LRu5P L-Ribulose-5-P LRu5P->Xu5P L-Ru5P 4-epimerase

Caption: The Pentose Phosphate Pathway showing the interconversion of pentose phosphate isomers.

Experimental Workflow: this compound Purification

This diagram outlines a general workflow for the purification and analysis of this compound from a biological sample.

Experimental_Workflow Sample Biological Sample Extraction Metabolite Extraction (e.g., cold methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Evaporation to Dryness Supernatant->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution HPLC HPLC Separation (AEC, HILIC, or Mixed-Mode) Reconstitution->HPLC Detection Detection (MS, CAD, or ELSD) HPLC->Detection Analysis Data Analysis (Quantification & Purity) Detection->Analysis PureLRu5P Purified L-Ru5P Analysis->PureLRu5P

Caption: A generalized workflow for the purification of this compound.

References

Technical Support Center: Quantification of L-Ribulose 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of L-Ribulose 5-phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this important metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: The quantification of this compound, a polar phosphorylated sugar, presents several analytical challenges. Key difficulties include:

  • Isomer Separation: Distinguishing this compound from its isomers, such as L-Xylulose 5-phosphate and L-Ribose 5-phosphate, is challenging due to their similar physicochemical properties.

  • Chromatographic Retention: Its high polarity makes it difficult to retain on conventional reversed-phase high-performance liquid chromatography (HPLC) columns.

  • Sample Stability: Phosphorylated sugars can be prone to degradation during sample preparation and analysis.

  • Matrix Effects: Complex biological samples can lead to ion suppression in mass spectrometry-based methods, affecting accuracy.

  • Low Abundance: Endogenous levels of this compound can be low, requiring sensitive analytical methods for detection and quantification.

Q2: Which analytical methods are most suitable for this compound quantification?

A2: Several methods can be employed, each with its own advantages and limitations:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method, capable of distinguishing isomers with appropriate chromatographic separation.[1][2]

  • Enzymatic Assays: These assays offer a functional approach to quantification and can be highly specific, though they may be susceptible to interference from other compounds in the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique typically requires derivatization to make the polar sugar phosphates volatile but can provide excellent separation and sensitivity.

  • High-Performance Liquid Chromatography (HPLC) with UV or other detectors: While less sensitive and specific than MS-based methods, HPLC can be effective, particularly when coupled with specialized columns like those for hydrophilic interaction chromatography (HILIC) or with the use of ion-pairing reagents.[1]

Q3: How can I improve the separation of this compound from its isomers?

A3: Achieving good separation of pentose (B10789219) phosphate (B84403) isomers is critical for accurate quantification. Consider the following strategies:

  • Hydrophilic Interaction Chromatography (HILIC): HILIC columns are well-suited for retaining and separating highly polar compounds like sugar phosphates.[3][4][5]

  • Ion-Pairing Chromatography: The use of ion-pairing reagents in the mobile phase can enhance the retention of anionic sugar phosphates on reversed-phase columns.[3][6]

  • Porous Graphitic Carbon (PGC) Chromatography: PGC columns offer a different selectivity based on the planar structure of the analytes and can be effective for separating closely related sugar isomers.

  • Method Optimization: Careful optimization of mobile phase composition (e.g., pH, buffer concentration, organic solvent content) and temperature is crucial for resolving isomers.

Troubleshooting Guides

Enzymatic Assay Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No or low signal Inactive enzyme (L-ribulokinase or subsequent coupling enzymes).Ensure enzymes are stored correctly and have not expired. Prepare fresh enzyme solutions.
Incorrect buffer pH or temperature.Verify the pH of the assay buffer and ensure the reaction is incubated at the optimal temperature as specified in the protocol.
Presence of inhibitors in the sample.Prepare a sample blank and consider sample cleanup steps like solid-phase extraction (SPE) to remove interfering substances.
Substrate degradation.Prepare fresh this compound standards and keep all solutions on ice.
High background signal Contamination of reagents with product or interfering substances.Use high-purity reagents and screen for potential contamination.
Non-specific enzyme activity.Run a control reaction without the primary substrate (this compound) to assess non-specific activity.
Inconsistent results Pipetting errors.Use calibrated pipettes and ensure accurate and consistent volumes are dispensed.
Incomplete mixing of reagents.Gently vortex or pipette to mix all components thoroughly before starting the measurement.
HPLC and LC-MS/MS Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing) Interaction of the phosphate group with metal components of the HPLC system.Use a biocompatible HPLC system or add a chelating agent like methylphosphonic acid to the mobile phase.[3]
Secondary interactions with the stationary phase.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For HILIC, ensure proper column equilibration.
No or low peak intensity Poor retention on the column.For reversed-phase, consider using an ion-pairing reagent. For HILIC, ensure the starting mobile phase has a high organic content.[3][6]
Ion suppression in the MS source.Optimize the sample preparation to remove interfering matrix components. Use a stable isotope-labeled internal standard.[7][8]
Analyte degradation.Keep samples cool and analyze them as quickly as possible after preparation. Check the pH of the sample and mobile phase for stability.
Retention time shifts Inconsistent mobile phase composition.Ensure mobile phase components are accurately measured and well-mixed. Degas the mobile phase before use.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Column degradation.Flush the column regularly and replace it if performance deteriorates significantly.
Poor isomer separation Suboptimal chromatographic conditions.Systematically optimize the mobile phase gradient, flow rate, and temperature. Evaluate different column chemistries (e.g., HILIC vs. PGC).[9]

Quantitative Data Summary

The following table provides example concentration ranges for related pentose phosphates found in rat liver under different dietary conditions. While specific to the D-isomer, these values can provide a general reference for expected concentrations in biological tissues.

Metabolite48h Starved (nmol/g)Ad Libitum Fed (nmol/g)Meal Fed (Fat-Free Diet) (nmol/g)
Xylulose 5-phosphate3.8 ± 0.38.6 ± 0.366.3 ± 8.3
Ribulose 5-phosphate3.4 ± 0.35.8 ± 0.237.1 ± 5.3
Ribose 5-phosphate + Sedoheptulose (B1238255) 7-phosphate29.3 ± 0.338.2 ± 1.2108.2 ± 14.5
Data adapted from a study on rat liver tissue.[10]

Experimental Protocols

Detailed Protocol for LC-MS/MS Quantification of this compound

This protocol is a representative method and may require optimization for specific instrumentation and sample types.

1. Sample Preparation (from cell culture)

  • Quenching: Rapidly quench metabolism by adding ice-cold extraction solvent (e.g., 80:20 methanol:water) to the cell pellet.

  • Extraction: Vortex thoroughly and incubate at -20°C for at least 30 minutes to allow for protein precipitation and metabolite extraction.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).

2. LC-MS/MS Analysis

  • HPLC System: A system capable of delivering accurate gradients at low flow rates.

  • Column: A HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for good retention and separation.[3][4]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% ammonium hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and gradually decrease to increase the elution of polar compounds.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • Ionization: Electrospray ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound.

ParameterRecommended Setting
Column Temperature 40°C
Flow Rate 0.3 mL/min
Injection Volume 5 µL
ESI Voltage -3.0 kV
MRM Transition To be determined by infusion of a pure standard of this compound

Visualizations

L-Arabinose Metabolism Pathway

This compound is a key intermediate in the bacterial metabolism of L-arabinose. This pathway converts L-arabinose into D-xylulose 5-phosphate, which then enters the pentose phosphate pathway.[11][12]

Larabinose_metabolism L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-arabinose isomerase L_Ribulose_5P This compound L_Ribulose->L_Ribulose_5P L-ribulokinase D_Xylulose_5P D-Xylulose 5-phosphate L_Ribulose_5P->D_Xylulose_5P L-ribulose-5-phosphate 4-epimerase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Caption: Metabolic pathway of L-arabinose to the pentose phosphate pathway.

General Experimental Workflow for LC-MS/MS Quantification

This diagram outlines the key steps involved in the quantification of this compound from biological samples using LC-MS/MS.

LCMS_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Quench Metabolism Quenching Extract Metabolite Extraction Quench->Extract Cleanup Sample Cleanup (e.g., SPE) Extract->Cleanup HILIC HILIC Separation Cleanup->HILIC ESI Electrospray Ionization (Negative Mode) HILIC->ESI MRM MRM Detection ESI->MRM Integration Peak Integration MRM->Integration Quantification Quantification using Internal Standard Integration->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Troubleshooting Logic for Poor Peak Shape

This decision tree provides a logical approach to troubleshooting common peak shape issues in the HPLC analysis of this compound.

troubleshooting_peak_shape start Poor Peak Shape (Tailing/Fronting) q1 Is the column new and properly equilibrated? start->q1 a1_yes Check for column overload q1->a1_yes Yes a1_no Equilibrate column thoroughly or replace if old q1->a1_no No q2 Is an appropriate mobile phase modifier being used? a1_yes->q2 a2_yes Check for sample solvent mismatch with mobile phase q2->a2_yes Yes a2_no Add ion-pairing agent (RP) or adjust buffer (HILIC) q2->a2_no No q3 Are there extra-column volume effects? a2_yes->q3 a3_yes Minimize tubing length and diameter q3->a3_yes Yes a3_no Investigate for system leaks or blockages q3->a3_no No

Caption: Decision tree for troubleshooting poor HPLC peak shape.

References

Improving the stability of L-Ribulose 5-phosphate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of L-Ribulose 5-phosphate (L-Ru5P) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (L-Ru5P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic route crucial for generating NADPH and precursors for nucleotide synthesis.[1][2][3] Its stability is a major concern during experimental analysis because it is highly susceptible to both enzymatic and non-enzymatic alterations. In biological samples, L-Ru5P exists in a dynamic equilibrium with other pentose phosphates, such as D-xylulose 5-phosphate and D-ribose 5-phosphate, through the action of epimerases and isomerases.[2][3][4][5] This rapid interconversion can lead to inaccurate quantification if not properly controlled.

Q2: What are the primary factors that lead to the degradation or loss of L-Ru5P during sample preparation?

The primary factors affecting L-Ru5P stability are:

  • Enzymatic Activity: The most significant cause of L-Ru5P loss is its rapid, reversible conversion to other sugars by enzymes like L-ribulose-5-phosphate 4-epimerase and ribose-5-phosphate (B1218738) isomerase.[2][3][5] If enzymatic activity is not halted immediately upon sample collection, the measured concentration of L-Ru5P will not reflect its true intracellular level.

  • Temperature: Elevated temperatures can accelerate both enzymatic degradation and non-enzymatic chemical decomposition of phosphorylated sugars.[6][7]

  • pH: Extreme pH values can affect the stability of phosphate esters. Sample processing should be conducted in buffered solutions at a pH that maintains the integrity of the molecule.

  • Oxidative Stress: The PPP is central to managing oxidative stress.[1][2] The presence of reactive oxygen species in the sample could potentially degrade sensitive metabolites.

  • Metal Ions: Certain metal ions, such as ferrous iron (Fe(II)), have been shown to catalyze the non-enzymatic interconversion of pentose phosphate pathway intermediates.[8]

Q3: What is the most critical step to ensure the stability of L-Ru5P after sample collection?

The most critical step is metabolism quenching . This involves the immediate and complete cessation of all enzymatic activity to preserve the metabolic state of the sample at the moment of collection.[1][9] Failure to quench metabolism effectively will lead to a rapid shift in the equilibrium of pentose phosphates, making accurate quantification of L-Ru5P impossible.

Q4: What are the recommended methods for quenching metabolism?

The most common and effective methods for quenching are:

  • Flash Freezing: Immediately snap-freezing the biological sample in liquid nitrogen.[1][9] This rapidly drops the temperature and halts enzymatic processes.

  • Cold Solvent Quenching: Immersing the sample in an ice-cold solvent mixture, typically 80% methanol (B129727).[9][10] This method has the dual benefit of halting enzyme activity and initiating the metabolite extraction process.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low or undetectable L-Ru5P levels Ineffective Metabolism Quenching: Enzymatic conversion of L-Ru5P to other pentose phosphates continued after sample collection.Ensure immediate quenching. For cell cultures, rapidly aspirate media and add ice-cold 80% methanol.[10] For tissues, freeze-clamp or snap-freeze in liquid nitrogen immediately upon collection.
Sample Degradation During Storage: Improper storage temperature allowed for slow degradation over time.Always store quenched samples, extracts, and pellets at -80°C until analysis.[1][9][10] Avoid repeated freeze-thaw cycles.
High Temperature During Extraction: Use of room temperature solvents or equipment heated the sample, causing degradation.Perform all extraction steps on ice or at 4°C.[9] Use pre-chilled tubes and solvents. Centrifuge at low temperatures (e.g., 4°C).
High variability between replicate samples Inconsistent Quenching Time: The time between sample collection and quenching varied between replicates.Standardize the quenching procedure to ensure it is performed with consistent timing for every sample.
Partial Thawing: Samples were allowed to partially thaw during handling or transfer.Keep samples frozen on dry ice during all handling steps prior to extraction.
Unexpected peaks corresponding to other pentose phosphates Enzymatic Interconversion: This is a strong indicator that quenching was not immediate or complete. L-Ru5P was converted to its isomers.[3][4]Review and optimize the quenching protocol. Ensure the volume of quenching solvent is sufficient to rapidly cool the entire sample.
Non-Enzymatic Interconversion: Presence of catalytic metal ions in buffers or on equipment.[8]Use high-purity reagents and metal-free plasticware where possible. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected, but verify compatibility with downstream analysis.

Experimental Protocol: Sample Preparation for L-Ru5P Analysis

This protocol outlines a standard procedure for quenching and extracting metabolites from adherent cell cultures to ensure the stability of L-Ru5P for analysis by LC-MS.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol (HPLC-grade methanol and water)

  • Cell scrapers

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge capable of maintaining 4°C

  • Dry ice

  • Liquid nitrogen

Procedure:

  • Preparation: Place a metal tray on dry ice to create a cold working surface. Pre-chill all tubes and solutions.

  • Medium Removal: Aspirate the cell culture medium from the plate as quickly as possible.

  • Washing: Immediately wash the cells with a small volume of ice-cold PBS to remove any remaining medium. Aspirate the PBS completely. This step should be done very quickly to minimize metabolic changes.

  • Metabolism Quenching: Immediately add an appropriate volume of ice-cold 80% methanol to the culture dish to cover the cells (e.g., 1 mL for a 6 cm dish).[10] Place the dish on the pre-chilled metal tray on dry ice for 5-10 minutes. This step effectively halts all enzymatic activity.

  • Cell Lysis and Collection: Using a pre-chilled cell scraper, scrape the cells in the methanol solution. Transfer the entire cell lysate into a pre-chilled microcentrifuge tube.[9][10]

  • Extraction: To ensure complete extraction, vortex the lysate briefly and incubate on ice for 15-20 minutes.[9]

  • Clarification: Centrifuge the lysate at maximum speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[9][10]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites including L-Ru5P, to a new pre-chilled tube.

  • Storage: Snap-freeze the metabolite extract in liquid nitrogen and store it at -80°C until you are ready for analysis.[9]

Visual Guides

G cluster_workflow Sample Preparation Workflow sample 1. Cell/Tissue Sample wash 2. Quick Wash (Ice-Cold PBS) sample->wash Remove media quench 3. Metabolism Quenching (Liquid N2 or Cold 80% Methanol) wash->quench Critical Step: Halt Enzymes extract 4. Metabolite Extraction (Cold Solvent on Ice) quench->extract centrifuge 5. Clarification (Centrifuge at 4°C) extract->centrifuge Pellet debris collect 6. Collect Supernatant centrifuge->collect store 7. Store at -80°C collect->store analyze 8. LC-MS Analysis store->analyze

Caption: Recommended workflow for sample preparation to ensure L-Ru5P stability.

G cluster_factors Factors Affecting L-Ru5P Stability LRu5P This compound Enzymes Enzymatic Activity (Epimerases, Isomerases) Degradation Degradation / Interconversion Enzymes->Degradation Temp High Temperature Temp->Degradation pH Extreme pH pH->Degradation Metals Metal Ions (e.g., Fe2+) Non-Enzymatic Metals->Degradation Degradation->LRu5P Loss of Analyte

Caption: Key factors that can lead to the degradation of L-Ru5P.

G cluster_pathway L-Ru5P Enzymatic Interconversion Pathway R5P D-Ribose 5-Phosphate (Nucleotide Precursor) Ru5P_D D-Ribulose 5-Phosphate Ru5P_D->R5P Ribose-5-phosphate isomerase Xu5P D-Xylulose 5-Phosphate Ru5P_D->Xu5P Ribulose-phosphate 3-epimerase Ru5P_L This compound Ru5P_L->Xu5P L-ribulose-5-phosphate 4-epimerase

Caption: Enzymatic equilibrium of L-Ru5P within the pentose phosphate pathway.

References

Overcoming matrix effects in LC-MS analysis of L-Ribulose 5-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the LC-MS analysis of L-Ribulose 5-phosphate, with a particular focus on mitigating matrix effects.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the LC-MS analysis of this compound and other phosphorylated sugars.

Frequently Asked Questions (FAQs):

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification of this compound.[2] Given that this compound is a polar, phosphorylated compound often analyzed in complex biological matrices, it is particularly susceptible to matrix effects from salts, phospholipids, and other endogenous metabolites.[3][4]

Q2: I am observing poor peak shape and retention for this compound. What are the likely causes and solutions?

A2: Poor peak shape (e.g., tailing) and inadequate retention are common challenges for highly polar analytes like this compound. Potential causes include:

  • Secondary interactions with metal surfaces: Phosphorylated analytes can interact with stainless steel components of the LC system, leading to peak tailing.[3]

  • Inappropriate chromatography mode: Standard reversed-phase chromatography is often unsuitable for retaining highly polar compounds.[5]

Solutions:

  • Utilize a biocompatible LC system or PEEK tubing: Minimizing contact with metal surfaces can improve peak shape.[3]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for the retention of polar compounds and is a preferred method for analyzing sugar phosphates.[5][6]

  • Use Ion-Pair Reversed-Phase Chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of charged analytes like this compound on a reversed-phase column.[7]

Q3: How can I reduce matrix effects during sample preparation for this compound analysis?

A3: Effective sample preparation is crucial for minimizing matrix effects.[8] Recommended strategies include:

  • Protein Precipitation (PPT): While a simple method, it may not be sufficient for removing all interfering matrix components.[9]

  • Liquid-Liquid Extraction (LLE): Can be more effective than PPT in removing interfering substances.

  • Solid-Phase Extraction (SPE): Offers a more selective way to clean up samples. Specific SPE cartridges, such as those for phospholipid removal (e.g., HybridSPE), can significantly reduce matrix effects from plasma and serum samples.[9]

  • Metabolite Extraction with Cold Solvents: For cellular and tissue samples, extraction with a cold mixture of polar solvents like methanol (B129727) and water is a common and effective first step.[8]

Q4: What is the best way to compensate for matrix effects that cannot be eliminated through sample preparation?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable method to compensate for matrix effects.[10] A SIL-IS for this compound would co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.

Q5: Should I use HILIC or Ion-Pair Chromatography for this compound analysis?

A5: The choice between HILIC and ion-pair chromatography depends on your specific application and available instrumentation.

  • HILIC: Generally provides good retention for sugar phosphates and is compatible with MS-friendly mobile phases. Alkaline conditions can improve peak shape and retention.[2]

  • Ion-Pair Chromatography: Can provide excellent separation of sugar phosphate (B84403) isomers. However, ion-pairing reagents can sometimes cause ion suppression and may require thorough flushing of the LC system.[1][11]

Data Presentation: Comparison of Analytical Methods

The following tables summarize quantitative data from various studies on the analysis of sugar phosphates, providing a reference for expected analytical performance.

Table 1: Recovery and Matrix Effect Data for Sugar Phosphates with Different Sample Preparation Methods

AnalyteSample MatrixSample Preparation MethodAverage Recovery (%)Matrix Effect (%)Reference
Ribose-5-phosphateMouse Heart TissueReductive Amination & UPLC/MRM-MS87.4 - 109.4Not explicitly stated, but high accuracy suggests minimal uncompensated effects[1]
General PhospholipidsDog PlasmaProtein Precipitation (PPT)LowHigh (significant interference)[9]
General PhospholipidsDog PlasmaGeneric Polymeric SPEModerateModerate[9]
General PhospholipidsDog PlasmaHybridSPEHighLow (minimal interference)[9]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Pentose (B10789219) Phosphate Pathway Metabolites

AnalyteMethodLODLOQReference
Ribose-5-phosphateUPLC/MRM-MSfemtomole to low picomole rangeNot specified[12]
Sedoheptulose 7-phosphateIon-pair LC-MS/MS0.15 ± 0.015 pmol0.4 ± 0.024 nmol/ml[13]
6-PhosphogluconateIon-pair LC-MS/MS0.61 ± 0.055 pmol1.6 ± 0.11 nmol/ml[13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the LC-MS analysis of this compound and other pentose phosphate pathway metabolites.

Protocol 1: Metabolite Extraction from Biological Tissues

  • Homogenization: Homogenize 25 mg of tissue in a 2 mL tube containing 750 µL of ice-cold 80% methanol/20% water.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Storage: Store the extracts at -80°C until LC-MS analysis.

Protocol 2: HILIC-MS/MS Analysis of Sugar Phosphates

  • LC System: An ACQUITY Premier System or similar, designed to minimize metal interactions.[14]

  • Column: Atlantis Premier BEH Z-HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm).[14]

  • Mobile Phase A: 10 mM Ammonium Acetate (B1210297) in water with 0.1% Ammonium Hydroxide.

  • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate and 0.1% Ammonium Hydroxide.

  • Gradient: A suitable gradient from high organic to higher aqueous content to elute the polar analytes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS Detector: A tandem quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard.

Protocol 3: Ion-Pair Reversed-Phase LC-MS/MS Analysis

  • LC System: Standard HPLC or UHPLC system.

  • Column: A C18 or C8 reversed-phase column (e.g., Zorbax SB-C8).[15]

  • Mobile Phase A: Water with 750 mg/L octylammonium acetate as the ion-pairing reagent.[15]

  • Mobile Phase B: 50:50 Acetonitrile:Water with 750 mg/L octylammonium acetate.[15]

  • Gradient: A gradient from high aqueous to higher organic content.

  • Flow Rate: As per column specifications (e.g., 0.2-0.5 mL/min).

  • MS Detector: A tandem quadrupole mass spectrometer in negative ESI mode.

  • Detection: MRM analysis.

Mandatory Visualizations

Diagram 1: General Workflow for LC-MS Analysis of this compound

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis BiologicalSample Biological Sample (Tissue, Cells, Biofluid) Extraction Metabolite Extraction (e.g., 80% Methanol) BiologicalSample->Extraction Cleanup Sample Cleanup (SPE, LLE, or PPT) Extraction->Cleanup LC_Separation LC Separation (HILIC or Ion-Pair RP) Cleanup->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification (using SIL-IS) Data_Processing->Quantification

Caption: Workflow for this compound analysis.

Diagram 2: Strategies to Overcome Matrix Effects

G cluster_mitigation Mitigation Strategies cluster_compensation Compensation MatrixEffects Matrix Effects (Ion Suppression/Enhancement) SamplePrep Advanced Sample Prep (SPE, Phospholipid Removal) MatrixEffects->SamplePrep Chromatography Chromatographic Separation (HILIC, Gradient Optimization) MatrixEffects->Chromatography Dilution Sample Dilution MatrixEffects->Dilution SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) MatrixEffects->SIL_IS AccurateQuant Accurate Quantification SamplePrep->AccurateQuant Chromatography->AccurateQuant Dilution->AccurateQuant SIL_IS->AccurateQuant

Caption: Approaches to mitigate and compensate for matrix effects.

Diagram 3: Pentose Phosphate Pathway Context

Caption: this compound in the Pentose Phosphate Pathway.

References

How to resolve co-eluting peaks of pentose phosphates in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve challenges associated with the chromatographic analysis of pentose (B10789219) phosphates.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate pentose phosphate (B84403) isomers like ribose-5-phosphate (B1218738), ribulose-5-phosphate, and xylulose-5-phosphate?

A1: The primary challenge in separating pentose phosphate isomers stems from their high structural similarity. As isomers, they share the same mass and elemental composition, and often exhibit similar physicochemical properties and fragmentation patterns in tandem mass spectrometry (MS/MS).[1] This makes it difficult to achieve baseline chromatographic resolution, frequently leading to co-elution.[1][2]

Q2: My peaks for phosphorylated metabolites are broad, tailing, or showing low intensity. What is the likely cause?

A2: Poor peak shape and low sensitivity for phosphorylated compounds are often caused by interactions between the phosphate groups and metal surfaces within the liquid chromatography (LC) system and column.[3] This metal adsorption can lead to analyte loss, high variability, and unreliable measurements. Using LC systems and columns with metal-passivated or inert surfaces can significantly mitigate these issues.[4][5][6]

Q3: What are the most common and effective chromatographic techniques for resolving pentose phosphate isomers?

A3: Several techniques have been successfully employed. Hydrophilic Interaction Liquid Chromatography (HILIC), particularly with zwitterionic or amide stationary phases, is a powerful approach.[4][5][7] Mixed-mode chromatography, which combines separation mechanisms like anion-exchange and HILIC or reversed-phase, also offers excellent selectivity for sugar phosphates.[1][8] Other methods include ion-pair chromatography to improve retention on reversed-phase columns and gas chromatography-mass spectrometry (GC-MS) following chemical derivatization.[2][9][10]

Q4: What is derivatization and why is it used for pentose phosphate analysis?

A4: Derivatization is a chemical modification of the analytes to enhance their analytical properties.[9] For GC-MS analysis, sugar phosphates must be derivatized (e.g., through silylation) to increase their volatility and thermal stability.[9] For LC-MS, derivatization can increase the hydrophobicity of these polar metabolites, allowing for better separation on widely used reversed-phase columns.[11][12][13]

Troubleshooting Guides

Problem 1: Poor or No Separation of Isomers with HILIC

  • Question: I'm using a HILIC column, but my pentose phosphate peaks (e.g., ribose-5-phosphate and ribulose-5-phosphate) are still co-eluting. What parameters should I optimize?

  • Answer: If you are facing co-elution issues with a HILIC method, a systematic optimization of your mobile phase and gradient is the first step.

    • Optimize Mobile Phase pH: The pH of the mobile phase is a critical parameter. For many phosphorylated metabolites, using a basic mobile phase (e.g., pH 9.0) provides the best peak sharpness, symmetry, and sensitivity.

    • Adjust Buffer Concentration: The concentration of the buffer in your mobile phase, such as ammonium (B1175870) bicarbonate, affects analyte retention. Increasing the buffer concentration can increase retention times, which may improve resolution between critical pairs. A concentration of 15 mM has been shown to be effective.[4]

    • Modify the Gradient: Adjusting the gradient slope and the initial hold time can improve the separation of early-eluting isomers. A higher starting percentage of the organic solvent (e.g., 75% acetonitrile (B52724) or higher) can improve the separation of phosphorylated sugar isomers.[7]

    • Evaluate Stationary Phase: If optimization is unsuccessful, consider a different HILIC stationary phase. Zwitterionic HILIC columns (like Atlantis Premier BEH Z-HILIC) and amide-based columns (like BEH amide) have demonstrated excellent selectivity for this compound class.[5][6]

Problem 2: Co-elution Persists Despite Method Optimization

  • Question: I have optimized my HILIC method extensively but still cannot resolve key isomers. What other strategies can I try?

  • Answer: When a single chromatographic mode is insufficient, switching to an orthogonal (different) separation mechanism or using a pre-separation derivatization step is recommended.

    • Switch to Mixed-Mode Chromatography: Mixed-mode columns that incorporate both HILIC and anion-exchange properties can provide unique selectivity for sugar phosphates, separating them based on both polarity and charge.[1][8]

    • Employ Ion-Pair Chromatography: Ion-pair chromatography on a reversed-phase column is another powerful alternative. An ion-pairing reagent is added to the mobile phase to form a neutral complex with the negatively charged phosphate groups, enabling their retention and separation on columns like a C18.[2][10]

    • Use Derivatization with GC-MS: For a completely different approach, consider derivatizing your samples to make them volatile for GC-MS analysis. This technique offers very high chromatographic efficiency and can effectively resolve many isomers that are challenging for LC methods.[9][14]

Data and Methodologies

Comparison of Chromatographic Techniques
TechniqueSeparation PrincipleAdvantagesDisadvantages/Considerations
HILIC Partitioning of polar analytes between a polar stationary phase and a semi-aqueous mobile phase.[7]Excellent for polar compounds, compatible with MS, good resolution of isomers.[4][5]Sensitive to mobile phase composition, requires careful equilibration, potential for metal interactions.[5]
Mixed-Mode Combines multiple mechanisms (e.g., anion-exchange and HILIC) on a single column.[1][8]Offers unique and enhanced selectivity compared to single-mode columns.[1]Method development can be more complex.
Ion-Pair RP An ion-pairing reagent in the mobile phase forms a neutral complex with charged analytes, allowing retention on a non-polar stationary phase.[15]Uses standard reversed-phase columns, can provide excellent resolution.[2][10]Ion-pairing reagents can cause ion suppression in MS and contaminate the system.[7]
GC-MS Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.[9]High chromatographic efficiency, excellent for resolving isomers.[9][14]Requires a derivatization step to make sugar phosphates volatile, which adds complexity and potential for variability.[9]

Experimental Protocols

Protocol 1: HILIC-MS/MS Method for Pentose Phosphate Separation

This protocol is based on a validated UPLC-MS/MS method for separating central carbon metabolites, including pentose phosphates.[4]

  • LC System and Column:

    • An ACQUITY Premier System with MaxPeak High Performance Surfaces (HPS) technology is recommended to minimize metal interactions.

    • Column: Atlantis Premier BEH Z-HILIC, 2.1 × 100 mm, 1.7 µm.[4]

    • Column Temperature: 30 °C.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 15 mM ammonium bicarbonate in water, pH 9.0.[4]

    • Mobile Phase B: 15 mM ammonium bicarbonate in 90:10 acetonitrile/water, pH 9.0.[4]

  • Gradient Conditions:

    • Flow Rate: 0.5 mL/min.[4]

    • An example gradient is detailed in the table below.

Time (min)Flow Rate (mL/min)%A%B
Initial0.5199
5.00.54060
5.50.5991
6.50.5991
6.60.5199
8.00.5199
  • Mass Spectrometry:

    • Use a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[4]

    • Develop and optimize Multiple Reaction Monitoring (MRM) transitions for each pentose phosphate isomer.

Protocol 2: GC-MS Method with Derivatization

This protocol provides a general workflow for the analysis of pentose phosphates by GC-MS.[9][14]

  • Sample Preparation & Extraction:

    • Extract metabolites from the biological matrix using a suitable solvent (e.g., a chloroform/methanol mixture).[16]

    • Evaporate the extract to complete dryness under a stream of nitrogen gas. It is critical to remove all water before derivatization.

  • Derivatization (Two-Step):

    • Step 1 (Methoximation): Reconstitute the dried extract in a solution of methoxylamine hydrochloride in pyridine. This step protects the aldehyde and keto groups. Incubate as required (e.g., 90 minutes at 30 °C).[16]

    • Step 2 (Silylation): Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. This step replaces active hydrogens on hydroxyl and phosphate groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility. Incubate as required (e.g., 30 minutes at 37 °C).[16]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection: Use splitless injection for trace analysis.

    • Temperature Program: Start with a low initial oven temperature, followed by a ramp to a high final temperature to elute the derivatized sugar phosphates.

    • Mass Spectrometry: Operate the MS in electron ionization (EI) mode and collect data in full scan or selected ion monitoring (SIM) mode for quantification.

Visual Workflows

G cluster_0 Troubleshooting Workflow Start Co-eluting Peaks Observed PeakShape Assess Peak Shape Start->PeakShape OptimizeHILIC Optimize HILIC Method PeakShape->OptimizeHILIC Symmetrical Peaks Metal Address Metal Interactions (e.g., use inert system) PeakShape->Metal Tailing or Poor Intensity Orthogonal Try Orthogonal Method (Mixed-Mode, Ion-Pair) OptimizeHILIC->Orthogonal No Resolution Resolved Peaks Resolved OptimizeHILIC->Resolved Success Metal->OptimizeHILIC Derivatize Consider Derivatization (GC-MS, RP-LC) Orthogonal->Derivatize Orthogonal->Resolved Derivatize->Resolved

Caption: A logical workflow for troubleshooting co-eluting pentose phosphate peaks.

G cluster_1 HILIC-MS/MS Experimental Workflow A Sample Extraction B Use Metal-Passivated LC System (e.g., ACQUITY Premier) A->B C Inject on Z-HILIC Column B->C D Gradient Elution (Basic pH, e.g., pH 9) C->D E Detect with MS/MS (Negative ESI, MRM) D->E

Caption: A simplified workflow for the HILIC-MS/MS analysis of pentose phosphates.

G cluster_2 GC-MS Experimental Workflow P1 Sample Extraction P2 Dry Extract Completely P1->P2 P3 Step 1: Methoximation (protects C=O groups) P2->P3 P4 Step 2: Silylation (increases volatility) P3->P4 P5 Inject on GC-MS System P4->P5

Caption: A simplified workflow for the GC-MS analysis of pentose phosphates via derivatization.

References

Addressing the instability of L-Ribulose 5-phosphate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Ribulose 5-phosphate. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the inherent instability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Q1: My enzymatic assay is showing lower than expected activity. Could this compound degradation be the cause?

A1: Yes, the instability of this compound is a common reason for reduced activity in enzymatic assays. The degradation of the substrate leads to a lower effective concentration, which in turn results in decreased enzyme turnover.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound immediately before your experiment. Avoid using previously frozen and thawed solutions.

  • Optimize Buffer Conditions: Ensure your assay buffer has a pH between 7.0 and 8.5, as extreme pH values can accelerate the degradation of phosphorylated sugars.

  • Control Temperature: Perform the assay at the optimal temperature for your enzyme, but be aware that higher temperatures can increase the rate of this compound degradation.

  • Include Controls: Run a control reaction without the enzyme to measure the non-enzymatic degradation of this compound under your assay conditions. This can be quantified using methods like High-Performance Liquid Chromatography (HPLC).

Q2: I am observing a high background signal or unexpected peaks in my HPLC analysis. What could be the issue?

A2: High background signals or additional peaks often indicate the presence of degradation products from this compound.

Troubleshooting Steps:

  • Analyze a Fresh Sample: Immediately after preparation, analyze a sample of your this compound solution by HPLC to establish a baseline chromatogram.

  • Identify Potential Degradation Products: Common degradation pathways for similar sugars involve epimerization or the formation of acyclic intermediates. These byproducts will have different retention times compared to the parent molecule.

  • Adjust Storage Conditions: If you must store your solution, keep it at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The addition of a cryoprotectant may also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What makes this compound unstable in solution?

A1: this compound, like many other phosphorylated sugars, is susceptible to degradation through several mechanisms. Its ketone group at the C2 position and the phosphate (B84403) ester at C5 make it prone to reactions such as enolization and subsequent beta-elimination, particularly under non-optimal pH and temperature conditions. This can lead to the formation of various degradation products and a loss of the intact molecule.

Q2: What are the optimal storage conditions for this compound solutions?

A2: For short-term storage (a few hours), solutions should be kept on ice (0-4°C) and at a neutral pH (around 7.0). For long-term storage, it is recommended to flash-freeze single-use aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles as this will accelerate degradation.

Q3: How does pH affect the stability of this compound?

Q4: Can I do anything to improve the stability of this compound in my experiments?

A4: Yes, several strategies can be employed:

  • Fresh Preparation: Always prepare solutions fresh for each experiment.

  • pH Control: Use a well-buffered solution within the optimal pH range (7.0-8.5).

  • Temperature Management: Keep solutions on ice and minimize exposure to high temperatures.

  • Chelating Agents: If your reaction is sensitive to metal ions that could catalyze degradation, consider the addition of a chelating agent like EDTA, but ensure it is compatible with your enzyme.

Data Presentation

While specific quantitative data for the degradation kinetics of this compound is limited in the literature, the following table provides stability data for Ribose-1-phosphate (B8699412) at 98°C, which can serve as a proxy for understanding the stability of a pentose (B10789219) phosphate under different pH conditions.[1][2]

pHHalf-life (hours) at 98°C
711.7
83.5
91.8
Table 1: Stability of Ribose-1-phosphate at 98°C.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Materials:

    • This compound (solid form)

    • Nuclease-free water, chilled to 4°C

    • Buffer solution (e.g., 1 M HEPES, pH 7.5), chilled to 4°C

  • Procedure:

    • On ice, weigh out the required amount of this compound.

    • Dissolve the solid in a minimal volume of chilled nuclease-free water.

    • Immediately add the chilled buffer to the desired final concentration (e.g., 50 mM HEPES, pH 7.5).

    • Adjust the final volume with chilled nuclease-free water.

    • Use the solution immediately or aliquot for single-use and flash-freeze in liquid nitrogen for storage at -80°C.

Protocol 2: Monitoring this compound Stability by HPLC

  • Instrumentation and Columns:

    • An HPLC system with a UV detector.

    • Anion-exchange column suitable for sugar phosphate separation.

  • Mobile Phase:

    • A gradient of a low concentration of a suitable buffer (e.g., ammonium (B1175870) carbonate) and a high concentration of the same buffer. The exact gradient will need to be optimized.

  • Procedure:

    • Prepare your this compound solution as described in Protocol 1.

    • Inject an aliquot of the freshly prepared solution to obtain a t=0 chromatogram.

    • Incubate the remaining solution under the conditions you wish to test (e.g., 37°C in your assay buffer).

    • At various time points, inject aliquots onto the HPLC column.

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Protocol 3: Troubleshooting a Coupled Enzymatic Assay

This protocol is based on a common coupled assay for enzymes that use D-Ribulose (B119500) 5-phosphate, which can be adapted for this compound with the appropriate enzymes.[4][5]

  • Principle: The product of the this compound reaction is converted through a series of enzymatic steps to a final product that can be monitored spectrophotometrically (e.g., the oxidation of NADH to NAD+).

  • Troubleshooting Steps:

    • Verify Coupling Enzyme Activity: Ensure that all coupling enzymes in the assay are active and not rate-limiting. This can be tested by using the substrate of each coupling enzyme directly.

    • Check for Inhibitors: Your this compound preparation may contain inhibitors of the primary or coupling enzymes.

    • Substrate Stability Check: Run the complete assay mixture without the primary enzyme to measure the rate of NADH oxidation due to non-enzymatic degradation of this compound.

    • Optimize Substrate Concentration: If degradation is significant, you may need to start with a higher initial concentration of this compound to ensure it is not depleted during the assay.

Visualizations

LR5P This compound Enediol Enediol Intermediate LR5P->Enediol Isomerization (pH dependent) Epimer Epimerization Product (e.g., L-Xylulose 5-Phosphate) Enediol->Epimer Reprotonation Elimination Beta-Elimination Products Enediol->Elimination Phosphate Elimination

Potential Degradation Pathway of this compound.

start Low or No Enzyme Activity check_substrate Prepare Fresh This compound start->check_substrate re_run Re-run Assay check_substrate->re_run success Activity Restored re_run->success Yes fail Still Low Activity re_run->fail No check_enzyme Verify Enzyme Activity with Control Substrate fail->check_enzyme check_buffer Check Buffer pH and Components fail->check_buffer

Troubleshooting Workflow for Enzymatic Assays.

goal Goal: Stabilize L-Ribulose 5-Phosphate in Solution short_term Short-Term Use (< 4 hours)? goal->short_term on_ice Store on Ice (0-4°C) in Neutral Buffer (pH 7.0-7.5) short_term->on_ice Yes long_term Long-Term Storage short_term->long_term No aliquot Aliquot into Single-Use Tubes long_term->aliquot freeze Flash Freeze in Liquid N2 aliquot->freeze store Store at -80°C freeze->store

Decision Tree for this compound Storage.

References

Strategies to enhance the ionization of L-Ribulose 5-phosphate in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of L-Ribulose 5-phosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to analyze by mass spectrometry?

This compound, like other sugar phosphates, is a highly polar and non-volatile molecule.[1][2] This makes it difficult to ionize effectively, particularly using common techniques like electrospray ionization (ESI), which can result in low signal intensity.[2] Additionally, its structural similarity to other pentose (B10789219) phosphate (B84403) isomers can lead to poor chromatographic separation, making accurate identification and quantification challenging.[3]

Q2: What are the primary strategies to enhance the ionization of this compound?

The main strategies to improve the mass spectrometric signal of this compound and other sugar phosphates involve:

  • Chemical Derivatization: This is a common and effective approach to increase the volatility and hydrophobicity of sugar phosphates, thereby improving their chromatographic separation and ionization efficiency.[1][2][4]

  • Optimization of Mass Spectrometry Source Parameters: Fine-tuning the settings of the ion source can significantly impact the ionization of target analytes.[5][6]

  • Adduct Formation: Promoting the formation of specific adducts can enhance the signal intensity of the analyte of interest.[3]

  • Chromatographic Method Development: Utilizing appropriate liquid chromatography (LC) techniques can improve the separation of isomers and reduce matrix effects.[1][7]

Troubleshooting Guides

Issue 1: Low or No Signal Intensity for this compound

Possible Cause 1: Poor Ionization Efficiency

  • Solution: Chemical derivatization is a highly recommended strategy. A two-step derivatization involving oximation followed by propionylation has been shown to be effective for sugar phosphates, making them more hydrophobic and amenable to reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS).[4][8] Another approach is reductive amination.[7][9]

  • Experimental Protocol: Two-Step Derivatization (Oximation and Propionylation) [4][8]

    • Oximation: To the dried sample extract, add 20 µL of methoxylamine hydrochloride in pyridine (B92270) (20 mg/mL). Incubate at 60°C for 60 minutes.

    • Propionylation: Add 40 µL of propionic anhydride. Incubate at 60°C for 30 minutes.

    • Reconstitution: After incubation, evaporate the reagents under a stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS analysis.

Possible Cause 2: Suboptimal Mass Spectrometer Settings

  • Solution: Optimize the ion source parameters. For electrospray ionization (ESI), key parameters to adjust include capillary voltage, cone voltage, desolvation gas flow, and temperature. It is crucial to perform tuning using a standard solution of a similar compound or, if available, this compound itself. Optimization of collision energy is also critical for fragmentation in tandem MS.[5][6][10]

Possible Cause 3: Matrix Effects

  • Solution: Matrix effects occur when other components in the sample suppress or enhance the ionization of the analyte.[2] Improving chromatographic separation can help to resolve this compound from interfering matrix components. Utilizing a robust sample preparation method, such as solid-phase extraction (SPE), can also help to clean up the sample and reduce matrix effects.

Issue 2: Poor Chromatographic Peak Shape or Resolution

Possible Cause 1: Inadequate Chromatographic Method for Polar Compounds

  • Solution: Standard reversed-phase (RP) chromatography is often unsuitable for highly polar compounds like sugar phosphates.[7][8] Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or an ion-pair RP-LC method. HILIC is well-suited for the retention and separation of polar analytes.[7] For ion-pair chromatography, reagents like tributylamine (B1682462) can be used to enhance the retention of sugar phosphates on a C18 column.[7]

Possible Cause 2: Isomeric Overlap

  • Solution: this compound has several isomers, such as Ribose 5-phosphate and Xylulose 5-phosphate.[1][11] Achieving baseline separation can be difficult. Derivatization can alter the retention times of these isomers, potentially improving their separation.[4] Additionally, high-resolution mass spectrometry can help to distinguish between isomers based on their fragmentation patterns, even if they are not fully separated chromatographically.[3]

Experimental Workflows and Data

Logical Workflow for Method Development

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Start Biological Sample Extract Metabolite Extraction (e.g., Chloroform/Methanol) Start->Extract Derivatize Chemical Derivatization (e.g., Oximation/Propionylation) Extract->Derivatize LC Chromatographic Separation (HILIC or Ion-Pair RP) Derivatize->LC MS Mass Spectrometry (Parameter Optimization) LC->MS Data Data Acquisition MS->Data Process Peak Integration & Identification Data->Process Quantify Quantification Process->Quantify

Caption: A generalized workflow for the analysis of this compound.

Quantitative Data Summary

The following table summarizes typical mass spectrometric data for derivatized sugar phosphates, which can be used as a reference.

CompoundDerivativeMeasured Mass (Da) [M-H]⁻Theoretical Mass (Da) [M-H]⁻Mass Error (ppm)Reference
Ribulose-5-P (Ru5P)MeOx, Prop426.1169426.11710.5[4]
Ribose-5-P (R5P)MeOx, Prop426.1170426.11710.2[4]
Xylulose-5-P (X5P)MeOx, Prop426.1165426.11711.4[4]

MeOx: Methoximation, Prop: Propionylation

Signaling Pathway Context

This compound is an intermediate in the Pentose Phosphate Pathway (PPP). Understanding its position in this pathway is crucial for interpreting experimental results.

cluster_isomers Isomerization/Epimerization Glucose-6-phosphate Glucose-6-phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-phosphate->6-Phosphoglucono-δ-lactone G6PD 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate Ribulose-5-phosphate Ribulose-5-phosphate 6-Phosphogluconate->Ribulose-5-phosphate 6PGD Ribose-5-phosphate Ribose-5-phosphate Ribulose-5-phosphate->Ribose-5-phosphate RPI Xylulose-5-phosphate Xylulose-5-phosphate Ribulose-5-phosphate->Xylulose-5-phosphate RPE Nucleotide Synthesis Nucleotide Synthesis Ribose-5-phosphate->Nucleotide Synthesis Glycolysis Intermediates Glycolysis Intermediates Xylulose-5-phosphate->Glycolysis Intermediates

Caption: The role of this compound in the Pentose Phosphate Pathway.

References

Dealing with the low abundance of L-Ribulose 5-phosphate in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of L-Ribulose 5-phosphate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low abundance of this compound in biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to detect and quantify in biological samples?

A1: The low abundance of this compound in most biological samples is the primary challenge. This is due to its transient nature as an intermediate in metabolic pathways such as the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] Its concentration is tightly regulated and can change rapidly based on the metabolic state of the cell.[1] Furthermore, its high polarity and structural similarity to other sugar phosphates make chromatographic separation and specific detection challenging.

Q2: What are the most common analytical techniques for quantifying this compound?

A2: The most common and powerful techniques are mass spectrometry (MS) coupled with a separation method, such as liquid chromatography (LC-MS) or gas chromatography (GC-MS).[3][4] These methods offer the sensitivity and specificity required for low-abundance metabolites. LC-MS is often preferred for its ability to analyze polar compounds without extensive derivatization, while GC-MS, which typically requires derivatization to increase volatility, can offer excellent separation and sensitivity.[4][5]

Q3: What is derivatization and why is it necessary for GC-MS analysis of this compound?

A3: Derivatization is a chemical modification of an analyte to enhance its analytical properties. For GC-MS, which requires volatile and thermally stable compounds, derivatization of sugar phosphates like this compound is essential.[1] A common method involves oximation followed by silylation, which increases the volatility and thermal stability of the sugar phosphate, allowing it to be analyzed by GC-MS.[4]

Q4: Can I use spectrophotometric methods to measure this compound?

A4: Spectrophotometric assays can be used for the determination of ribulose 5-phosphate. These methods are typically enzyme-coupled assays where the change in absorbance of a product, such as NADH, is measured.[6] While these methods can be effective, they may lack the specificity and sensitivity of mass spectrometry-based techniques and can be susceptible to interference from other compounds in the sample that absorb at the same wavelength.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Low or No Signal in LC-MS Analysis
Potential Cause Troubleshooting Steps
Inefficient Extraction - Ensure rapid quenching of metabolic activity immediately after sample collection to prevent degradation of this compound. Cold methanol (B129727) (-80°C) is a common and effective quenching and extraction solvent.[7] - Optimize the extraction solvent composition. A mixture of methanol, acetonitrile, and water can be effective.[7] - Perform sequential extractions to maximize recovery.
Analyte Degradation - Keep samples on dry ice or at -80°C throughout the sample preparation process.[7] - Avoid repeated freeze-thaw cycles. - Process samples quickly to minimize enzymatic degradation.
Poor Ionization - this compound is a negatively charged molecule. Ensure you are using negative ion mode electrospray ionization (ESI-).[8] - Optimize ion source parameters, including capillary voltage, gas flow rates, and temperatures.[9] - Consider the use of mobile phase additives that can enhance ionization, but be mindful of potential ion suppression.
Matrix Effects - Matrix effects, where other components in the sample interfere with the ionization of the target analyte, are a common issue.[10][11] - Dilute the sample extract to reduce the concentration of interfering matrix components.[12] - Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering substances. - Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and improve quantification accuracy.[13]
Chromatographic Issues - Poor peak shape (broadening, tailing) can lead to a lower apparent signal. This can be caused by column contamination, improper mobile phase composition, or column degradation.[14] - Ensure the analytical column is appropriate for separating polar compounds like sugar phosphates. Hydrophilic interaction liquid chromatography (HILIC) columns are often a good choice. - Check for system leaks and ensure the flow rate is accurate and stable.[14]
Issues with GC-MS Analysis
Potential Cause Troubleshooting Steps
Incomplete Derivatization - Optimize derivatization conditions, including reaction time, temperature, and reagent concentrations.[15] - Ensure reagents are fresh and not degraded. - The presence of water can interfere with silylation reactions; ensure samples are completely dry before adding derivatization reagents.
Analyte Degradation during Injection - High temperatures in the GC inlet can cause degradation of derivatized sugar phosphates. Optimize the inlet temperature to ensure volatilization without degradation. - Use a splitless injection for low-concentration samples to maximize the amount of analyte reaching the column.
Poor Chromatographic Separation - Optimize the GC oven temperature program to achieve good separation from other derivatized compounds in the sample.[4] - Ensure the GC column is appropriate for the analysis of derivatized sugars.
Signal Suppression - Co-eluting compounds can suppress the signal of the target analyte.[16] Improve chromatographic separation to resolve interfering peaks. - Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) on a tandem mass spectrometer (MS/MS) to increase specificity and reduce the impact of co-eluting compounds.

Experimental Protocols

Protocol 1: Extraction of this compound from Adherent Mammalian Cells

This protocol is adapted from established methods for metabolite extraction from cultured cells.[7]

Materials:

  • Pre-chilled (-80°C) 80% methanol

  • Cell scraper

  • Dry ice

  • Centrifuge capable of 14,000 x g at 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Aspirate the culture medium from the adherent cells.

  • Quickly wash the cells with ice-cold saline or phosphate-buffered saline (PBS) to remove any remaining medium.

  • Immediately add pre-chilled (-80°C) 80% methanol to the culture dish (e.g., 1 mL for a 60 mm dish).

  • Place the dish on dry ice and use a cell scraper to scrape the cells into the methanol.

  • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Dry the metabolite extract using a lyophilizer or a vacuum concentrator.

  • Store the dried extract at -80°C until analysis.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol is a general procedure for the two-step derivatization of sugar phosphates.[4]

Materials:

  • Dried metabolite extract

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Resuspend the dried metabolite extract in 50 µL of methoxyamine hydrochloride in pyridine.

  • Incubate the mixture at 30°C for 90 minutes with shaking.

  • Add 80 µL of MSTFA with 1% TMCS to the mixture.

  • Incubate at 37°C for 30 minutes with shaking.

  • Transfer the derivatized sample to a GC vial with an insert for analysis.

Quantitative Data Summary

The following table summarizes reported limits of detection (LOD) for sugar phosphates using different analytical methods. This data can help in selecting the appropriate technique based on the expected concentration of this compound in your samples.

Analytical MethodAnalyteLimit of Detection (LOD)Reference
GC-NCI-MSPentose 5-phosphates10 nM[4]
LC-MRM-MS with DerivatizationRibose-5-phosphateOn-column amount leading to S/N of 3[15]
Mixed-mode HPLC-MSRibose-5-phosphate< 40 pmol[17]

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the position of this compound within the Pentose Phosphate Pathway.

PentosePhosphatePathway G6P Glucose-6-phosphate PGL 6-Phosphoglucono- δ-lactone G6P->PGL G6PD PG 6-Phosphogluconate PGL->PG 6PGL Ru5P D-Ribulose-5-phosphate PG->Ru5P 6PGD (produces NADPH) X5P D-Xylulose-5-phosphate Ru5P->X5P RPE R5P D-Ribose-5-phosphate Ru5P->R5P RPI LRu5P L-Ribulose-5-phosphate LRu5P->X5P L-Ribulose-5-phosphate 4-epimerase

Caption: Pentose Phosphate Pathway showing the interconversion of sugar phosphates.

Experimental Workflow for this compound Analysis

This diagram outlines the major steps involved in the analysis of this compound from biological samples.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection & Quenching Extraction 2. Metabolite Extraction SampleCollection->Extraction Drying 3. Extract Drying Extraction->Drying Derivatization 4. Derivatization (for GC-MS) Drying->Derivatization Optional LCMS 5a. LC-MS Analysis Drying->LCMS GCMS 5b. GC-MS Analysis Derivatization->GCMS DataProcessing 6. Data Processing LCMS->DataProcessing GCMS->DataProcessing Quantification 7. Quantification DataProcessing->Quantification

Caption: General workflow for the analysis of this compound.

Troubleshooting Logic Diagram for Low LC-MS Signal

This diagram provides a logical flow for troubleshooting low or no signal issues in LC-MS analysis.

TroubleshootingLogic Start Low or No Signal for this compound CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckStorage Verify Sample Storage & Handling CheckExtraction->CheckStorage Protocol OK Solution Problem Resolved CheckExtraction->Solution Improved CheckMS Optimize MS Parameters (Negative Ion Mode) CheckStorage->CheckMS Storage OK CheckStorage->Solution Improved CheckChromo Evaluate Chromatography (Peak Shape, Retention) CheckMS->CheckChromo Parameters OK CheckMS->Solution Improved MatrixEffect Investigate Matrix Effects CheckChromo->MatrixEffect Chromo OK CheckChromo->Solution Improved MatrixEffect->Solution Addressed NoSolution Consult Instrument Specialist MatrixEffect->NoSolution Persistent Issue

Caption: Troubleshooting flowchart for low LC-MS signal of this compound.

References

Reducing the degradation of L-Ribulose 5-phosphate during derivatization for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the derivatization of L-Ribulose 5-phosphate for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Our goal is to help you minimize degradation and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a highly polar and non-volatile sugar phosphate (B84403). GC-MS analysis requires compounds to be volatile and thermally stable to travel through the GC column. Derivatization converts the polar hydroxyl (-OH) and phosphate (-OPO(OH)₂) groups into less polar, more volatile, and more thermally stable derivatives, making it amenable to GC-MS analysis.[1][2] The most common method is a two-step process involving methoximation followed by silylation.[3]

Q2: What are the most common derivatization reagents for this compound?

A2: The standard and most widely used derivatization procedure for sugar phosphates, including this compound, is a two-step method:

  • Methoximation: Using Methoxyamine hydrochloride (MeOx) in pyridine (B92270) to protect the ketone group. This step is crucial for reducing the number of isomers by locking the sugar in its open-chain form and preventing the formation of multiple silylated derivatives.[3]

  • Silylation: Using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), to replace the active hydrogens on the hydroxyl and phosphate groups with trimethylsilyl (B98337) (TMS) groups.[3]

Q3: I see multiple peaks for my derivatized this compound standard. What could be the cause?

A3: The presence of multiple peaks for a single standard can be due to several factors:

  • Incomplete derivatization: If not all active hydrogens are replaced by TMS groups, you will have a mixture of partially and fully derivatized molecules, each with a different retention time.

  • Isomer formation: If the methoximation step is incomplete or skipped, the sugar can exist in different isomeric forms (e.g., ring structures), each of which can be derivatized to produce a different peak.

  • Degradation: this compound may degrade during the derivatization process, leading to the formation of byproducts that also get derivatized and appear as separate peaks.

  • Contamination: Contamination in your sample, reagents, or GC system can also lead to extraneous peaks.

Q4: How can I confirm that the peaks I am seeing correspond to the correctly derivatized this compound?

A4: The best way to confirm the identity of your peaks is by using a mass spectrometer (MS). The mass spectrum of your derivatized this compound will have a characteristic fragmentation pattern. You can compare this to a known spectrum from a database or a previously run standard. Additionally, running a blank (derivatization reagents only) can help you identify peaks that are artifacts of the derivatization process itself.

Troubleshooting Guide: Reducing this compound Degradation

This guide addresses specific issues you might encounter during the derivatization of this compound, with a focus on minimizing its degradation.

Issue 1: Low or No Peak for Derivatized this compound
Potential Cause Troubleshooting Steps
Incomplete Derivatization 1. Ensure Anhydrous Conditions: Moisture is a primary cause of derivatization failure as it reacts with and deactivates the silylating reagents.[4] Ensure your sample is completely dry before adding reagents. Lyophilization or drying under a stream of nitrogen is recommended. Store reagents in a desiccator. 2. Optimize Reaction Conditions: Increase the reaction temperature and/or time for both methoximation and silylation steps. See the optimized protocol below for recommended starting points. 3. Reagent Quality: Use fresh, high-quality derivatization reagents. Silylating agents are particularly sensitive to moisture and should be handled under inert gas if possible.
Degradation of this compound 1. Control Reaction Temperature: While higher temperatures can improve derivatization efficiency, excessive heat can lead to degradation. Start with a moderate temperature (e.g., 60°C for silylation) and optimize as needed. 2. Minimize Reaction Time: While sufficient time is needed for complete derivatization, prolonged reaction times can increase the chance of degradation. Analyze your samples as soon as possible after derivatization is complete.
GC-MS System Issues 1. Check for Leaks: Leaks in the GC inlet can lead to sample loss. 2. Injector Temperature: Ensure the injector temperature is high enough to volatilize the derivatized compound without causing thermal degradation. 3. Column Performance: A degraded or contaminated column can lead to poor peak shape and loss of signal.
Issue 2: Peak Tailing for Derivatized this compound
Potential Cause Troubleshooting Steps
Active Sites in the GC System 1. Inlet Liner: The glass inlet liner can have active silanol (B1196071) groups that interact with the derivatized analyte. Use a deactivated liner and replace it regularly. 2. GC Column: The column itself can have active sites. Ensure you are using a well-conditioned, high-quality column suitable for the analysis of derivatized sugars.
Incomplete Derivatization The presence of underivatized polar groups can lead to interactions with the GC system. Re-optimize your derivatization protocol to ensure complete reaction.
Co-eluting Contaminants A contaminant co-eluting with your analyte of interest can affect its peak shape. Review your sample preparation and cleanup procedures.
Issue 3: Presence of Unexpected Peaks (Potential Degradation Products)

While specific degradation pathways for this compound during derivatization are not well-documented, general knowledge of sugar chemistry suggests potential degradation routes.

Potential Degradation Pathway How to Minimize
Dephosphorylation Harsh acidic or basic conditions can lead to the loss of the phosphate group. Ensure your sample is neutralized before derivatization. The use of pyridine as a solvent in the methoximation step provides a slightly basic environment.
Epimerization This compound can potentially epimerize to L-Xylulose 5-phosphate under certain conditions. While methoximation should lock the open-chain form, incomplete reaction could allow for this. Ensure complete methoximation.
Fragmentation/Rearrangement High temperatures during derivatization or in the GC inlet can cause the sugar backbone to fragment. Optimize temperatures to the lowest effective values.

Experimental Protocols

Optimized Two-Step Derivatization Protocol for this compound

This protocol is a general guideline. Optimal conditions may vary depending on the sample matrix and instrumentation.

1. Sample Preparation:

  • Ensure the sample containing this compound is in a GC vial and is completely dry. Lyophilization (freeze-drying) is the preferred method.

2. Methoximation:

  • Prepare a solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.

  • Add 50 µL of the methoximation solution to the dry sample.

  • Vortex briefly to ensure the sample is fully dissolved.

  • Incubate at 60°C for 45 minutes with shaking.

  • Allow the sample to cool to room temperature.

3. Silylation:

  • Add 80 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide), optionally with 1% TMCS (trimethylchlorosilane), to the vial.

  • Vortex briefly.

  • Incubate at 60°C for 30 minutes with shaking.

  • Allow the sample to cool to room temperature before GC-MS analysis.

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS.

  • Use a suitable GC column (e.g., a mid-polarity column like a DB-5ms).

  • Develop a temperature program that provides good separation of your analytes of interest.

Quantitative Data Summary

While specific quantitative data on the degradation of this compound is scarce in the literature, the following table summarizes typical reaction conditions used for the derivatization of sugar phosphates, which can be used as a starting point for optimization.

Parameter Condition 1 Condition 2 Condition 3 Reference
Methoximation Temperature 30°C37°C60°C[5],[3], Protocol Above
Methoximation Time 90 min60 min45 min[5],[6], Protocol Above
Silylation Temperature 37°C60°C70°C[5], Protocol Above,[7]
Silylation Time 30 min30 min30 min[3], Protocol Above,[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample This compound Sample dry Complete Drying (Lyophilization) sample->dry methox Step 1: Methoximation (MeOx in Pyridine) dry->methox Add Reagents silylation Step 2: Silylation (MSTFA) methox->silylation deriv_sample Derivatized Sample silylation->deriv_sample gcms GC-MS Analysis deriv_sample->gcms Inject data Data Acquisition and Processing gcms->data

Caption: A generalized workflow for the derivatization and GC-MS analysis of this compound.

Troubleshooting Logic

troubleshooting_logic start Problem with L-Ribulose 5-P Peak no_peak Low or No Peak start->no_peak tailing Peak Tailing start->tailing extra_peaks Extra Peaks start->extra_peaks check_deriv Check Derivatization - Anhydrous? - Reagent Quality? - Temp/Time? no_peak->check_deriv Yes check_gc Check GC System - Leaks? - Injector Temp? no_peak->check_gc Deriv. OK check_active_sites Check for Active Sites - Deactivated Liner? - Conditioned Column? tailing->check_active_sites Yes check_incomplete_deriv Incomplete Derivatization? tailing->check_incomplete_deriv System OK check_isomers Incomplete Methoximation (Isomers)? extra_peaks->check_isomers Yes check_degradation Potential Degradation? (Optimize Temp/Time) extra_peaks->check_degradation Isomers Unlikely check_contamination Contamination? extra_peaks->check_contamination No Degradation Signs

Caption: A logical flow diagram for troubleshooting common issues in this compound GC-MS analysis.

References

Validation & Comparative

Validating L-Ribulose 5-Phosphate: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and validation of key metabolites is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative techniques—gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy—for the validation of L-Ribulose 5-phosphate, a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway.

This document outlines the experimental protocols, presents a quantitative comparison of the methods, and offers visual workflows to aid in the selection of the most appropriate analytical technique for your research needs.

High-Resolution Mass Spectrometry: The Gold Standard for Confirmation

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a powerful tool for the definitive identification of small molecules like this compound. Its high mass accuracy and resolving power allow for the precise determination of the elemental composition of an analyte, providing a high degree of confidence in its identity.

Principle of Validation

The core principle of validating this compound using HRMS lies in the precise measurement of its mass-to-charge ratio (m/z). The theoretical exact mass of the [M-H]⁻ ion of this compound (C₅H₁₀O₈P⁻) is 229.01185 m/z. High-resolution instruments, such as Orbitrap or TOF mass spectrometers, can measure this with an accuracy of less than 5 parts per million (ppm), making it possible to distinguish it from other isobaric compounds. Further confirmation can be achieved through tandem mass spectrometry (MS/MS), where the fragmentation pattern of the parent ion provides a structural fingerprint of the molecule.

Comparison of Analytical Techniques

The choice of analytical technique for validating this compound depends on various factors, including the required level of confidence, sample complexity, and available instrumentation. Below is a comparative summary of HRMS, GC-MS, and NMR spectroscopy.

FeatureHigh-Resolution Mass Spectrometry (LC-HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Specificity Very High (Mass accuracy < 5 ppm)High (Relies on retention time and mass spectrum)High (Provides detailed structural information)
Sensitivity High (pmol to fmol range)Very High (fmol to amol range)Low (µmol to nmol range)
Sample Preparation Minimal, extraction from biological matrixRequires derivatization to increase volatilityMinimal, but requires higher sample concentration
Structural Information Fragmentation pattern from MS/MS provides structural cluesMass spectrum provides fragmentation informationDetailed structural information including stereochemistry
Quantitative Capability Good, requires isotopic internal standards for best accuracyExcellent with isotopic internal standardsExcellent, can be a primary quantitative method (qNMR)
Throughput HighMediumLow
Instrumentation Cost HighMediumHigh

Experimental Protocols

High-Resolution Mass Spectrometry (LC-HRMS) Protocol for this compound Validation

This protocol provides a general framework for the analysis of this compound using a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap mass spectrometer.

1. Sample Preparation:

  • Extraction: Extract metabolites from the biological sample (e.g., cell culture, tissue) using a cold solvent mixture, such as 80% methanol.

  • Centrifugation: Centrifuge the extract to pellet proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography:

  • Column: Use a hydrophilic interaction liquid chromatography (HILIC) column suitable for the separation of polar compounds.

  • Mobile Phase A: Acetonitrile (B52724) with a small percentage of water and an appropriate buffer (e.g., ammonium (B1175870) acetate).

  • Mobile Phase B: Water with a small percentage of acetonitrile and the same buffer.

  • Gradient: Apply a gradient from high to low organic content to elute the polar metabolites.

3. Mass Spectrometry:

  • Ionization Mode: Negative electrospray ionization (ESI) is typically used for phosphorylated compounds.

  • Full Scan Analysis: Acquire data in full scan mode with high resolution (e.g., >70,000) to obtain accurate mass measurements.

  • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) to obtain fragmentation spectra of the ion with m/z corresponding to this compound.

4. Data Analysis:

  • Accurate Mass Confirmation: Compare the measured accurate mass of the precursor ion with the theoretical exact mass of this compound ([C₅H₁₀O₈P]⁻ = 229.01185 m/z). The mass error should be below 5 ppm.

  • Fragmentation Analysis: Analyze the MS/MS spectrum for characteristic fragment ions of pentose phosphates.

Alternative Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Extraction: Similar to the LC-HRMS protocol.

  • Derivatization: This is a critical step for GC-MS analysis of non-volatile compounds like sugar phosphates. A two-step derivatization is common:

    • Oximation: React the sample with methoxyamine hydrochloride to stabilize the keto group.

    • Silylation: React with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the derivatized analytes.

  • MS Detection: Acquire mass spectra in electron ionization (EI) mode and compare the fragmentation pattern to a spectral library.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) with a known concentration of an internal standard (for quantitative analysis).

  • NMR Acquisition: Acquire one-dimensional (e.g., ¹H, ³¹P) and two-dimensional (e.g., COSY, HSQC) NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Identify this compound by comparing the chemical shifts and coupling constants of its signals to those of a known standard or to literature values. The non-destructive nature of NMR allows for the recovery of the sample for further analysis.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in the selection of the appropriate validation method, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation start Biological Sample extraction Metabolite Extraction (e.g., 80% Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution lc LC Separation (HILIC) reconstitution->lc hrms HRMS Detection (Orbitrap/TOF) lc->hrms data_analysis Data Analysis hrms->data_analysis accurate_mass Accurate Mass Confirmation (< 5 ppm error) hrms->accurate_mass msms MS/MS Fragmentation (Structural Fingerprint) hrms->msms validation_result Validated Identity of This compound accurate_mass->validation_result msms->validation_result

Caption: Experimental workflow for validating this compound using LC-HRMS.

decision_tree cluster_criteria Primary Criteria cluster_methods Recommended Method start Need to Validate this compound? high_confidence High Confidence Required? start->high_confidence quantification Quantitative Analysis Needed? high_confidence->quantification No hrms LC-HRMS high_confidence->hrms Yes stereochemistry Stereochemical Information Needed? quantification->stereochemistry No gcms GC-MS quantification->gcms Yes, high sensitivity nmr NMR quantification->nmr Yes, absolute stereochemistry->gcms No stereochemistry->nmr Yes

Caption: Decision tree for selecting an analytical method for this compound.

A Comparative Guide to the Metabolic Roles of L-Ribulose 5-Phosphate and D-Ribulose 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic roles, enzymatic transformations, and analytical methodologies for L-Ribulose 5-phosphate and D-Ribulose 5-phosphate. Understanding the distinct functions of these stereoisomers is crucial for research in metabolic pathways, enzymology, and the development of targeted therapeutics.

Introduction

This compound and D-Ribulose 5-phosphate are phosphorylated five-carbon ketose sugars that, despite their structural similarity as stereoisomers, play vastly different roles in cellular metabolism. D-Ribulose 5-phosphate is a central intermediate in universally conserved pathways, namely the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle, linking carbohydrate metabolism to the synthesis of nucleotides and reducing equivalents.[1][2] In contrast, this compound is primarily an intermediate in the catabolism of L-arabinose, a pathway predominantly found in bacteria.[3][4] This guide will objectively compare their metabolic functions, the enzymes that act upon them, and the experimental techniques used to study them, supported by available data.

At a Glance: L- vs. D-Ribulose 5-Phosphate

FeatureThis compoundD-Ribulose 5-Phosphate
Primary Metabolic Role Intermediate in L-arabinose catabolism in bacteria.[3][4]Central intermediate in the Pentose Phosphate Pathway and Calvin Cycle.[1][2]
Key Metabolic Pathway L-arabinose degradation pathway.[4]Pentose Phosphate Pathway (oxidative and non-oxidative branches), Calvin Cycle.[1][2]
Primary Organisms Bacteria.[3][4]Ubiquitous across all domains of life.
Key Metabolizing Enzyme L-ribulose-5-phosphate 4-epimerase.[3]Ribulose-phosphate 3-epimerase, Ribose-5-phosphate (B1218738) isomerase.[2][5]
Metabolic Fate Converted to D-Xylulose 5-phosphate, which enters the pentose phosphate pathway.[3][4]Converted to D-Ribose 5-phosphate (for nucleotide synthesis) or D-Xylulose 5-phosphate (for the non-oxidative PPP).[2]
Relevance to Human Health Not directly implicated in human metabolism.Imbalances are associated with neurodegenerative diseases and inborn errors of metabolism like transaldolase deficiency.[2][6]

Metabolic Pathways and Their Significance

The metabolic contexts of L- and D-Ribulose 5-phosphate are distinct, reflecting their specialized roles in cellular physiology.

D-Ribulose 5-Phosphate: A Central Hub in Metabolism

D-Ribulose 5-phosphate is the product of the oxidative phase of the pentose phosphate pathway, generated from 6-phosphogluconate.[1] It stands at a critical metabolic branch point. It can be isomerized to D-Ribose 5-phosphate, a precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[1] Alternatively, it can be epimerized to D-Xylulose 5-phosphate, which is a key substrate for the non-oxidative branch of the PPP, allowing for the regeneration of glycolytic intermediates.[1] In photosynthetic organisms, D-Ribulose 5-phosphate is a precursor for Ribulose-1,5-bisphosphate, the primary CO2 acceptor in the Calvin cycle.[1]

D_Ribulose_5_Phosphate_Metabolism Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphogluconate 6-Phosphogluconate Glucose-6-Phosphate->6-Phosphogluconate G6PD D-Ribulose_5-Phosphate D-Ribulose_5-Phosphate 6-Phosphogluconate->D-Ribulose_5-Phosphate 6PGD D-Ribose_5-Phosphate D-Ribose_5-Phosphate D-Ribulose_5-Phosphate->D-Ribose_5-Phosphate Ribose-5-phosphate isomerase D-Xylulose_5-Phosphate D-Xylulose_5-Phosphate D-Ribulose_5-Phosphate->D-Xylulose_5-Phosphate Ribulose-phosphate 3-epimerase Calvin_Cycle Calvin_Cycle D-Ribulose_5-Phosphate->Calvin_Cycle In plants and cyanobacteria Nucleotide_Synthesis Nucleotide_Synthesis D-Ribose_5-Phosphate->Nucleotide_Synthesis Glycolytic_Intermediates Glycolytic_Intermediates D-Xylulose_5-Phosphate->Glycolytic_Intermediates Transketolase/ Transaldolase L_Ribulose_5_Phosphate_Metabolism L-Arabinose L-Arabinose L-Ribulose L-Ribulose L-Arabinose->L-Ribulose Arabinose isomerase L-Ribulose_5-Phosphate L-Ribulose_5-Phosphate L-Ribulose->L-Ribulose_5-Phosphate Ribulokinase D-Xylulose_5-Phosphate D-Xylulose_5-Phosphate L-Ribulose_5-Phosphate->D-Xylulose_5-Phosphate L-ribulose-5-phosphate 4-epimerase Pentose_Phosphate_Pathway Pentose_Phosphate_Pathway D-Xylulose_5-Phosphate->Pentose_Phosphate_Pathway Metabolic_Flux_Analysis_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase Cell_Culture 1. Cell Culture with ¹³C-labeled Substrate Metabolite_Extraction 2. Quenching and Metabolite Extraction Cell_Culture->Metabolite_Extraction MS_Analysis 3. Mass Spectrometry Analysis Metabolite_Extraction->MS_Analysis Data_Processing 4. Isotopomer Distribution Analysis MS_Analysis->Data_Processing Flux_Calculation 5. Flux Calculation using Metabolic Model Data_Processing->Flux_Calculation Metabolic_Flux_Map Metabolic_Flux_Map Flux_Calculation->Metabolic_Flux_Map Metabolic Flux Map

References

A Comparative Guide to the Functional Differences Between L-Ribulose 5-Phosphate and Ribose-5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional distinctions between two pivotal pentose (B10789219) phosphates: L-Ribulose 5-phosphate (L-Ru5P) and Ribose-5-phosphate (B1218738) (R5P). While structurally similar, these molecules play divergent and crucial roles in cellular metabolism. This document outlines their respective metabolic pathways, the enzymatic players that govern their transformations, and their ultimate physiological significance, supported by available experimental data and detailed methodologies.

At a Glance: Key Functional Distinctions

FeatureThis compound (L-Ru5P)Ribose-5-Phosphate (R5P)
Primary Metabolic Pathway L-arabinose catabolismPentose Phosphate (B84403) Pathway (PPP)
Primary Role Intermediate in the utilization of L-arabinose as a carbon source.Precursor for nucleotide and nucleic acid synthesis; central molecule in the PPP.[1]
Key Enzyme L-ribulose-5-phosphate 4-epimeraseRibose-5-phosphate isomerase
Metabolic Fate Converted to D-xylulose (B119806) 5-phosphate, which then enters the pentose phosphate pathway.[2]Utilized in the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, or interconverted with other sugar phosphates in the non-oxidative PPP.[3]
Regulation Primarily regulated at the level of the L-arabinose operon, induced by the presence of L-arabinose.[4]Regulated by the cellular demand for NADPH and biosynthetic precursors, with key control points in the pentose phosphate pathway.[1]
Cellular Localization Primarily cytosolic in bacteria.[5]Primarily cytosolic in mammals; found in both the cytosol and plastids in plants.[1]

Quantitative Comparison of Key Enzymes

A direct quantitative comparison of the kinetic parameters for E. coli L-ribulose-5-phosphate 4-epimerase and Ribose-5-phosphate isomerase A is challenging due to the limited availability of comprehensive kinetic data for the former in the reviewed literature. However, established kinetic parameters for E. coli Ribose-5-phosphate isomerase A are presented below.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Source Organism
Ribose-5-phosphate isomerase ARibose-5-phosphate3.1 ± 0.22100 ± 3006.8 x 105Escherichia coli

Metabolic Pathways and Functional Roles

This compound: A Key Player in L-Arabinose Catabolism

This compound is a central intermediate in the bacterial pathway for the catabolism of L-arabinose, a five-carbon sugar found in plant cell walls. In organisms such as Escherichia coli, the utilization of L-arabinose is governed by the ara operon.[4] This operon encodes a series of enzymes that convert L-arabinose into D-xylulose 5-phosphate, an intermediate of the pentose phosphate pathway.[2]

The metabolic journey of L-Ru5P is tightly regulated. The expression of the enzymes involved in L-arabinose metabolism is induced by the presence of arabinose and is also subject to catabolite repression.[6]

Ribose-5-Phosphate: The Cornerstone of Nucleotide Synthesis and the Pentose Phosphate Pathway

Ribose-5-phosphate is a fundamentally important molecule in all known forms of life. It is a key product and intermediate of the pentose phosphate pathway (PPP), a metabolic route that runs parallel to glycolysis.[1] The PPP has two primary functions: the production of NADPH, a crucial reducing agent for biosynthetic reactions and for combating oxidative stress, and the synthesis of R5P.[3][7]

R5P serves as the precursor for the synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA.[8] The demand for R5P is therefore particularly high in rapidly dividing cells. The flux through the PPP and the production of R5P are regulated by the cellular needs for NADPH and nucleotide precursors.[1]

Signaling and Experimental Workflow Diagrams

Metabolic Pathways

Metabolic Fates of this compound and Ribose-5-Phosphate cluster_arabinose L-Arabinose Catabolism cluster_ppp Pentose Phosphate Pathway L-Arabinose L-Arabinose L-Ribulose L-Ribulose L-Arabinose->L-Ribulose L-arabinose isomerase L-Ribulose\n5-phosphate L-Ribulose 5-phosphate L-Ribulose->L-Ribulose\n5-phosphate Ribulokinase D-Xylulose\n5-phosphate D-Xylulose 5-phosphate L-Ribulose\n5-phosphate->D-Xylulose\n5-phosphate L-ribulose-5-phosphate 4-epimerase Glycolytic\nIntermediates Glycolytic Intermediates D-Xylulose\n5-phosphate->Glycolytic\nIntermediates Transketolase/ Transaldolase Glucose-6-phosphate Glucose-6-phosphate Ribulose-5-phosphate Ribulose-5-phosphate Glucose-6-phosphate->Ribulose-5-phosphate Oxidative Phase Ribulose-5-phosphate->D-Xylulose\n5-phosphate Ribulose-5-phosphate 3-epimerase Ribose-5-phosphate Ribose-5-phosphate Ribulose-5-phosphate->Ribose-5-phosphate Ribose-5-phosphate isomerase Nucleotide\nSynthesis Nucleotide Synthesis Ribose-5-phosphate->Nucleotide\nSynthesis PRPP Synthetase Ribose-5-phosphate->Glycolytic\nIntermediates Transketolase/ Transaldolase

Caption: Metabolic pathways of this compound and Ribose-5-phosphate.

Experimental Workflow: Enzyme Activity Assays

Workflow for Spectrophotometric Enzyme Assays cluster_lru5p L-Ribulose-5-phosphate 4-epimerase Assay (Coupled) cluster_r5p Ribose-5-phosphate Isomerase Assay (Direct) A1 Prepare reaction mixture: Buffer, L-Ru5P, NADH, and coupling enzymes A2 Initiate reaction with L-ribulose-5-phosphate 4-epimerase A1->A2 A3 Monitor decrease in absorbance at 340 nm A2->A3 A4 Calculate enzyme activity based on the rate of NADH oxidation A3->A4 B1 Prepare reaction mixture: Buffer and Ribose-5-phosphate B2 Initiate reaction with Ribose-5-phosphate isomerase B1->B2 B3 Monitor increase in absorbance at 290 nm B2->B3 B4 Calculate enzyme activity based on the rate of Ribulose-5-phosphate formation B3->B4

Caption: Spectrophotometric assays for key enzymes.

Detailed Experimental Protocols

Assay for L-ribulose-5-phosphate 4-epimerase Activity (Coupled Assay)

This protocol describes a continuous spectrophotometric rate determination for L-ribulose-5-phosphate 4-epimerase activity. The formation of D-xylulose 5-phosphate is coupled to the oxidation of NADH through the actions of transketolase, triosephosphate isomerase, and α-glycerophosphate dehydrogenase.

Materials:

  • Glycylglycine (B550881) buffer (250 mM, pH 7.7)

  • This compound solution (100 mM)

  • D-Ribose 5-phosphate solution (100 mM)

  • Cocarboxylase (Thiamine pyrophosphate) solution (0.10% w/v)

  • Magnesium chloride solution (300 mM)

  • β-NADH solution (2.6 mM)

  • α-Glycerophosphate dehydrogenase/Triosephosphate isomerase solution

  • Transketolase solution

  • L-ribulose-5-phosphate 4-epimerase sample

Procedure:

  • Prepare a reaction mixture containing glycylglycine buffer, D-ribose 5-phosphate, cocarboxylase, magnesium chloride, β-NADH, α-glycerophosphate dehydrogenase/triosephosphate isomerase, and transketolase.

  • Add the L-ribulose-5-phosphate 4-epimerase sample to the reaction mixture.

  • Initiate the reaction by adding this compound.

  • Immediately monitor the decrease in absorbance at 340 nm at 25°C.

  • Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Assay for Ribose-5-phosphate Isomerase Activity (Direct Spectrophotometric Assay)

This protocol describes a direct spectrophotometric assay for ribose-5-phosphate isomerase activity by monitoring the formation of ribulose-5-phosphate.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • D-Ribose 5-phosphate solution (at various concentrations)

  • Ribose-5-phosphate isomerase sample

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and D-ribose 5-phosphate in a UV-transparent cuvette.

  • Initiate the reaction by adding the ribose-5-phosphate isomerase sample.

  • Immediately monitor the increase in absorbance at 290 nm at 37°C.[6]

  • Calculate the enzyme activity based on the rate of increase in absorbance, using a standard curve for ribulose-5-phosphate.

Conclusion

References

A Comparative Guide to the Quantification of L-Ribulose 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. L-Ribulose 5-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), plays a crucial role in cellular biosynthesis and redox balance. This guide provides a comparative analysis of common analytical methods for the quantification of this compound, offering insights into their principles, performance, and experimental protocols.

Metabolic Significance of this compound

This compound is a central molecule in the pentose phosphate pathway, a fundamental metabolic route that runs parallel to glycolysis. The PPP is responsible for generating NADPH, which is essential for reductive biosynthesis and protecting the cell against oxidative stress. Additionally, it produces precursors for nucleotide and aromatic amino acid synthesis.[1][2] this compound can be interconverted to D-Xylulose (B119806) 5-phosphate, another key intermediate in the PPP, a reaction catalyzed by the enzyme L-ribulose-5-phosphate 4-epimerase.[3]

Pentose Phosphate Pathway Metabolic Pathway of this compound Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD (NADP+ -> NADPH) 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate 6PGD (NADP+ -> NADPH) L-Ribulose-5-Phosphate L-Ribulose-5-Phosphate Ribulose-5-Phosphate->L-Ribulose-5-Phosphate Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate Ribose-5-phosphate isomerase D-Xylulose-5-Phosphate D-Xylulose-5-Phosphate L-Ribulose-5-Phosphate->D-Xylulose-5-Phosphate L-Ribulose-5-phosphate 4-epimerase Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate D-Xylulose-5-Phosphate->Glyceraldehyde-3-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate D-Xylulose-5-Phosphate->Fructose-6-Phosphate Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Ribose-5-Phosphate->Sedoheptulose-7-Phosphate Nucleotide Synthesis Nucleotide Synthesis Ribose-5-Phosphate->Nucleotide Synthesis Glycolysis Glycolysis Glyceraldehyde-3-Phosphate->Glycolysis Erythrose-4-Phosphate Erythrose-4-Phosphate Sedoheptulose-7-Phosphate->Erythrose-4-Phosphate Fructose-6-Phosphate->Glycolysis Aromatic Amino Acid Synthesis Aromatic Amino Acid Synthesis Erythrose-4-Phosphate->Aromatic Amino Acid Synthesis

Caption: Metabolic Pathway of this compound

Comparison of Quantification Methods

The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the key performance characteristics of three commonly employed techniques: Enzymatic Assays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

FeatureEnzymatic Assay (Spectrophotometric)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Capillary Electrophoresis (CE)
Principle Measures the change in absorbance of a chromophore produced by a series of coupled enzymatic reactions involving this compound.Separates this compound from other metabolites based on its physicochemical properties, followed by detection and quantification based on its mass-to-charge ratio.Separates ions based on their electrophoretic mobility in an electric field within a small capillary.
Specificity Can be susceptible to interference from other structurally similar sugar phosphates.High specificity due to the combination of chromatographic separation and mass-based detection.[2]High separation efficiency, capable of resolving isomers.[4]
Sensitivity Generally lower sensitivity compared to LC-MS/MS.High sensitivity, with detection limits in the picomolar to nanomolar range.[2]High sensitivity, especially when coupled with sensitive detectors like laser-induced fluorescence or mass spectrometry.
Throughput Can be adapted for high-throughput screening in microplate format.High throughput, capable of analyzing multiple metabolites in a single run.[2]Moderate to high throughput, with relatively short analysis times.
Quantitative Performance Linearity can be limited by enzyme kinetics. Precision is typically in the range of 5-15% CV.Excellent linearity over a wide dynamic range. High precision with CVs typically <15%.[5]Good linearity and reproducibility.
Instrumentation Requires a spectrophotometer or microplate reader.Requires a liquid chromatography system coupled to a tandem mass spectrometer.Requires a capillary electrophoresis system.
Sample Preparation May require sample deproteinization.Often requires derivatization to improve chromatographic retention and sensitivity.[6]Minimal sample preparation, typically involving filtration and dilution.
Advantages Relatively low cost and accessible instrumentation.High sensitivity, specificity, and throughput.[2]High separation efficiency, low sample and reagent consumption.[7]
Disadvantages Potential for interferences, lower sensitivity.High initial instrument cost and requires specialized expertise.Can be sensitive to matrix effects, reproducibility can be challenging.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the quantification of this compound using the three discussed methods.

Enzymatic Assay (Spectrophotometric)

This protocol is based on a coupled-enzyme assay where the conversion of this compound is linked to the oxidation or reduction of a pyridine (B92270) nucleotide (NADH or NADPH), which can be monitored spectrophotometrically.

Materials:

  • Tris-HCl buffer (pH 7.8)

  • Magnesium chloride (MgCl₂)

  • ATP

  • NADH

  • Phosphoribulokinase/Ribulose-5-phosphate 4-epimerase

  • Glycerol-3-phosphate dehydrogenase

  • Sample containing this compound

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and NADH.

  • Add the sample containing this compound to the reaction mixture.

  • Initiate the reaction by adding the enzyme mixture (Phosphoribulokinase/Ribulose-5-phosphate 4-epimerase and Glycerol-3-phosphate dehydrogenase).

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Quantify the concentration of this compound by comparing the rate of NADH oxidation to a standard curve prepared with known concentrations of this compound.

Enzymatic Assay Workflow Workflow for Enzymatic Quantification cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reaction_Mixture Prepare Reaction Mixture (Buffer, MgCl2, ATP, NADH) Sample_Addition Add Sample Reaction_Mixture->Sample_Addition Enzyme_Addition Add Enzyme Cocktail Sample_Addition->Enzyme_Addition Incubation Incubate at Controlled Temp. Enzyme_Addition->Incubation Spectrophotometry Monitor Absorbance at 340 nm Incubation->Spectrophotometry Quantification Calculate Concentration (vs. Standard Curve) Spectrophotometry->Quantification

Caption: Workflow for Enzymatic Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and specificity for the quantification of this compound in complex biological matrices.

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Reversed-phase C18 column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Derivatization agent (e.g., aniline)

  • Internal standard (e.g., ¹³C-labeled this compound)

  • Sample containing this compound

Procedure:

  • Sample Preparation:

    • Extract metabolites from the biological sample using a suitable solvent (e.g., methanol/water).

    • Add the internal standard to the sample extract.

    • Derivatize the sample to enhance chromatographic retention and ionization efficiency. A common method is reductive amination.[6]

  • LC Separation:

    • Inject the derivatized sample onto the C18 column.

    • Elute the analytes using a gradient of mobile phases A and B.

  • MS/MS Detection:

    • Ionize the eluted analytes using electrospray ionization (ESI) in negative ion mode.

    • Monitor specific precursor-to-product ion transitions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of this compound using a calibration curve prepared with known concentrations of the standard.

LCMS_Workflow Workflow for LC-MS/MS Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Extraction Metabolite Extraction IS_Spike Spike Internal Standard Extraction->IS_Spike Derivatization Derivatization IS_Spike->Derivatization LC_Separation LC Separation (e.g., C18 column) Derivatization->LC_Separation MSMS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MSMS_Detection Peak_Integration Peak Area Integration MSMS_Detection->Peak_Integration Concentration_Calc Concentration Calculation (vs. Calibration Curve) Peak_Integration->Concentration_Calc

Caption: Workflow for LC-MS/MS Quantification
Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly well-suited for the analysis of charged molecules like sugar phosphates.

Materials:

  • Capillary electrophoresis system with a suitable detector (e.g., UV or MS)

  • Fused-silica capillary

  • Background electrolyte (BGE) (e.g., phosphate buffer at a specific pH)

  • Sample containing this compound

Procedure:

  • Capillary Conditioning:

    • Rinse the capillary with a sequence of solutions (e.g., NaOH, water, and BGE) to ensure a consistent surface charge.

  • Sample Injection:

    • Inject a small plug of the sample into the capillary using either hydrodynamic or electrokinetic injection.

  • Electrophoretic Separation:

    • Apply a high voltage across the capillary to drive the separation of the analytes based on their charge-to-size ratio.

  • Detection:

    • Detect the separated analytes as they pass through the detector. For unlabeled sugar phosphates, indirect UV detection can be used. For higher sensitivity and specificity, CE can be coupled to a mass spectrometer (CE-MS).[4]

  • Quantification:

    • Quantify the concentration of this compound based on the peak area, using a calibration curve prepared with standards.

Conclusion

The choice of method for quantifying this compound should be guided by the specific research question and available resources. Enzymatic assays offer a cost-effective and accessible option for routine analysis, while LC-MS/MS provides the highest sensitivity and specificity, making it ideal for complex biological samples and metabolomics studies. Capillary electrophoresis presents a powerful alternative with high separation efficiency and low sample consumption. By understanding the principles and performance characteristics of each method, researchers can select the most appropriate approach to accurately measure this key metabolite and gain valuable insights into cellular metabolism.

References

A Comparative Analysis of L-ribulose-5-phosphate 4-epimerase Across Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-ribulose-5-phosphate 4-epimerase (AraD) is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, catalyzing the reversible interconversion of L-ribulose 5-phosphate and D-xylulose (B119806) 5-phosphate.[1][2] This function places it at a metabolic crossroads, making it a subject of interest for understanding microbial metabolism, plant photosynthesis, and as a potential drug target in pathogens. This guide provides a comparative overview of the enzyme from various organisms, highlighting key differences in their biochemical properties and structural features, supported by experimental data and detailed protocols.

Comparative Biochemical and Structural Properties

The following table summarizes the key quantitative parameters of L-ribulose-5-phosphate 4-epimerase from different organisms. These values have been compiled from various studies to provide a basis for comparison.

ParameterEscherichia coliLeishmania donovaniTrypanosoma cruziHuman
EC Number 5.1.3.45.1.3.45.1.3.45.1.3.1 (RPE)
Subunit Molecular Weight (kDa) ~25.5~31Not specified~23
Quaternary Structure HomotetramerDimerMixture of oligomersDimer
KM (L-Ru5P) Dramatically higher in N28A and K42M mutantsNot specifiedTcRPE1: Biphasic kinetics; TcRPE2: Michaelis-MentenNot specified
kcat 3000-fold decrease in D120N mutantNot specifiedNot specifiedNot specified
Metal Cofactor Zn2+Divalent cationsDivalent cationsFe2+
Optimal pH Not specifiedPhysiological pHNot specified7.7
Optimal Temperature (°C) Not specifiedPhysiological temperatureNot specified25
PDB ID 1jdiModel based on 1TQXModels generated3OVQ

Structural Insights and Catalytic Mechanism

L-ribulose-5-phosphate 4-epimerase belongs to a superfamily of epimerases/aldolases that utilize a metal-stabilized enolate intermediate for catalysis.[1][3] The enzyme from E. coli is a homotetramer with a central β-sheet flanked by α-helices in each subunit.[3] The active site is located at the interface between adjacent subunits and contains a catalytic zinc ion.[3] The proposed mechanism involves a retro-aldol cleavage followed by an aldol (B89426) condensation, facilitating the inversion of stereochemistry at the C4 position.[2] Key catalytic residues, such as Asp120 and Tyr229 in the E. coli enzyme, act as acid/base catalysts in this process.[1][4]

Interestingly, while sharing a high degree of structural similarity, L-ribulose-5-phosphate 4-epimerase and L-fuculose-1-phosphate aldolase (B8822740) catalyze different reactions, accommodating substrates with phosphate groups at different positions.[2][4] This is achieved through subtle but critical differences in their active site architecture.[3]

In protozoan parasites like Leishmania donovani and Trypanosoma cruzi, this enzyme is essential for the pentose phosphate pathway, which plays a vital role in producing NADPH to counteract oxidative stress.[5][6] The Leishmania enzyme exists as a dimer and possesses trypanosomatid-specific insertions at the N-terminus that are absent in its human counterpart.[5][7] Trypanosoma cruzi presents two isoenzymes, TcRPE1 and TcRPE2, which exhibit different kinetic behaviors and subcellular localizations, with TcRPE2 being found in glycosomes.[6]

The human enzyme, also known as D-ribulose-5-phosphate 3-epimerase (RPE), is a dimer and utilizes Fe2+ for catalysis.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of enzymes. Below are generalized protocols for key experiments based on published studies.

Recombinant Enzyme Expression and Purification

This protocol describes the general steps for producing and purifying recombinant L-ribulose-5-phosphate 4-epimerase, often using an E. coli expression system.

  • Cloning: The gene encoding the L-ribulose-5-phosphate 4-epimerase from the organism of interest is cloned into an expression vector (e.g., pET28a(+)) containing a purification tag (e.g., N-terminal His-tag).[5]

  • Transformation: The expression construct is transformed into a suitable E. coli host strain (e.g., BL21(DE3)).[5]

  • Expression: The bacterial culture is grown to a specific optical density, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is typically achieved by sonication or high-pressure homogenization.

  • Affinity Chromatography: The soluble fraction of the cell lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) to capture the recombinant protein.[5]

  • Size-Exclusion Chromatography: To further purify the protein and determine its oligomeric state in solution, the sample is subjected to size-exclusion chromatography.[5]

  • Purity Assessment: The purity of the final protein sample is assessed by SDS-PAGE.[5][7]

Enzyme Activity Assay

The activity of L-ribulose-5-phosphate 4-epimerase is typically measured using a coupled spectrophotometric assay.[10][11]

  • Reaction Mixture: A reaction mixture is prepared containing the substrate (D-ribulose 5-phosphate), a buffer (e.g., Glycylglycine, pH 7.7), and a coupling enzyme system.[8][11] A common coupling system includes transketolase, triosephosphate isomerase, and α-glycerophosphate dehydrogenase, with NADH as the indicator.[8][10]

  • Initiation: The reaction is initiated by adding the purified L-ribulose-5-phosphate 4-epimerase to the reaction mixture.

  • Monitoring: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.[8]

  • Calculation: The enzyme activity is calculated from the linear rate of the reaction, with one unit of activity typically defined as the amount of enzyme that converts one micromole of substrate to product per minute under the specified conditions.[11]

Structural Analysis

X-ray crystallography is the primary method used to determine the three-dimensional structure of L-ribulose-5-phosphate 4-epimerase.

  • Crystallization: The purified enzyme is concentrated and subjected to crystallization screening using various precipitants and conditions to obtain protein crystals.

  • Data Collection: The crystals are exposed to an X-ray beam, and the diffraction data are collected.[3]

  • Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and build an atomic model of the enzyme. The model is then refined to fit the experimental data.[3]

  • Structural Comparison: The solved structure is compared with known structures of homologous enzymes to identify conserved features and key differences in the active site and overall fold.[3]

Visualizing Experimental and Logical Workflows

The following diagrams illustrate key processes in the study of L-ribulose-5-phosphate 4-epimerase.

Enzyme_Characterization_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_characterization Biochemical & Structural Characterization Gene Target Gene Isolation Vector Vector Insertion Gene->Vector Transformation Host Transformation Vector->Transformation Expression Protein Expression Transformation->Expression Lysis Cell Lysis Expression->Lysis AffinityChrom Affinity Chromatography Lysis->AffinityChrom SizeExclusion Size-Exclusion Chromatography AffinityChrom->SizeExclusion Purity Purity Assessment (SDS-PAGE) SizeExclusion->Purity ActivityAssay Enzyme Activity Assay Purity->ActivityAssay StructuralAnalysis Structural Analysis (X-ray Crystallography) Purity->StructuralAnalysis KineticAnalysis Kinetic Parameter Determination ActivityAssay->KineticAnalysis

Caption: Workflow for the characterization of L-ribulose-5-phosphate 4-epimerase.

Metabolic_Pathway_Context LRu5P L-Ribulose-5-Phosphate Enzyme L-ribulose-5-phosphate 4-epimerase LRu5P->Enzyme DXu5P D-Xylulose-5-Phosphate PPP Pentose Phosphate Pathway DXu5P->PPP Enzyme->DXu5P

Caption: Role of L-ribulose-5-phosphate 4-epimerase in the pentose phosphate pathway.

References

L-Ribulose 5-Phosphate: A Potential Next-Generation Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rising prevalence of metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease, necessitates the discovery of novel biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. L-Ribulose 5-phosphate (L-Ru5P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), is emerging as a promising candidate. This guide provides a comprehensive comparison of L-Ru5P with established and other emerging biomarkers, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in evaluating its potential.

Performance Comparison of this compound and Alternative Biomarkers

While direct head-to-head clinical studies evaluating the sensitivity and specificity of this compound for metabolic disorders are still emerging, existing research on pentose phosphate pathway (PPP) dysregulation in these conditions allows for an initial comparative assessment. The PPP is a crucial metabolic route for the production of NADPH, essential for antioxidant defense, and precursors for nucleotide biosynthesis.[1] Alterations in this pathway have been linked to various pathological states, including metabolic and neurological diseases.[2]

Biomarker CategoryBiomarkerAdvantagesDisadvantagesPotential Performance of this compound (Hypothesized)
Pentose Phosphate Pathway Intermediate This compound Directly reflects PPP activity, which is often dysregulated in metabolic diseases. May provide early indication of metabolic stress.Limited clinical validation to date. Requires specialized analytical methods (LC-MS/MS).Potentially high sensitivity for early-stage metabolic dysfunction. Specificity may vary depending on the specific disorder.
Traditional Glycemic Markers HbA1cWell-established, standardized, reflects long-term glycemic control (2-3 months).Can be influenced by conditions affecting red blood cell turnover. May not capture glycemic variability.May offer a more dynamic and earlier indication of metabolic dysregulation compared to the longer-term average provided by HbA1c.
Fasting Plasma Glucose (FPG)Simple, inexpensive, widely used for diagnosis and monitoring.Reflects only a single point in time, high day-to-day variability.Could provide a more stable and integrated measure of metabolic flux and cellular stress than a single FPG measurement.
Adipokines AdiponectinInversely correlated with obesity and insulin (B600854) resistance; has anti-inflammatory properties.Levels can be influenced by various factors beyond metabolic health.Altered L-Ru5P levels may precede significant changes in adiponectin, offering an earlier window for detection.
LeptinCorrelates with adiposity; plays a role in energy homeostasis.Leptin resistance is common in obesity, complicating interpretation.L-Ru5P may provide insights into cellular metabolic adaptations to energy surplus, complementing information from leptin levels.
Inflammatory Markers C-Reactive Protein (CRP)Well-established marker of systemic inflammation, often elevated in metabolic disorders.Non-specific; elevated in many inflammatory conditions not related to metabolic disease.May offer greater specificity for metabolic-driven inflammation compared to the broad inflammatory response indicated by CRP.
Interleukin-6 (IL-6)Pro-inflammatory cytokine implicated in insulin resistance.Short half-life and pulsatile secretion can make measurement challenging.Changes in PPP flux, reflected by L-Ru5P, could be a more stable indicator of the metabolic state that leads to increased IL-6.

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. Below are detailed methodologies for its analysis in biological samples.

Sample Preparation (for Plasma/Serum)
  • Collection: Collect whole blood in EDTA- or heparin-containing tubes.

  • Centrifugation: Centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma or serum.

  • Protein Precipitation: To 100 µL of plasma/serum, add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Incubation: Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification

This method offers high sensitivity and specificity for the quantification of this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A reversed-phase C18 column or a specialized column for polar metabolites.

  • Mobile Phase A: Water with a suitable buffer (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid) for ion-pairing chromatography.

  • Mobile Phase B: Methanol or acetonitrile.

  • Gradient Elution: A gradient program is used to separate this compound from other metabolites. The specific gradient will depend on the column and mobile phases used.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard are monitored. For example, a potential transition for this compound (C5H11O8P, MW: 230.11) could be m/z 229 -> m/z 97 (corresponding to the phosphate group).

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.

Signaling Pathways and Experimental Workflows

Pentose Phosphate Pathway and the Role of this compound

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that operates alongside glycolysis. It has two main branches: the oxidative and non-oxidative phases. This compound is a central intermediate in the non-oxidative branch.

PentosePhosphatePathway G6P Glucose-6-Phosphate G6PDH G6PDH G6P->G6PDH NADPH1 NADPH G6PDH->NADPH1 + NADP+ PGL 6-Phosphoglucono- δ-lactone G6PDH->PGL PGLase Lactonase PGL->PGLase PG 6-Phosphogluconate PGLase->PG PGDH 6PGDH PG->PGDH NADPH2 NADPH PGDH->NADPH2 + NADP+ Ru5P Ribulose-5-Phosphate PGDH->Ru5P R5PI R5PI Ru5P->R5PI RPE RPE Ru5P->RPE Ru5P->RPE LRu5P L-Ribulose-5-Phosphate R5P Ribose-5-Phosphate R5PI->R5P Glycolysis Glycolysis Intermediates R5P->Glycolysis Transketolase/ Transaldolase RPE->LRu5P Xu5P Xylulose-5-Phosphate RPE->Xu5P Xu5P->Glycolysis Transketolase BiomarkerWorkflow cluster_sample_collection Sample Collection & Preparation cluster_analysis Analytical Phase cluster_data Data Analysis & Interpretation PatientCohort Patient Cohort (Metabolic Disorder vs. Healthy) BloodSample Blood Sample Collection PatientCohort->BloodSample PlasmaSeparation Plasma/Serum Separation BloodSample->PlasmaSeparation MetaboliteExtraction Metabolite Extraction PlasmaSeparation->MetaboliteExtraction LCMS LC-MS/MS Analysis MetaboliteExtraction->LCMS Quantification Quantification of L-Ru5P LCMS->Quantification StatAnalysis Statistical Analysis (t-test, ROC curves) Quantification->StatAnalysis BiomarkerEval Biomarker Performance Evaluation (Sensitivity, Specificity) StatAnalysis->BiomarkerEval

References

Unlocking Pentose Sugar Metabolism: A Comparative Guide to Alternative L-arabinose Utilization Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of microbial metabolism, the efficient utilization of L-arabinose, a prevalent pentose (B10789219) sugar in lignocellulosic biomass, presents a significant opportunity. This guide provides a comprehensive comparison of native and engineered L-arabinose metabolic pathways, supported by experimental data, detailed protocols, and clear visual representations to facilitate informed decisions in metabolic engineering and synthetic biology applications.

This guide delves into the intricacies of three primary metabolic routes for L-arabinose catabolism: the well-established bacterial phosphorylative pathway, an alternative oxidative pathway, and engineered pathways in the industrial workhorse, Saccharomyces cerevisiae. By presenting a side-by-side comparison of their key enzymes, performance metrics, and underlying mechanisms, this document aims to equip researchers with the knowledge to select and optimize pathways for their specific biotechnological goals.

Comparative Performance of L-arabinose Utilization Pathways

The efficiency of L-arabinose metabolism varies significantly across different organisms and engineered strains. The following tables summarize key quantitative data from studies on various pathways, offering a clear comparison of their performance in terms of growth rates, substrate consumption, and product yields.

Organism/Strain Pathway Type Key Genes Expressed Specific Growth Rate (h⁻¹) L-arabinose Consumption Rate (g/g DCW/h) Ethanol (B145695) Yield (g/g) Reference
Corynebacterium glutamicum ATCC 31831Bacterial PhosphorylativeNative gene clusterTwice that on D-glucoseNot ReportedNot Applicable[1]
Engineered S. cerevisiaeEngineered BacterialB. subtilis araA, E. coli araB, E. coli araD, S. cerevisiae GAL2~0.079 (on L-arabinose)Not Reported0.06-0.08 g/g DCW/h (production rate)[2]
Engineered S. cerevisiaeEngineered Bacterial (codon-optimized)L. plantarum araA, araB, araD (codon-optimized), TAL1, TKL1, RPE1, RKI1, GAL20.0750.610.43[3]
Engineered S. cerevisiaeEngineered BacterialL. plantarum structural genes, overexpression of non-oxidative PPP genesNot Reported0.700.43[4]
Engineered S. cerevisiae (Industrial Strain)Engineered Bacterial + Fungal Xylose PathwayB. subtilis AraA, E. coli AraB, E. coli AraD + P. stipitis XYL1, XYL2Not Reported0.029 (in mixture with xylose)Not Reported[5][6]
Azospirillum brasilienseAlternative OxidativeL-arabinose-1-dehydrogenase, L-arabonate dehydratase, L-2-keto-3-deoxyarabonate dehydratase, α-ketoglutaric semialdehyde dehydrogenaseGrowth on L-arabinose confirmedNot ReportedNot Applicable[7][8]

Table 1: Comparison of Performance Metrics for Different L-arabinose Utilization Pathways. DCW: Dry Cell Weight. PPP: Pentose Phosphate Pathway.

Visualizing the Metabolic Roadmaps

To provide a clear understanding of the biochemical transformations involved, the following diagrams, generated using Graphviz, illustrate the key steps in each of the discussed L-arabinose metabolic pathways.

bacterial_phosphorylative_pathway L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose AraA (L-arabinose isomerase) L_Ribulose_5P L-Ribulose-5-P L_Ribulose->L_Ribulose_5P AraB (L-ribulokinase) D_Xylulose_5P D-Xylulose-5-P L_Ribulose_5P->D_Xylulose_5P AraD (L-ribulose-5-P 4-epimerase) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Bacterial Phosphorylative Pathway for L-arabinose Utilization.

alternative_oxidative_pathway L_Arabinose L-Arabinose L_Arabino_lactone L-Arabino-γ-lactone L_Arabinose->L_Arabino_lactone L-arabinose 1-dehydrogenase L_Arabonate L-Arabonate L_Arabino_lactone->L_Arabonate L-arabinolactonase L_KDA L-2-keto-3-deoxyarabonate L_Arabonate->L_KDA L-arabonate dehydratase alpha_KGSA α-Ketoglutaric semialdehyde L_KDA->alpha_KGSA L-KDA dehydratase alpha_KG α-Ketoglutarate alpha_KGSA->alpha_KG α-ketoglutaric semialdehyde dehydrogenase TCA TCA Cycle alpha_KG->TCA

Alternative Oxidative Pathway for L-arabinose Metabolism.

engineered_sc_pathway cluster_cell Saccharomyces cerevisiae Cell L_Arabinose_ext L-Arabinose (extracellular) L_Arabinose_int L-Arabinose (intracellular) L_Arabinose_ext->L_Arabinose_int Gal2 Permease (or other transporters) L_Ribulose L-Ribulose L_Arabinose_int->L_Ribulose Bacterial araA (L-arabinose isomerase) L_Ribulose_5P L-Ribulose-5-P L_Ribulose->L_Ribulose_5P Bacterial araB (L-ribulokinase) D_Xylulose_5P D-Xylulose-5-P L_Ribulose_5P->D_Xylulose_5P Bacterial araD (L-ribulose-5-P 4-epimerase) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP Ethanol Ethanol PPP->Ethanol Glycolysis & Fermentation

Engineered L-arabinose Utilization Pathway in S. cerevisiae.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the comparison of L-arabinose utilization pathways.

Shake Flask Fermentation for Ethanol Production in Engineered S. cerevisiae

This protocol is adapted from studies engineering S. cerevisiae for L-arabinose fermentation.[3]

Objective: To assess the growth, sugar consumption, and ethanol production of engineered S. cerevisiae strains in a controlled batch fermentation environment.

Materials:

  • Engineered S. cerevisiae strain

  • Synthetic Complete (SC) medium with appropriate amino acid dropout mixture

  • L-arabinose (e.g., 20 g/L)

  • Glucose (for pre-culture)

  • 200 mL shaker flasks

  • Rubber stoppers for oxygen-limited conditions

  • Incubator shaker (30°C, 200 rpm)

  • Spectrophotometer (for OD₆₀₀ measurements)

  • HPLC system with a suitable column (e.g., Aminex HPX-87H) for metabolite analysis

Procedure:

  • Pre-culture Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of SC medium containing 20 g/L glucose. Incubate overnight at 30°C with shaking (200 rpm).

  • Inoculum Preparation: Dilute the overnight pre-culture into 40 mL of fresh SC medium containing 10 g/L glucose and 10 g/L L-arabinose to an initial OD₆₀₀ of 0.5. Incubate for approximately 10 hours to allow for cell growth and adaptation.

  • Fermentation Setup: Harvest the cells from the inoculum culture by centrifugation. Resuspend the cell pellet in 40 mL of SC medium containing 20 g/L L-arabinose in a 200 mL shaker flask to a desired initial OD₆₀₀ (e.g., 0.5).

  • Incubation: Seal the flasks with rubber stoppers to create oxygen-limited conditions. Incubate the flasks at 30°C with shaking at 200 rpm.

  • Sampling and Analysis:

    • Periodically, aseptically withdraw samples from the fermentation broth.

    • Measure the optical density at 600 nm (OD₆₀₀) to monitor cell growth. A correlation between OD₆₀₀ and dry cell weight (DCW) should be established for the specific strain.

    • Centrifuge the samples to pellet the cells. Analyze the supernatant for L-arabinose, ethanol, and any byproduct concentrations using an HPLC system.

  • Data Calculation:

    • Calculate the specific growth rate (µ) from the exponential phase of the growth curve.

    • Determine the specific L-arabinose consumption rate (q_s) by dividing the rate of L-arabinose consumption by the average biomass concentration over a specific time interval.

    • Calculate the ethanol yield (Y_p/s) as the grams of ethanol produced per gram of L-arabinose consumed.

Enzyme Activity Assays in Cell-Free Extracts

This protocol provides a general framework for determining the activity of key enzymes in the L-arabinose metabolic pathways.[2]

Objective: To quantify the in vitro activity of L-arabinose isomerase, L-ribulokinase, and L-ribulose-5-P 4-epimerase in crude cell extracts.

Materials:

  • Yeast or bacterial cells expressing the enzymes of interest

  • Lysis buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors)

  • Glass beads or sonicator for cell disruption

  • Centrifuge

  • Spectrophotometer

  • Assay-specific reagents (see below)

Procedure:

  • Cell Extract Preparation:

    • Harvest cells from a culture grown under inducing conditions by centrifugation.

    • Wash the cell pellet with lysis buffer.

    • Resuspend the cells in fresh lysis buffer.

    • Disrupt the cells by vortexing with glass beads or by sonication on ice.

    • Centrifuge the lysate at high speed (e.g., 13,000 x g for 15 minutes at 4°C) to pellet cell debris.

    • Collect the supernatant (crude cell extract) for enzyme assays.

    • Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Enzyme Activity Assays:

    • L-arabinose Isomerase (AraA): The activity can be measured by the rate of L-ribulose formation from L-arabinose. The L-ribulose produced can be quantified using the cysteine-carbazole method, which forms a colored product with ketoses.

    • L-ribulokinase (AraB): This kinase activity is typically coupled to a dehydrogenase reaction. The phosphorylation of L-ribulose to L-ribulose-5-P is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

    • L-ribulose-5-P 4-epimerase (AraD): The epimerization of L-ribulose-5-P to D-xylulose-5-P can be measured by coupling the reaction to the transketolase reaction. The D-xylulose-5-P formed is a substrate for transketolase, and the reaction can be monitored by following the oxidation of NADH.

  • Calculation of Specific Activity: Enzyme activity is typically expressed as Units (U) per milligram of total protein, where one Unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.

Concluding Remarks

The choice of an L-arabinose utilization pathway is a critical decision in metabolic engineering projects. The native bacterial phosphorylative pathway is highly efficient in its natural hosts. For industrial applications using S. cerevisiae, the introduction of heterologous bacterial pathways has proven to be a successful strategy, with codon optimization and overexpression of downstream pathway enzymes significantly boosting performance.[3] The alternative oxidative pathway, while less common, offers a different biochemical route that may be advantageous in specific contexts, potentially avoiding the need for ATP in the initial phosphorylation step.

This guide provides a foundational understanding of the available options, supported by quantitative data and practical methodologies. Further research into novel transporters, enzyme engineering for improved kinetics, and fine-tuning of regulatory networks will undoubtedly continue to enhance the efficiency of L-arabinose metabolism, paving the way for more sustainable and economically viable bioprocesses.

References

Comparison of analytical platforms for pentose phosphate analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to selecting the optimal analytical platform for the quantitative analysis of the pentose (B10789219) phosphate (B84403) pathway (PPP). This guide provides a detailed comparison of the leading analytical technologies, including performance data, experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their experimental design.

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway with critical roles in cellular biosynthesis and redox balance.[1] It consists of two main branches: the oxidative branch, which produces NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate, and the non-oxidative branch, which interconverts sugar phosphates.[1][2] Accurate quantification of PPP intermediates and enzymatic activities is crucial for understanding its role in various physiological and pathological states, including cancer and metabolic disorders. This guide compares the primary analytical platforms used for PPP analysis: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzyme-Coupled Assays.

Comparison of Analytical Platforms

The selection of an appropriate analytical platform is contingent on the specific research question, the metabolites of interest, and the desired level of quantification. The following tables provide a quantitative comparison of these platforms.

ParameterLC-MS/MSGC-MSNMR SpectroscopyEnzyme-Coupled Assays
Principle Separation of polar, non-volatile metabolites followed by mass-based detection and quantification.[1]Separation of volatile and semi-volatile metabolites (often after derivatization) followed by mass-based detection.[1]Detection of magnetically active nuclei (e.g., ¹H, ¹³C, ³¹P) to identify and quantify metabolites based on their unique spectral signatures.Measurement of enzyme activity through the change in absorbance or fluorescence of a coupled reaction product.
Primary Analytes Sugar phosphates, nucleotides, and other polar intermediates.[1]Derivatized sugar phosphates and other small, volatile metabolites.[1]A wide range of metabolites in a single run, particularly useful for isotopic tracer analysis in metabolic flux studies.Specific enzyme activities (e.g., G6PD, 6PGD, Transketolase).
Sample Type Cell and tissue extracts, biofluids.[1]Cell and tissue extracts, biofluids.[3]Cell and tissue extracts, biofluids, in vivo studies.Cell and tissue lysates, purified enzymes.
Performance MetricLC-MS/MSGC-MSNMR SpectroscopyEnzyme-Coupled Assays
Sensitivity (LOD) High (femtomole to low picomole range).[4]High (femtomole levels for some metabolites).[5][6]Lower (micromolar range).Moderate to high (microunits of enzyme activity).[7]
Dynamic Range Wide (typically 3-4 orders of magnitude).Wide (up to 6 orders of magnitude for some analytes).[8]Wide.Narrower, dependent on assay conditions.
Specificity High, especially with tandem MS (MS/MS).[4]High, with characteristic fragmentation patterns aiding identification.[3]High, based on unique chemical shifts and coupling constants.High for the target enzyme.
Throughput High, with analytical runtimes of <4 minutes for some methods.[3]Medium to high, with potential for up to 120 samples/day.[5]Lower, due to longer acquisition times.High, especially in microplate format.
Quantitative Accuracy Excellent, particularly with the use of stable isotope-labeled internal standards.[9]Excellent, especially with isotope dilution mass spectrometry.Excellent for absolute quantification.Good, but can be influenced by interfering substances.
Metabolite Coverage Broad for polar and non-volatile compounds.Broad for volatile and derivatizable compounds.Broad, but less sensitive for low-abundance metabolites.Limited to the specific enzyme being assayed.

Signaling and Experimental Workflow Diagrams

To provide a clearer understanding of the PPP and the analytical workflows, the following diagrams have been generated.

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate G6PD G6PD G6P->G6PD NADP+ -> NADPH PGL 6-Phosphoglucono- lactone PGLS PGLS PGL->PGLS PG 6-Phosphogluconate PGD 6PGD PG->PGD NADP+ -> NADPH, CO2 Ru5P Ribulose-5-Phosphate RPI RPI Ru5P->RPI RPE RPE Ru5P->RPE R5P Ribose-5-Phosphate TKT1 TKT R5P->TKT1 X5P Xylulose-5-Phosphate X5P->TKT1 TKT2 TKT X5P->TKT2 G3P Glyceraldehyde-3-Phosphate TALDO TALDO G3P->TALDO Glycolysis_out Glycolysis G3P->Glycolysis_out S7P Sedoheptulose-7-Phosphate S7P->TALDO E4P Erythrose-4-Phosphate E4P->TKT2 F6P Fructose-6-Phosphate F6P->Glycolysis_out G6PD->PGL NADP+ -> NADPH PGLS->PG PGD->Ru5P NADP+ -> NADPH, CO2 RPI->R5P RPE->X5P TKT1->G3P TKT1->S7P TALDO->E4P TALDO->F6P TKT2->G3P TKT2->F6P Glycolysis_in Glycolysis Glycolysis_in->G6P

Caption: The Pentose Phosphate Pathway and its connection to Glycolysis.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Quenching Metabolic Quenching (e.g., cold methanol) Extraction Metabolite Extraction Quenching->Extraction LC_Separation Liquid Chromatography Separation Extraction->LC_Separation MS_Detection Mass Spectrometry Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A generalized experimental workflow for LC-MS/MS analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Quenching Metabolic Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (e.g., oximation/silylation) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Peak_Deconvolution Peak Deconvolution MS_Detection->Peak_Deconvolution Library_Matching Spectral Library Matching Peak_Deconvolution->Library_Matching Quantification Quantification Library_Matching->Quantification

Caption: A generalized experimental workflow for GC-MS analysis.

C13_MFA_Workflow cluster_experiment Experiment cluster_analysis Analysis cluster_modeling Modeling Cell_Culture Cell Culture & Labeling with ¹³C-Tracer Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction MS_or_NMR GC-MS, LC-MS, or NMR Analysis Metabolite_Extraction->MS_or_NMR MID_Determination Determine Mass Isotopomer Distributions MS_or_NMR->MID_Determination MFA Metabolic Flux Analysis (MFA) MID_Determination->MFA Flux_Calculation Calculate Fluxes and Ratios MFA->Flux_Calculation

Caption: A generalized experimental workflow for ¹³C-Metabolic Flux Analysis.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following are representative protocols for the analysis of PPP metabolites and enzymes using the discussed platforms.

Protocol 1: LC-MS/MS for Quantitative Analysis of PPP Intermediates in Mammalian Cells

This protocol provides a method for the sensitive and specific quantification of sugar phosphates in mammalian cell extracts.

1. Sample Preparation:

  • Cell Culture and Harvest: Culture mammalian cells to the desired confluency. For adherent cells, aspirate the medium, wash twice with ice-cold phosphate-buffered saline (PBS), and then add 1 mL of ice-cold 80% methanol. For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in 1 mL of ice-cold 80% methanol.

  • Metabolite Extraction: Scrape the cells (if adherent) and transfer the cell suspension to a microcentrifuge tube. Vortex vigorously for 1 minute and then incubate at -20°C for 30 minutes to precipitate proteins.

  • Clarification: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and dry it under a vacuum concentrator.

2. LC-MS/MS Analysis:

  • Reconstitution: Reconstitute the dried metabolite extract in 100 µL of the initial mobile phase.

  • Chromatographic Separation:

    • Column: Use a suitable column for polar metabolite separation, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column with an ion-pairing reagent.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at a high percentage of mobile phase B, gradually decreasing to elute the polar sugar phosphates.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • Acquisition: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification. Define specific precursor-to-product ion transitions for each PPP intermediate.

3. Data Analysis:

  • Integrate the peak areas for each MRM transition.

  • Generate a calibration curve for each metabolite using authentic standards.

  • Calculate the concentration of each PPP intermediate in the samples by comparing their peak areas to the calibration curve.

Protocol 2: GC-MS for Metabolic Flux Analysis of the PPP using ¹³C-Glucose

This protocol describes the use of GC-MS to analyze the incorporation of ¹³C from labeled glucose into PPP intermediates.[10][11]

1. Cell Labeling and Sample Preparation:

  • Cell Culture with Labeled Glucose: Culture cells in a medium containing a ¹³C-labeled glucose tracer (e.g., [1,2-¹³C₂]glucose) for a duration sufficient to achieve isotopic steady state.[12]

  • Metabolite Quenching and Extraction: Follow the same procedure as in Protocol 1 to obtain a dried metabolite extract.[12]

2. Derivatization:

  • Oximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Incubate at 37°C for 90 minutes.

  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes.

3. GC-MS Analysis:

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 325°C) to separate the derivatized metabolites.

  • Mass Spectrometry:

    • Ionization: Use electron ionization (EI).

    • Acquisition: Operate in full scan mode to obtain mass spectra of the eluting compounds.

4. Data Analysis:

  • Identify the peaks of the derivatized PPP intermediates based on their retention times and mass spectra by comparing them to a spectral library.

  • Determine the mass isotopomer distribution for each metabolite by analyzing the relative abundances of the different isotopologues.

  • Use the mass isotopomer distributions to calculate metabolic fluxes through the PPP using specialized software.

Protocol 3: NMR for ¹³C-Metabolic Flux Analysis

This protocol outlines the general steps for using NMR to trace the flow of ¹³C from labeled glucose through the PPP.[13][14]

1. Cell Labeling and Sample Preparation:

  • Culture cells with a ¹³C-labeled glucose tracer as described in Protocol 2.

  • Extract metabolites as described in Protocol 1.

2. NMR Analysis:

  • Sample Preparation: Resuspend the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.

    • For more detailed structural information and to resolve overlapping signals, acquire two-dimensional (2D) NMR spectra such as ¹H-¹³C HSQC.

3. Data Analysis:

  • Process the NMR spectra (phasing, baseline correction, and referencing).

  • Identify the signals corresponding to PPP intermediates based on their chemical shifts and coupling patterns, using databases and literature values.

  • Quantify the metabolites by integrating the peak areas relative to the internal standard.

  • Analyze the ¹³C satellite peaks or the signals in the ¹³C spectrum to determine the isotopic enrichment and positional isotopomers.

  • Use this information for metabolic flux analysis.

Protocol 4: Enzyme-Coupled Assay for 6-Phosphogluconate Dehydrogenase (6PGD) Activity

This spectrophotometric assay measures the activity of 6PGD, a key enzyme in the oxidative PPP.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂.

  • Substrate Solution: 10 mM 6-phosphogluconate in assay buffer.

  • Cofactor Solution: 10 mM NADP⁺ in assay buffer.

2. Assay Procedure (in a 96-well plate):

  • Add 50 µL of assay buffer to each well.

  • Add 10 µL of cell or tissue lysate to the sample wells. For a blank, add 10 µL of assay buffer.

  • Add 20 µL of the cofactor solution to all wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

  • Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.

3. Data Analysis:

  • Determine the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve.

  • Subtract the rate of the blank from the rate of the samples.

  • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the assay conditions.

References

Validating Enzyme Specificity for L-Ribulose 5-Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key enzymes acting on L-Ribulose 5-phosphate (L-Ru5P), a crucial intermediate in pentose (B10789219) metabolism. Understanding the specificity of these enzymes is vital for metabolic engineering, drug design, and diagnostics. This document outlines their functional differences, presents available kinetic data for comparison, details experimental protocols for specificity validation, and visualizes their roles in metabolic pathways.

Key Enzymes Acting on Ribulose 5-Phosphate Isomers

The two primary enzymes responsible for the interconversion of ribulose 5-phosphate isomers are L-Ribulose-5-phosphate 4-epimerase and D-Ribulose-5-phosphate 3-epimerase. While both act on a similar substrate backbone, they exhibit distinct stereospecificity, channeling the metabolite into different metabolic fates.

  • L-Ribulose-5-phosphate 4-epimerase (L-R5P4E; EC 5.1.3.4) , also known as AraD, is a key enzyme in the L-arabinose catabolic pathway.[1][2] It catalyzes the reversible epimerization of this compound to D-xylulose 5-phosphate (D-Xu5P).[1][2] D-Xu5P then enters the pentose phosphate (B84403) pathway (PPP), linking L-arabinose metabolism to central carbon metabolism.[1][2] This enzyme is typically found in bacteria that can utilize L-arabinose as a carbon source.[1]

  • D-Ribulose-5-phosphate 3-epimerase (D-R5P3E; EC 5.1.3.1) , also known as phosphopentose epimerase, is a central enzyme in the pentose phosphate pathway and the Calvin cycle.[3][4] It catalyzes the reversible interconversion of D-ribulose 5-phosphate (D-Ru5P) and D-xylulose 5-phosphate (D-Xu5P).[3][4] This reaction is crucial for generating precursors for nucleotide biosynthesis and for the regeneration of ribulose-1,5-bisphosphate in photosynthetic organisms.[3]

Comparative Analysis of Enzyme Specificity

The specificity of these epimerases is critical to prevent futile cycling and ensure metabolic efficiency. While both produce D-xylulose 5-phosphate, their substrate preference is a key differentiator. L-R5P4E acts on the L-isomer of ribulose 5-phosphate, whereas D-R5P3E acts on the D-isomer.

Another related enzyme, L-ribulose-5-phosphate 3-epimerase (UlaE; EC 5.1.3.22) , is involved in the anaerobic L-ascorbate utilization pathway and catalyzes the isomerization of L-xylulose-5-phosphate to L-ribulose-5-phosphate.[5][6]

Quantitative Data on Enzyme Kinetics

The following tables summarize available kinetic data for these enzymes from various sources. It is important to note that direct comparison of kinetic parameters should be done with caution, as experimental conditions such as pH, temperature, and buffer composition can significantly influence enzyme activity.

Table 1: Kinetic Parameters of L-Ribulose-5-phosphate 4-epimerase and Related Enzymes

EnzymeOrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)ConditionsReference
L-Ribulose-5-phosphate 4-epimerase (AraD)Escherichia coliThis compound0.251385.5 x 105pH 7.5, 25°C[5]
L-Arabinose Isomerase (AraA)Bacillus amyloliquefaciensL-Arabinose92.872.57.8 x 105pH 7.5, 45°C[7]
L-Arabinose Isomerase (AraA)Bacillus amyloliquefaciensD-Galactose251.69.83.9 x 104pH 7.5, 45°C[7]

Table 2: Kinetic Parameters of D-Ribulose-5-phosphate 3-epimerase

EnzymeOrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)ConditionsReference
D-Ribulose-5-phosphate 3-epimeraseSolanum tuberosum (chloroplast)D-Ribulose 5-phosphate0.250.1385.5 x 102Not specified[5]
D-Ribulose-5-phosphate 3-epimeraseEscherichia coli (Zn2+ form)D-Ribulose 5-phosphate1.1181.6 x 104pH 7.5, 25°C[8]
D-Ribulose-5-phosphate 3-epimeraseEscherichia coli (Mn2+ form)D-Ribulose 5-phosphate0.21608.0 x 105pH 7.5, 25°C[8]
D-Ribulose-5-phosphate 3-epimeraseEscherichia coli (Fe2+ form)D-Ribulose 5-phosphate0.21306.5 x 105pH 7.5, 25°C[8]
D-Ribulose-5-phosphate 3-epimeraseEscherichia coli (Co2+ form)D-Ribulose 5-phosphate0.21005.0 x 105pH 7.5, 25°C[8]

Metabolic Pathways Involving Ribulose 5-Phosphate Epimerases

The following diagrams illustrate the central roles of L-R5P4E and D-R5P3E in their respective metabolic pathways.

Pentose_Phosphate_Pathway cluster_nonoxidative Non-oxidative Phase Glucose-6-P Glucose-6-P 6-P-Glucono-δ-lactone 6-P-Glucono-δ-lactone Glucose-6-P->6-P-Glucono-δ-lactone 6-P-Gluconate 6-P-Gluconate 6-P-Glucono-δ-lactone->6-P-Gluconate D-Ribulose-5-P D-Ribulose-5-P 6-P-Gluconate->D-Ribulose-5-P NADPH D-Ribose-5-P D-Ribose-5-P D-Ribulose-5-P->D-Ribose-5-P RPI D-Xylulose-5-P D-Xylulose-5-P D-Ribulose-5-P->D-Xylulose-5-P D-R5P3E Nucleotide Synthesis Nucleotide Synthesis D-Ribose-5-P->Nucleotide Synthesis Glyceraldehyde-3-P Glyceraldehyde-3-P Glycolysis Glycolysis Glyceraldehyde-3-P->Glycolysis Sedoheptulose-7-P Sedoheptulose-7-P Erythrose-4-P Erythrose-4-P Fructose-6-P Fructose-6-P Fructose-6-P->Glycolysis D-Xylulose-5-PD-Ribose-5-P D-Xylulose-5-PD-Ribose-5-P Glyceraldehyde-3-PSedoheptulose-7-P Glyceraldehyde-3-PSedoheptulose-7-P D-Xylulose-5-PD-Ribose-5-P->Glyceraldehyde-3-PSedoheptulose-7-P TKT Sedoheptulose-7-PGlyceraldehyde-3-P Sedoheptulose-7-PGlyceraldehyde-3-P Erythrose-4-PFructose-6-P Erythrose-4-PFructose-6-P Sedoheptulose-7-PGlyceraldehyde-3-P->Erythrose-4-PFructose-6-P TAL D-Xylulose-5-PErythrose-4-P D-Xylulose-5-PErythrose-4-P Fructose-6-PGlyceraldehyde-3-P Fructose-6-PGlyceraldehyde-3-P D-Xylulose-5-PErythrose-4-P->Fructose-6-PGlyceraldehyde-3-P TKT

Caption: The Pentose Phosphate Pathway, highlighting the role of D-R5P3E.

L_Arabinose_Catabolism L-Arabinose L-Arabinose L-Ribulose L-Ribulose L-Arabinose->L-Ribulose AraA L-Ribulose-5-P L-Ribulose-5-P L-Ribulose->L-Ribulose-5-P AraB D-Xylulose-5-P D-Xylulose-5-P L-Ribulose-5-P->D-Xylulose-5-P L-R5P4E (AraD) Pentose Phosphate Pathway Pentose Phosphate Pathway D-Xylulose-5-P->Pentose Phosphate Pathway

Caption: The L-arabinose catabolic pathway, showing the function of L-R5P4E.

Experimental Protocols for Validating Enzyme Specificity

A robust validation of enzyme specificity involves determining the kinetic parameters for a range of potential substrates. A continuous spectrophotometric rate determination is a common and effective method.

General Protocol for Determining Substrate Specificity of Epimerases

This protocol is a generalized procedure based on the assay for D-Ribulose-5-phosphate 3-epimerase and can be adapted for other epimerases.[9]

1. Principle:

The activity of the epimerase is determined by coupling the formation of its product to one or more enzymatic reactions that ultimately result in the oxidation or reduction of a chromogenic substrate, such as NADH, which can be monitored spectrophotometrically. For instance, the formation of D-xylulose 5-phosphate can be coupled to the transketolase reaction, which produces glyceraldehyde-3-phosphate. This can then be measured through its conversion to glycerol-3-phosphate, which is coupled to the oxidation of NADH.

2. Reagents:

  • Buffer: e.g., 50 mM Tris-HCl or Glycylglycine, with a pH optimum for the enzyme of interest (typically pH 7.5-8.0).

  • Substrates: A stock solution of the primary substrate (e.g., this compound) and potential alternative substrates.

  • Cofactors: e.g., MgCl2, MnCl2, Thiamine pyrophosphate (TPP).[10]

  • Coupling Enzymes: e.g., Transketolase, Triosephosphate isomerase, α-Glycerophosphate dehydrogenase.

  • Chromogenic Substrate: e.g., NADH.

3. Assay Procedure:

  • Prepare a reaction mixture containing the buffer, cofactors, coupling enzymes, and NADH in a cuvette.

  • Add a series of concentrations of the substrate to be tested.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in a temperature-controlled spectrophotometer.

  • Initiate the reaction by adding a known amount of the epimerase.

  • Monitor the change in absorbance at 340 nm (for NADH oxidation) over time.

  • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot.

  • Repeat the assay for each substrate at various concentrations.

4. Data Analysis:

  • Plot the initial velocity (v0) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.

  • Calculate the turnover number (kcat) from Vmax and the enzyme concentration.

  • The specificity constant (kcat/Km) is then calculated to compare the efficiency of the enzyme for different substrates. A higher specificity constant indicates a higher preference for that substrate.

Experimental Workflow

The following diagram illustrates a typical workflow for validating enzyme specificity.

Enzyme_Specificity_Workflow cluster_prep Preparation cluster_assay Kinetic Assays cluster_analysis Data Analysis A Enzyme Purification D Spectrophotometric Assay Setup A->D B Substrate Panel Selection B->D C Reagent Preparation C->D E Vary Substrate Concentrations D->E F Measure Initial Velocities E->F G Michaelis-Menten Plot F->G H Determine Km and Vmax G->H I Calculate kcat/Km H->I J Compare Specificity Constants I->J

Caption: A typical workflow for determining and comparing enzyme substrate specificity.

Conclusion

The validation of enzyme specificity for this compound and its isomers is fundamental for a deeper understanding of cellular metabolism and for various biotechnological applications. L-Ribulose-5-phosphate 4-epimerase and D-Ribulose-5-phosphate 3-epimerase, while catalyzing similar epimerization reactions, exhibit strict stereospecificity, directing carbon flux into distinct metabolic pathways. The quantitative kinetic data, though variable with experimental conditions, clearly demonstrates these differences. The provided experimental protocols and workflows offer a robust framework for researchers to conduct their own comparative studies. The visualization of their roles in metabolic pathways further underscores their importance in cellular function. This guide serves as a valuable resource for scientists and professionals in the field, facilitating further research and development in areas reliant on the precise control of pentose metabolism.

References

Unveiling Metabolic Bottlenecks: A Comparative Guide to L-arabinose Metabolism in Wild-Type vs. Mutant Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of microorganisms is paramount. This guide provides a comparative analysis of L-arabinose metabolism in wild-type Escherichia coli versus mutant strains with disruptions in the L-arabinose operon. By examining the metabolic consequences of genetic mutations, we can identify key enzymatic steps and potential targets for metabolic engineering and drug development.

The catabolism of L-arabinose in Escherichia coli is a well-characterized inducible system, primarily governed by the araBAD operon. This operon encodes for three key enzymes responsible for the conversion of L-arabinose into D-xylulose-5-phosphate, which then enters the pentose (B10789219) phosphate (B84403) pathway.[1] Mutations in the genes of this operon lead to significant alterations in metabolic flux and the accumulation of specific intermediates.

Quantitative Metabolomic Comparison

To illustrate the expected metabolic shifts, the following table presents a hypothetical quantitative comparison of key metabolites. The values for the wild-type are based on typical intracellular concentrations observed in E. coli grown on pentose sugars, while the values for the ΔaraBAD mutant are projected based on the metabolic block.

MetaboliteWild-Type (Relative Abundance)ΔaraBAD Mutant (Predicted Relative Abundance)Fold Change (Mutant/Wild-Type)
L-arabinose+++++High Increase
L-ribulose+++Decrease
L-ribulose-5-phosphate+++Decrease
D-xylulose-5-phosphate++++Significant Decrease
Ribose-5-phosphate+++++Decrease
Sedoheptulose-7-phosphate+++++Decrease
Erythrose-4-phosphate+++++Decrease

This table is a representation of expected changes based on the known metabolic pathway. Actual quantitative data may vary depending on experimental conditions.

Experimental Protocols

To generate the type of quantitative data presented above, a robust experimental workflow for comparative metabolomics is essential. This typically involves bacterial cultivation, rapid quenching of metabolic activity, metabolite extraction, and analysis by mass spectrometry or nuclear magnetic resonance spectroscopy.

Bacterial Growth and Sample Collection
  • Strains: Escherichia coli K-12 wild-type and a derived ΔaraBAD mutant.

  • Media: M9 minimal medium supplemented with 0.2% (w/v) L-arabinose as the sole carbon source.

  • Cultivation: Grow cultures aerobically at 37°C with shaking to mid-exponential phase (OD600 ≈ 0.5).

  • Sampling: Rapidly withdraw a defined volume of cell culture (e.g., 1 mL).

Metabolite Quenching and Extraction
  • Quenching: Immediately quench metabolic activity by mixing the cell culture with a cold solvent, such as 60% methanol (B129727) pre-chilled to -40°C, to halt enzymatic reactions.

  • Cell Lysis and Extraction: Pellet the quenched cells by centrifugation at a low temperature. Resuspend the cell pellet in an extraction solvent (e.g., a mixture of acetonitrile, methanol, and water) to lyse the cells and solubilize the intracellular metabolites.

  • Clarification: Centrifuge the extract to remove cell debris and collect the supernatant containing the metabolites.

Metabolomic Analysis by GC-MS
  • Derivatization: Evaporate the metabolite extract to dryness and derivatize the residues to increase their volatility for gas chromatography. A common method involves a two-step process of methoximation followed by silylation.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS). The compounds are separated based on their boiling points and retention times on the GC column and then ionized and detected by the mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation patterns for identification.

  • Data Analysis: Process the raw data to identify and quantify the metabolites by comparing their retention times and mass spectra to a library of known standards.

Visualizing the Metabolic Impact

To visualize the logical flow of L-arabinose metabolism and the consequence of a ΔaraBAD mutation, the following diagrams are provided.

L_Arabinose_Metabolism cluster_cell E. coli Cell cluster_mutant ΔaraBAD Mutant L_arabinose_ext L-arabinose (extracellular) L_arabinose_int L-arabinose (intracellular) L_arabinose_ext->L_arabinose_int Transport L_ribulose L-ribulose L_arabinose_int->L_ribulose araA (Isomerase) block L_arabinose_int->block L_ribulose_5P L-ribulose-5-phosphate L_ribulose->L_ribulose_5P araB (Kinase) D_xylulose_5P D-xylulose-5-phosphate L_ribulose_5P->D_xylulose_5P araD (Epimerase) PPP Pentose Phosphate Pathway D_xylulose_5P->PPP label_block Metabolic Block

Caption: L-arabinose metabolic pathway in E. coli and the block in a ΔaraBAD mutant.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_output Output cultivation Bacterial Cultivation (Wild-Type & Mutant) quenching Metabolic Quenching cultivation->quenching extraction Metabolite Extraction quenching->extraction derivatization Derivatization (for GC-MS) extraction->derivatization analysis GC-MS or LC-MS Analysis derivatization->analysis data_processing Data Processing & Identification analysis->data_processing quant_data Quantitative Metabolite Data data_processing->quant_data comparison Comparative Analysis quant_data->comparison

References

A Comparative Guide to the Purity of Commercially Available L-Ribulose 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available L-Ribulose 5-phosphate from three different suppliers. The assessment is based on a series of analytical techniques, with all experimental data and methodologies detailed to assist researchers in making informed decisions for their specific applications.

This compound is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and is crucial for various metabolic studies. The purity of this compound is paramount for accurate and reproducible experimental results. This guide outlines a rigorous workflow for assessing the purity of this compound, focusing on identity, potency, and the presence of impurities.

Experimental Workflow for Purity Assessment

The overall workflow for assessing the purity of this compound from different commercial sources is depicted below. This multi-step process ensures a thorough evaluation of the product's quality.

This compound Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Comparison Sample_Acquisition Acquire this compound from Suppliers A, B, and C Sample_Reconstitution Reconstitute in appropriate solvent (e.g., ultrapure water) Sample_Acquisition->Sample_Reconstitution HPLC_MS High-Performance Liquid Chromatography- Mass Spectrometry (HPLC-MS) Sample_Reconstitution->HPLC_MS 31P_NMR 31P Nuclear Magnetic Resonance (NMR) Spectroscopy Sample_Reconstitution->31P_NMR Enzymatic_Assay Enzymatic Assay with L-ribulokinase Sample_Reconstitution->Enzymatic_Assay Purity_Quantification Quantify Purity and Impurities HPLC_MS->Purity_Quantification Structural_Verification Verify Chemical Structure 31P_NMR->Structural_Verification Biological_Activity Assess Biological Activity Enzymatic_Assay->Biological_Activity Comparative_Table Generate Comparative Data Table Purity_Quantification->Comparative_Table Structural_Verification->Comparative_Table Biological_Activity->Comparative_Table

Caption: Workflow for the purity assessment of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To separate and quantify this compound and any accompanying impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column thermostat.

  • Mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A mixed-mode column suitable for the separation of polar, anionic compounds like sugar phosphates.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.5

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 80% B to 20% B over 15 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ESI

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

Procedure:

  • Prepare a stock solution of each this compound sample at a concentration of 1 mg/mL in ultrapure water.

  • Generate a standard curve using a certified reference standard of this compound.

  • Inject the samples and standards onto the HPLC-MS system.

  • Integrate the peak area of this compound and any impurity peaks.

  • Calculate the purity of each sample as a percentage of the total peak area.

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

Objective: To confirm the identity of this compound and quantify its purity based on the phosphorus signal. ³¹P NMR is a powerful non-destructive technique for the analysis of phosphorus-containing compounds.[1][2]

Instrumentation:

  • NMR spectrometer operating at a proton frequency of at least 400 MHz, equipped with a phosphorus-sensitive probe.

Sample Preparation:

  • Dissolve 5-10 mg of each this compound sample in 0.5 mL of D₂O containing a known concentration of an internal standard (e.g., triphenyl phosphate).

NMR Parameters:

  • Nucleus: ³¹P

  • Decoupling: Proton-decoupled

  • Pulse Angle: 30°

  • Relaxation Delay: 5 seconds

  • Number of Scans: 128

Procedure:

  • Acquire the ³¹P NMR spectrum for each sample.

  • Identify the chemical shift of the phosphate group in this compound.

  • Integrate the area of the this compound signal and any other phosphorus-containing impurity signals.

  • Calculate the purity by comparing the integral of the this compound signal to the total integral of all phosphorus-containing species.

Enzymatic Assay

Objective: To determine the biological activity and concentration of this compound using a specific enzyme.

Principle: L-ribulokinase specifically phosphorylates L-Ribulose to this compound. For this assay, a coupled enzyme system can be designed where the product of a reaction with this compound is linked to the oxidation or reduction of a nicotinamide (B372718) cofactor (NADH or NADPH), which can be monitored spectrophotometrically at 340 nm.

Reagents:

  • Tris-HCl buffer (100 mM, pH 7.8)

  • MgCl₂ (10 mM)

  • ATP (5 mM)

  • NADH (0.2 mM)

  • A suitable coupling enzyme system (e.g., L-ribulokinase and a linked dehydrogenase)

  • This compound samples and standard

Procedure:

  • Prepare a reaction mixture containing all reagents except the this compound sample.

  • Add a known volume of the this compound sample or standard to initiate the reaction.

  • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction rate for each sample and standard.

  • Determine the concentration of biologically active this compound in each sample by comparing its reaction rate to the standard curve.

Comparative Data Summary

The purity of this compound from three hypothetical commercial suppliers was assessed using the methodologies described above. The results are summarized in the table below.

SupplierHPLC-MS Purity (%)³¹P NMR Purity (%)Enzymatic Assay Purity (%)Major Impurities Detected
Supplier A 98.598.297.9Ribose 5-phosphate
Supplier B 95.294.893.5Xylulose 5-phosphate, Inorganic Phosphate
Supplier C 99.199.098.8Trace unknown

Note: This data is for illustrative purposes only and does not represent actual commercial products.

Conclusion

The comprehensive analysis of this compound from three different suppliers reveals variations in purity. Supplier C demonstrated the highest overall purity across all analytical methods, with minimal detectable impurities. Supplier A also provided a high-purity product, with a small amount of the isomeric impurity Ribose 5-phosphate. Supplier B's product showed a lower purity, with the presence of another isomer and inorganic phosphate.

For applications requiring the highest degree of purity and minimal interference from related sugar phosphates, the product from Supplier C would be the most suitable choice. For less sensitive applications, the material from Supplier A may be a cost-effective alternative. It is recommended that researchers perform their own quality control checks on critical reagents to ensure the reliability of their experimental outcomes.

References

A Comparative Guide to In Silico Modeling of L-ribulose-5-phosphate 4-epimerase Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in silico modeling approaches for the enzyme L-ribulose-5-phosphate 4-epimerase (AraD), a key player in the L-arabinose metabolic pathway.[1][2][3] Understanding the three-dimensional structure of AraD is crucial for elucidating its catalytic mechanism and for the rational design of novel inhibitors with potential therapeutic applications. This document outlines the methodologies for generating and evaluating computational models of AraD from different organisms and presents a comparative analysis of various modeling software.

Introduction to L-ribulose-5-phosphate 4-epimerase (AraD)

L-ribulose-5-phosphate 4-epimerase (EC 5.1.3.4), commonly known as AraD, is an essential enzyme in the pentose (B10789219) phosphate (B84403) pathway and related metabolic routes.[1][3] It catalyzes the reversible epimerization of L-ribulose-5-phosphate to D-xylulose-5-phosphate.[3][4] The structure of AraD from Escherichia coli has been determined by X-ray crystallography, revealing a homotetrameric assembly with each subunit adopting a TIM barrel fold.[3][5] The active site contains a catalytic zinc ion, which is crucial for the enzyme's function.[5]

In Silico Modeling of AraD Structures: A Comparative Analysis

The generation of high-quality 3D models of proteins for which experimental structures are unavailable is a cornerstone of modern structural biology. Homology modeling, which relies on the known structure of a related protein as a template, is a powerful and widely used technique.[1][6] In this guide, we compare the performance of several popular in silico modeling tools for generating models of AraD from Bacillus subtilis and the related UDP-galactose 4-epimerase from Saccharomyces cerevisiae, using the crystal structure of E. coli AraD (PDB ID: 1JD1) as the template.[5]

Comparative Data on Modeled AraD Structures

The following table summarizes the hypothetical, yet realistic, quantitative data obtained from modeling the AraD structures from our selected organisms using different software. The quality of the generated models is assessed using a variety of widely accepted metrics.

Modeling SoftwareTarget OrganismTemplate PDB IDSequence Identity (%)QMEANMolProbity ScoreRamachandran Favored (%)RMSD (Å)TM-score
SWISS-MODEL Bacillus subtilis1JD155-0.651.8297.50.850.95
Saccharomyces cerevisiae (Gal10p)1JD132-1.202.1594.21.500.78
I-TASSER Bacillus subtilis1JD155-0.701.7598.10.800.96
Saccharomyces cerevisiae (Gal10p)1JD132-1.152.0595.01.450.80
Rosetta Bacillus subtilis1JD155-0.601.6898.50.750.97
Saccharomyces cerevisiae (Gal10p)1JD132-1.101.9895.81.380.82
AlphaFold 2 Bacillus subtilisN/AN/AN/A1.5599.20.650.98
Saccharomyces cerevisiae (Gal10p)N/AN/AN/A1.7098.00.900.94

Note: The data presented in this table are illustrative and intended to reflect the expected outcomes of a comparative modeling study. Actual results may vary.

Experimental Protocols

I. Homology Modeling Workflow

A generalized workflow for homology modeling of AraD is presented below. This process involves several key steps, from sequence retrieval to model evaluation.[7]

Homology_Modeling_Workflow cluster_input Input cluster_modeling Modeling Pipeline cluster_output Output & Validation Target_Sequence Target AraD Sequence Template_Search Template Search (e.g., BLAST) Target_Sequence->Template_Search Template_Selection Template Selection (PDB: 1JD1) Template_Search->Template_Selection Sequence_Alignment Sequence Alignment Template_Selection->Sequence_Alignment Model_Generation Model Generation (e.g., SWISS-MODEL) Sequence_Alignment->Model_Generation Model_Refinement Model Refinement Model_Generation->Model_Refinement Structural_Model 3D Structural Model Model_Refinement->Structural_Model Model_Validation Model Validation (e.g., MolProbity, ProSA) Structural_Model->Model_Validation

A generalized workflow for homology modeling of protein structures.

Methodology:

  • Target Sequence Acquisition: Obtain the amino acid sequences of the target AraD proteins (Bacillus subtilis and Saccharomyces cerevisiae Gal10p) from a protein sequence database such as UniProt.[8]

  • Template Identification: Perform a BLASTp search against the Protein Data Bank (PDB) to identify suitable template structures. For this study, the crystal structure of E. coli AraD (PDB ID: 1JD1) is selected based on its high sequence identity and functional relevance.

  • Model Generation: Submit the target sequences to various homology modeling servers and software, including SWISS-MODEL, I-TASSER, and Rosetta. For AlphaFold 2, the sequence is used directly without the need for a template.

  • Model Quality Assessment: Evaluate the generated models using a suite of validation tools:

    • Ramachandran Plot Analysis: Assess the stereochemical quality of the protein backbone.

    • MolProbity: Check for steric clashes and unfavorable rotamers.

    • ProSA-web: Calculate an overall quality score based on the knowledge-based potentials of mean force.

    • QMEAN: Estimate the global and local quality of the model.

    • RMSD and TM-score Calculation: Superimpose the model onto the template structure to calculate the Root Mean Square Deviation (RMSD) and Template Modeling (TM) score, which quantify the structural similarity.[9][10][11]

II. L-arabinose Metabolic Pathway

The following diagram illustrates the metabolic pathway in which L-ribulose-5-phosphate 4-epimerase (AraD) plays a key role.

L_arabinose_Pathway L_arabinose L-arabinose L_ribulose L-ribulose L_arabinose->L_ribulose araA L_ribulose_5P L-ribulose-5-phosphate L_ribulose->L_ribulose_5P araB D_xylulose_5P D-xylulose-5-phosphate L_ribulose_5P->D_xylulose_5P araD (AraD) Pentose_Phosphate_Pathway Pentose Phosphate Pathway D_xylulose_5P->Pentose_Phosphate_Pathway

References

Functional characterization of novel enzymes involved in L-Ribulose 5-phosphate metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of novel enzymes involved in L-Ribulose 5-phosphate (L-Ru5P) metabolism, focusing on their functional characteristics and performance. We present quantitative data, experimental protocols, and pathway visualizations to facilitate objective evaluation and inform research and development decisions.

Introduction to this compound Metabolism

This compound is a key intermediate in pentose (B10789219) metabolism. The enzymes that act upon it are crucial for various metabolic pathways, including the pentose phosphate (B84403) pathway (PPP) and the metabolism of L-arabinose.[1][2] The functional characterization of novel enzymes in this pathway is essential for understanding microbial metabolism, identifying potential drug targets, and engineering novel biosynthetic routes.

This guide focuses on two key epimerases that directly metabolize L-Ru5P: L-Ribulose-5-phosphate 4-epimerase and Ribulose-5-phosphate 3-epimerase . We also present L-arabinose isomerase as a relevant alternative enzyme.

Comparative Performance of Key Enzymes

The following tables summarize the kinetic parameters of the discussed enzymes from various sources. Direct comparison should be approached with caution due to variations in experimental conditions between studies.

Table 1: Kinetic Parameters of L-Ribulose-5-phosphate 4-epimerase (EC 5.1.3.4)

OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Metal CofactorReference
Escherichia coliThis compoundN/AN/AN/AZn2+[2][3]

N/A: Data not available in the searched literature.

Table 2: Kinetic Parameters of Ribulose-5-phosphate 3-epimerase (EC 5.1.3.1)

OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Metal CofactorReference
Trypanosoma cruzi (TcRPE2)D-Ribulose 5-phosphate2.21 ± 0.230.32 ± 0.02145N/A[4]
Escherichia coli (Fe2+ form)D-Ribulose 5-phosphate0.4 ± 0.11100 ± 1002.75 x 106Fe2+[5]
Escherichia coli (Mn2+ form)D-Ribulose 5-phosphate0.5 ± 0.21000 ± 2002.00 x 106Mn2+[5]
Escherichia coli (Co2+ form)D-Ribulose 5-phosphate0.2 ± 0.11100 ± 2005.50 x 106Co2+[5]
Escherichia coli (Zn2+ form)D-Ribulose 5-phosphate2.0 ± 1.040 ± 202.00 x 104Zn2+[5]

Table 3: Kinetic Parameters of L-Arabinose Isomerase (EC 5.3.1.4) - An Alternative Enzyme

OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Metal CofactorReference
Lactobacillus reuteriL-ArabinoseN/AN/AN/AMn2+, Co2+[6]
Lactobacillus reuteriD-GalactoseN/AN/AN/AMn2+, Co2+[6]
Klebsiella pneumoniaeD-GalactoseN/AN/AN/AMn2+[7]
Bacillus amyloliquefaciensL-Arabinose92.8N/A46.85 (mM-1min-1)Metal-independent[8]
Bacillus amyloliquefaciensD-Galactose251.6N/A2.34 (mM-1min-1)Metal-independent[8]

Note: The catalytic efficiency for Bacillus amyloliquefaciens is provided in mM-1min-1.

Signaling Pathways and Metabolic Context

The following diagrams illustrate the metabolic pathways involving these enzymes.

L_Ribulose_5_Phosphate_Metabolism L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-arabinose isomerase L_Ribulose_5P This compound L_Ribulose->L_Ribulose_5P Ribulokinase D_Xylulose_5P D-Xylulose 5-phosphate L_Ribulose_5P->D_Xylulose_5P L-ribulose-5-phosphate 4-epimerase L_Xylulose_5P L-Xylulose 5-phosphate L_Ribulose_5P->L_Xylulose_5P L-ribulose-5-phosphate 3-epimerase Pentose_Phosphate_Pathway Pentose Phosphate Pathway D_Xylulose_5P->Pentose_Phosphate_Pathway Ascorbate_Aldarate Ascorbate and Aldarate Metabolism L_Xylulose_5P->Ascorbate_Aldarate

This compound metabolic pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Enzyme Activity Assay (Coupled Spectrophotometric Assay)

This protocol is adapted for a generic epimerase assay and can be modified for specific enzymes.[4][9][10]

Principle: The activity of the epimerase is coupled to the activity of one or more auxiliary enzymes that ultimately lead to the oxidation or reduction of a nucleotide cofactor (NADH or NADPH), which can be monitored spectrophotometrically at 340 nm.

Reagents:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate (e.g., this compound)

  • Coupling Enzyme 1 (e.g., a kinase or isomerase that acts on the product of the epimerase)

  • Coupling Enzyme 2 (e.g., a dehydrogenase)

  • Cofactors for all enzymes (e.g., ATP, MgCl2)

  • NADH or NADPH

  • Purified epimerase enzyme solution

Procedure:

  • Prepare a reaction mixture containing the assay buffer, substrate, coupling enzymes, and all necessary cofactors except the epimerase.

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a known amount of the purified epimerase to the reaction mixture.

  • Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • The initial linear rate of the reaction (ΔA340/min) is proportional to the enzyme activity.

  • Calculate the enzyme activity in Units (µmol of substrate converted per minute) using the molar extinction coefficient of NADH or NADPH (6220 M-1cm-1).

Substrate Specificity Determination

This protocol outlines a general method for determining the substrate specificity of an enzyme.[11][12]

Principle: The activity of the enzyme is measured with a range of potential substrates under identical conditions. The relative activity with each substrate indicates the enzyme's specificity.

Procedure:

  • Perform the enzyme activity assay as described above, using the primary substrate to establish a baseline activity (100%).

  • Replace the primary substrate with an alternative substrate at the same concentration.

  • Measure the enzyme activity with the alternative substrate.

  • Repeat for all potential substrates to be tested.

  • Express the activity with each alternative substrate as a percentage of the activity with the primary substrate.

  • For a more detailed analysis, determine the kinetic parameters (Km and kcat) for each substrate. The specificity constant (kcat/Km) provides a quantitative measure of the enzyme's preference for a particular substrate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the functional characterization of a novel enzyme.

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization Gene_Identification Gene Identification Cloning Cloning into Expression Vector Gene_Identification->Cloning Transformation Transformation into Host Organism Cloning->Transformation Expression Protein Expression Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Purification Affinity Chromatography Cell_Lysis->Purification Purity_Analysis SDS-PAGE Purification->Purity_Analysis Activity_Assay Enzyme Activity Assay Purity_Analysis->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Activity_Assay->Kinetic_Analysis Substrate_Specificity Substrate Specificity Screening Activity_Assay->Substrate_Specificity

Workflow for functional enzyme characterization.

Conclusion

This guide provides a comparative overview of key enzymes in this compound metabolism. The presented data and protocols offer a foundation for researchers to evaluate and select enzymes for their specific applications. Further investigation into the substrate specificity and kinetic properties of these and other related enzymes will continue to advance our understanding of pentose metabolism and its potential for biotechnological and therapeutic applications.

References

Safety Operating Guide

Navigating the Safe Disposal of L-Ribulose 5-Phosphate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic fields of biochemistry and drug development, the proper handling and disposal of laboratory reagents is a cornerstone of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of L-Ribulose 5-phosphate, ensuring compliance with standard laboratory safety protocols.

Essential Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use chemical-resistant gloves.

  • Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the solid form to avoid inhalation of dust particles[1][2].

  • Body Protection: A standard laboratory coat is required.

Quantitative Data Summary

The following table summarizes key quantitative data for Ribulose 5-phosphate, primarily based on information available for the D-isomer and its salts.

PropertyValueSource
Molecular Formula C₅H₁₁O₈P[3]
Molecular Weight 230.11 g/mol [1][4]
Appearance White to light beige or faint yellow powder[1][2]
Solubility in Water 50 mg/mL[1][2]
Storage Temperature -20°C[2][4]

Step-by-Step Disposal Protocol for this compound

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and whether it has been mixed with other hazardous materials.

Scenario 1: Disposal of Solid this compound Waste

  • Collection: Carefully collect the solid waste in a clearly labeled, sealed container. Avoid generating dust.

  • Labeling: The container must be labeled with the full chemical name: "this compound".

  • Waste Stream: Dispose of the container as non-hazardous solid chemical waste, in accordance with your institution's specific waste management protocols. Do not mix with hazardous waste streams.

Scenario 2: Disposal of Aqueous Solutions of this compound

For dilute, non-hazardous aqueous solutions, drain disposal may be an option, subject to local regulations and institutional policies.

  • Verification: Confirm that this compound is on your institution's approved list for drain disposal. If not, treat it as chemical waste.

  • Neutralization: Check the pH of the solution. If necessary, neutralize it to a pH between 6.0 and 8.0.

  • Dilution: Ensure the concentration of the solution is low.

  • Disposal: Slowly pour the solution down the drain with a copious amount of running water. Let the water run for a few minutes after disposal to ensure the plumbing is thoroughly flushed.

Scenario 3: Disposal of Contaminated Materials

Any materials, such as gloves, paper towels, or weighing paper, that come into contact with this compound should be collected in a sealed bag and disposed of as solid laboratory waste, following institutional guidelines.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_mixed Is it mixed with hazardous chemicals? start->is_mixed hazardous_waste Treat as Hazardous Chemical Waste (Follow institutional guidelines) is_mixed->hazardous_waste Yes is_solid Is it in solid form? is_mixed->is_solid No end End of Disposal Process hazardous_waste->end solid_disposal Dispose as Non-Hazardous Solid Waste is_solid->solid_disposal Yes aqueous_disposal Follow Aqueous Solution Disposal Protocol is_solid->aqueous_disposal No solid_disposal->end aqueous_disposal->end

Disposal Decision Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety and waste management guidelines for final verification.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for L-Ribulose 5-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling L-Ribulose 5-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. Adherence to these protocols is critical for minimizing exposure risk and ensuring experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, while a vital biochemical, presents potential hazards that necessitate the use of appropriate personal protective equipment. The primary routes of exposure are inhalation of the powder form, and skin or eye contact. It is classified as a skin and eye irritant and may cause respiratory irritation. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Hand Protection Nitrile GlovesStandard laboratory-grade nitrile gloves.To prevent skin contact and absorption.[1]
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-compliant.To protect eyes from splashes or airborne particles.[1][2]
Respiratory Protection N95 Dust MaskNIOSH-approved N95 or higher-rated respirator.Required when handling the solid compound, especially when weighing, to prevent inhalation of fine particles.[1]
Body Protection Laboratory CoatStandard lab coat.To protect skin and clothing from contamination.[2]

Operational Plan: Step-by-Step Handling Protocol

Following a structured protocol for handling this compound will minimize the risk of exposure and contamination.

  • Preparation and Weighing:

    • Ensure the work area, such as a chemical fume hood or a designated weighing area, is clean and uncluttered.

    • Don all required PPE as outlined in the table above.

    • When weighing the solid form of this compound, perform this task in a well-ventilated area or a fume hood to minimize inhalation of any airborne powder.[2]

  • Solution Preparation:

    • To prepare a solution, carefully add the weighed this compound powder to the desired solvent in a suitable container.

    • Cap the container securely and mix by gentle vortexing or inversion until the solid is fully dissolved. This compound is soluble in water.[1]

  • Storage:

    • Solid Form: Store the solid compound in a tightly sealed container at -20°C.[1][3]

    • Stock Solutions: For long-term storage, it is recommended to store stock solutions at -20°C.[2] Always refer to the product-specific datasheet for detailed stability information.

Disposal Plan

Proper disposal of this compound and associated materials is crucial to maintain a safe laboratory and environment. As it is not typically classified as a hazardous chemical, standard laboratory procedures for non-hazardous waste should be followed.[4] However, always adhere to your institution's and local specific waste disposal guidelines.

  • Unused Solid this compound: Dispose of in the designated non-hazardous solid chemical waste container.[4]

  • Solutions of this compound: Small quantities of dilute aqueous solutions may be suitable for drain disposal with copious amounts of water, depending on institutional policies.[5] For larger volumes or solutions in other solvents, collect them in a designated non-hazardous liquid waste container for pickup by your institution's environmental health and safety department.

  • Contaminated Labware (e.g., pipette tips, tubes): Dispose of in the appropriate laboratory waste stream for non-hazardous materials.[4]

  • Empty Containers: Rinse the container with an appropriate solvent. Deface the label and dispose of it in the regular laboratory glass or plastic recycling, as per institutional policy.[4]

PPE Selection and Use Workflow

The following diagram outlines the decision-making process and workflow for the correct selection and use of personal protective equipment when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Post-Handling & Disposal start Assess Task: Handling this compound ppe_check Gather Required PPE: - Lab Coat - Nitrile Gloves - Safety Glasses/Goggles - N95 Dust Mask (for solids) start->ppe_check don_ppe Don PPE in Correct Order: 1. Lab Coat 2. N95 Dust Mask (if needed) 3. Safety Glasses/Goggles 4. Gloves ppe_check->don_ppe weighing Weighing Solid? (In ventilated area) don_ppe->weighing weigh_solid Perform Weighing weighing->weigh_solid Yes prep_solution Prepare Solution weighing->prep_solution No weigh_solid->prep_solution doff_ppe Doff PPE in Correct Order: 1. Gloves 2. Lab Coat 3. Safety Glasses/Goggles 4. N95 Dust Mask prep_solution->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands disposal Dispose of Waste and PPE According to Institutional Guidelines wash_hands->disposal end Procedure Complete disposal->end

PPE Selection and Use Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.